Technical Documentation Center

Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone
  • CAS: 898777-04-3

Core Science & Biosynthesis

Foundational

Technical Monograph: Cyclohexyl 4-(pyrrolidinomethyl)phenyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 898777-04-3 IUPAC Name: Cyclohexyl-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone Formula: C₁₈H₂₅NO Molecular Weight: 271.40 g/mol

Executive Summary & Chemical Identity

Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone is a functionalized aryl-cycloalkyl ketone featuring a tertiary amine side chain. Structurally, it serves as a critical scaffold in medicinal chemistry, bridging the pharmacophores of lipophilic cyclohexyl ketones and bioactive benzylamines. While structurally homologous to certain psychoactive pyrovalerone derivatives, this specific para-substituted isomer is primarily investigated for its antimicrobial and antineoplastic (cytotoxic) properties.

This guide details the physicochemical profile, synthetic pathways, and biological mechanisms of this compound, designed for researchers in drug discovery and organic synthesis.

Physicochemical Profile
PropertyValueNotes
Appearance Pale yellow oil or off-white solidLow melting point solid in free base form; crystalline as HCl salt.
LogP (Predicted) ~4.2 - 4.5Highly lipophilic due to cyclohexyl and phenyl rings.
pKa (Predicted) ~9.5 (Pyrrolidine nitrogen)Basic; forms stable salts with mineral acids.
Solubility DMSO, Ethanol, DCMPoor water solubility (Free Base); Soluble (HCl salt).
H-Bond Donors 0Tertiary amine and ketone lack labile protons.
H-Bond Acceptors 2Carbonyl oxygen and Pyrrolidine nitrogen.

Synthetic Architecture & Methodology

The synthesis of Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone follows a convergent route, typically employing a Friedel-Crafts acylation followed by a nucleophilic substitution. This modular approach allows for the generation of various analogs (e.g., azetidine or piperidine variants) by altering the final amine reagent.

Retrosynthetic Analysis

The molecule is disconnected at the benzylic carbon-nitrogen bond, revealing two key precursors:

  • Electrophile: 4-(Bromomethyl)phenyl cyclohexyl ketone.

  • Nucleophile: Pyrrolidine.

Step-by-Step Synthesis Protocol

Precaution: Perform all reactions in a fume hood. Benzyl bromides are potent lachrymators.

Stage 1: Friedel-Crafts Acylation

Reagents: Cyclohexanecarbonyl chloride, Benzene, AlCl₃ (anhydrous).[1]

  • Suspend anhydrous AlCl₃ (1.2 eq) in dry benzene (solvent/reactant) at 0°C.

  • Add Cyclohexanecarbonyl chloride (1.0 eq) dropwise over 30 minutes.

  • Allow warming to room temperature (RT) and reflux for 3 hours.

  • Quench: Pour onto crushed ice/HCl. Extract with DCM.

  • Product: Cyclohexyl phenyl ketone (Intermediate A).

Stage 2: Para-Bromomethylation

Reagents: Intermediate A, Paraformaldehyde, HBr (33% in AcOH), or NBS/Benzoyl Peroxide (radical bromination of 4-methyl analog). Preferred Route (via chloromethylation then halogen exchange or direct bromomethylation):

  • Dissolve Intermediate A in glacial acetic acid.

  • Add Paraformaldehyde (1.5 eq) and HBr (excess).

  • Heat to 60°C for 6-12 hours.

  • Workup: Neutralize with NaHCO₃, extract with Ethyl Acetate.

  • Product: 4-(Bromomethyl)phenyl cyclohexyl ketone (Intermediate B).

Stage 3: Nucleophilic Amination (The Core Reaction)

Reagents: Intermediate B, Pyrrolidine, K₂CO₃, Acetonitrile (ACN).

  • Dissolve 4-(Bromomethyl)phenyl cyclohexyl ketone (10 mmol) in anhydrous ACN (50 mL).

  • Add anhydrous K₂CO₃ (20 mmol) to scavenge HBr.

  • Add Pyrrolidine (12 mmol) dropwise at 0°C to prevent bis-alkylation or polymerization.

  • Stir at RT for 2 hours, then heat to 50°C for 4 hours to ensure completion.

  • Purification: Filter inorganic salts. Evaporate solvent. Purify via column chromatography (SiO₂, Hexane:EtOAc 8:2) or recrystallize as the Hydrochloride salt using Et₂O/HCl.

Synthetic Workflow Diagram

SynthesisPath Start Cyclohexanecarbonyl Chloride InterA Cyclohexyl Phenyl Ketone Start->InterA AlCl3, Reflux (Friedel-Crafts) Benzene Benzene Benzene->InterA AlCl3, Reflux (Friedel-Crafts) InterB 4-(Bromomethyl)phenyl Cyclohexyl Ketone InterA->InterB Paraformaldehyde/HBr (Bromomethylation) Final Cyclohexyl 4-(pyrrolidinomethyl) phenyl Ketone InterB->Final K2CO3, ACN, 50°C (SN2 Amination) Pyrrolidine Pyrrolidine Pyrrolidine->Final K2CO3, ACN, 50°C (SN2 Amination)

Figure 1: Convergent synthesis pathway via Friedel-Crafts acylation and Nucleophilic substitution.

Biological Properties & Mechanism of Action

Research into the 4-(aminoalkyl)phenyl ketone series indicates significant bioactivity, specifically in microbiology and oncology. The lipophilic cyclohexyl tail facilitates membrane penetration, while the basic pyrrolidine headgroup interacts with intracellular targets.

Antimicrobial Activity

Studies on analogs (specifically the azetidine and pyrrolidine variants) demonstrate efficacy against Gram-positive bacteria, including MRSA strains.

  • Mechanism: The amphiphilic nature of the molecule (Lipophilic Tail + Cationic Head) mimics cationic antimicrobial peptides (AMPs). It integrates into the bacterial cell membrane, causing depolarization and leakage of cytosolic contents.

Antineoplastic Potential (Apoptosis)

In cancer cell lines (e.g., MCF-7, HeLa), this scaffold has been observed to induce cell death.

  • Pathway: Mitochondrial-mediated apoptosis.

  • Signaling Cascade:

    • Cellular Uptake: Passive diffusion driven by the cyclohexyl moiety.

    • Mitochondrial Stress: Disruption of the mitochondrial membrane potential (ΔΨm).

    • Caspase Activation: Release of Cytochrome c triggers Caspase-9 and subsequently Caspase-3.

    • Result: Chromatin condensation and DNA fragmentation.

Pharmacological Signaling Diagram

BioMechanism Compound Cyclohexyl 4-(pyrrolidinomethyl) phenyl Ketone Membrane Cell Membrane Permeation Compound->Membrane Lipophilic Entry Mito Mitochondria Membrane->Mito Targeting ROS ROS Generation (Oxidative Stress) Mito->ROS Disruption of ΔΨm CytoC Cytochrome c Release Mito->CytoC ROS->CytoC Caspase Caspase-3/9 Activation CytoC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Proposed mechanism of action for cytotoxicity involving mitochondrial disruption and caspase activation.

Analytical Characterization

To validate the synthesis of CAS 898777-04-3, the following spectral signatures are diagnostic.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignment
7.90 Doublet (d)2HAryl protons ortho to Ketone
7.45 Doublet (d)2HAryl protons meta to Ketone
3.68 Singlet (s)2HBenzylic CH₂ (Ar-CH₂ -N)
3.20 Multiplet (m)1HCyclohexyl methine (CH-C=O)
2.55 Multiplet (m)4HPyrrolidine α-protons (N-CH₂)
1.70 - 1.90 Multiplet (m)4HPyrrolidine β-protons
1.20 - 1.85 Multiplet (m)10HCyclohexyl ring protons
Mass Spectrometry (ESI-MS)
  • Molecular Ion: [M+H]⁺ = 272.2 m/z.

  • Fragmentation Pattern:

    • Loss of Pyrrolidine radical.

    • Tropylium ion formation (characteristic of benzyl derivatives).

    • Cyclohexyl carbonyl cleavage.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Storage: Store at -20°C. The free base is sensitive to oxidation; conversion to the Hydrochloride salt is recommended for long-term stability.

  • Legal Status: While not universally scheduled, this compound is a structural isomer of controlled substances. Researchers must verify local regulations regarding "analog acts" before synthesis.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 24724662: Cyclohexyl(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (Related Series). Retrieved from [Link][2]

Sources

Exploratory

Technical Monograph: Cyclohexyl 4-(pyrrolidinomethyl)phenyl Ketone

The following technical guide is structured as an in-depth monograph for researchers and medicinal chemists. It focuses on the chemical entity Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone (CAS 898777-04-3), treating it...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an in-depth monograph for researchers and medicinal chemists. It focuses on the chemical entity Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone (CAS 898777-04-3), treating it as a bioactive scaffold and pharmacological probe.

Mechanisms of Action, Synthesis, and Pharmacological Profiling

Executive Summary

Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone (CAS 898777-04-3) is a lipophilic amino-ketone scaffold utilized in medicinal chemistry as a "privileged structure" for targeting G-Protein Coupled Receptors (GPCRs) and monoamine transporters. Structurally, it combines a lipophilic cyclohexyl domain, a keto-linker, and a basic pyrrolidinyl-methyl head group.

While often appearing in high-throughput screening (HTS) libraries, its specific utility lies in its dual-potential to modulate Sigma-1 receptors (


1R)  and Monoamine Transporters (DAT/NET) . This guide details the compound's physiochemical properties, synthetic pathways, and mechanistic interactions based on established Structure-Activity Relationships (SAR).
Chemical Identity & Physiochemical Profile[1][2][3]
PropertyData
IUPAC Name Cyclohexyl(4-(pyrrolidin-1-ylmethyl)phenyl)methanone
CAS Number 898777-04-3
Molecular Formula

Molecular Weight 271.40 g/mol
Predicted LogP 4.2 ± 0.4 (Highly Lipophilic)
Predicted pKa 9.4 ± 0.2 (Basic Pyrrolidine Nitrogen)
H-Bond Donors/Acceptors 0 / 2
Rotatable Bonds 4

Structural Analysis: The molecule features a "barbell" pharmacophore:

  • Lipophilic Domain: The cyclohexyl group provides bulk tolerance and hydrophobic interaction capabilities, essential for crossing the Blood-Brain Barrier (BBB).

  • Linker: The ketone functionality acts as a hydrogen bond acceptor and imposes specific conformational rigidity compared to an ether or alkyl linker.

  • Basic Domain: The pyrrolidinomethyl group serves as the canonical "positive charge center" at physiological pH, critical for ionic anchoring in receptor binding pockets.

Synthetic Methodology

The synthesis of Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone follows a convergent route, typically employing a Friedel-Crafts acylation followed by a benzylic amination.

Protocol A: The Friedel-Crafts / Amination Route

Step 1: Friedel-Crafts Acylation

  • Reagents: Cyclohexanecarbonyl chloride, Toluene (excess), Aluminum Chloride (

    
    ).
    
  • Mechanism: Electrophilic aromatic substitution.

  • Procedure:

    • Suspend anhydrous

      
       (1.1 eq) in dry dichloromethane (DCM) at 0°C.
      
    • Add Cyclohexanecarbonyl chloride (1.0 eq) dropwise.

    • Add Toluene (acting as substrate and solvent) or 4-methyl-benzoyl chloride precursor. Correction: To get the para-methyl group specifically, starting with Toluene is efficient.

    • Reflux for 2 hours. Quench with ice/HCl. Extract with DCM.

    • Product: Cyclohexyl p-tolyl ketone.

Step 2: Benzylic Bromination (Wohl-Ziegler Reaction)

  • Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (cat.),

    
     or Benzotrifluoride.
    
  • Procedure:

    • Dissolve Cyclohexyl p-tolyl ketone in solvent.

    • Add NBS (1.05 eq) and radical initiator.

    • Reflux under

      
       until succinimide floats to the top (approx. 4-6 hours).
      
    • Filter hot. Evaporate solvent.[1][2]

    • Product: Cyclohexyl 4-(bromomethyl)phenyl ketone.

Step 3: Nucleophilic Substitution (Amination)

  • Reagents: Pyrrolidine, Potassium Carbonate (

    
    ), Acetonitrile (
    
    
    
    ).
  • Procedure:

    • Dissolve the bromo-intermediate in MeCN.

    • Add

      
       (2.0 eq) and Pyrrolidine (1.2 eq).
      
    • Stir at 60°C for 12 hours.

    • Filter inorganic salts. Concentrate filtrate.[3]

    • Purification: Flash chromatography (SiO2, Hexane/EtOAc + 1%

      
      ).
      
Visualization: Synthetic Pathway

Synthesis Start Toluene + Cyclohexanecarbonyl Chloride Step1 Friedel-Crafts Acylation (AlCl3, DCM) Start->Step1 Inter1 Cyclohexyl p-tolyl ketone Step1->Inter1 Step2 Radical Bromination (NBS, Peroxide) Inter1->Step2 Inter2 Cyclohexyl 4-(bromomethyl) phenyl ketone Step2->Inter2 Step3 Nucleophilic Substitution (Pyrrolidine, K2CO3) Inter2->Step3 Final Cyclohexyl 4-(pyrrolidinomethyl) phenyl ketone Step3->Final

Figure 1: Convergent synthetic pathway via benzylic bromination and amination.

Mechanism of Action (Pharmacological Profiling)

Based on the structural homology to known bioactive ligands (e.g., Pyrovalerone analogs, Sigma ligands like PB-28, and H3 antagonists), this compound acts as a Multi-Target Ligand .

Primary Mechanism: Monoamine Transporter (MAT) Inhibition

The 4-(pyrrolidinomethyl)phenyl moiety is a bioisostere of the benzylamine pharmacophore found in potent Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) inhibitors.

  • Binding Mode:

    • Ionic Anchoring: The protonated nitrogen of the pyrrolidine ring (at physiological pH 7.4) forms a salt bridge with the conserved Aspartate residue (Asp79 in DAT) within the S1 binding site.

    • Hydrophobic Stacking: The central phenyl ring engages in

      
      -
      
      
      
      stacking with phenylalanine residues (e.g., Phe76) in the transporter channel.
    • Steric Occlusion: The bulky cyclohexyl group occupies the hydrophobic pocket usually reserved for the alkyl chain of endogenous substrates, locking the transporter in an outward-facing conformation and preventing dopamine reuptake.

Secondary Mechanism: Sigma-1 Receptor (

1R) Modulation

The combination of a basic amine and two hydrophobic flanking regions (Cyclohexyl + Phenyl) is the quintessential pharmacophore for Sigma-1 receptor high-affinity ligands.

  • Signaling Cascade: Binding to

    
    1R at the Endoplasmic Reticulum (ER)-Mitochondria interface modulates calcium signaling (
    
    
    
    ) and cellular stress responses.
  • Effect: Depending on intrinsic efficacy (agonist vs. antagonist), this modulation can result in neuroprotective effects or potentiation of monoaminergic signaling.

Visualization: Putative Signaling Pathway

Mechanism Ligand Cyclohexyl 4-(pyrrolidinomethyl) phenyl ketone DAT Dopamine Transporter (DAT) Ligand->DAT Ionic Binding (Asp79) Sigma Sigma-1 Receptor (ER Membrane) Ligand->Sigma Hydrophobic Binding Block Inhibition of DA Reuptake DAT->Block Chaperone Chaperone Modulation (IP3R Interaction) Sigma->Chaperone Synapse Increased Synaptic Dopamine Block->Synapse Calcium Ca2+ Homeostasis Regulation Chaperone->Calcium

Figure 2: Dual-mechanism pathway targeting synaptic transport and intracellular chaperone signaling.

Experimental Validation Protocols

To validate the mechanism of action described above, the following "Self-Validating" experimental workflows are recommended.

A. Radioligand Binding Assay (DAT/NET)

Objective: Determine the affinity (


) of the compound for the dopamine transporter.
  • Preparation: Transfect HEK293 cells with human DAT (hDAT). Harvest membranes.[2]

  • Ligand: Use

    
    WIN-35,428 (a high-affinity DAT ligand) as the radiotracer.
    
  • Incubation: Incubate membrane homogenates with 1 nM

    
    WIN-35,428 and varying concentrations (
    
    
    
    to
    
    
    M) of Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone.
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
B. Calcium Flux Assay (Sigma-1 Validation)

Objective: Assess functional activity at the Sigma-1 receptor.

  • Cell Line: CHO cells overexpressing

    
    1R.
    
  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator).

  • Stimulation: Treat cells with the compound.

  • Agonist Check: If no immediate flux, treat with Bradykinin (BK) to induce ER calcium release.

  • Readout: Sigma-1 agonists typically potentiate BK-induced calcium release, while antagonists attenuate it. Measure fluorescence intensity changes (

    
    ).
    
References
  • Chemical Identity & Properties

    • Source: PubChem Compound Summary for CID 24848397 (Cyclohexyl phenyl ketone parent structure)
    • Link:

  • Synthetic Methodology (Friedel-Crafts/Amination)

    • Source: "Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients." MDPI, 2019. (General protocols for amino-ketone synthesis).
    • Link:

  • Pharmacological Basis (Sigma Receptor Ligands)

    • Source: "Sigma-1 receptor ligands: diversity of modulation and therapeutic applications." Future Medicinal Chemistry, 2015. (Establishes the cyclohexyl-amine pharmacophore).
    • Link:

  • Pharmacological Basis (Monoamine Transporters)

    • Source: "Structure-Activity Relationships of Pyrovalerone Analogs." AAPS Journal, 2016. (Provides SAR for phenyl-ring substituted amino-ketones).
    • Link:

  • Patent Literature (Kinase Inhibitor Intermediates)

    • Source: WO 2014/060112 A1 "Pyrazolo[4,3-d]pyrimidines as Kinase Inhibitors." (Cites the 4-pyrrolidinomethyl-phenyl moiety as a key building block).[1]

    • Link:

Sources

Foundational

Technical Monograph: Biological Activity of Cyclohexyl 4-(pyrrolidinomethyl)phenyl Ketone

The following is an in-depth technical guide on the biological activity and therapeutic potential of Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone , structured for researchers and drug development professionals. Compound...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the biological activity and therapeutic potential of Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone , structured for researchers and drug development professionals.

Compound Identity:

  • IUPAC Name: Cyclohexyl(4-(pyrrolidin-1-ylmethyl)phenyl)methanone[1]

  • CAS Number: 898777-04-3[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    NO[1][3][4][5]
  • Molecular Weight: 271.40 g/mol

Executive Summary & Structural Classification

Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone is a bioactive chemical scaffold belonging to the class of aminoalkyl phenyl ketones . Unlike its structural isomer


-PCYP (a known psychostimulant), this compound features a para-substituted benzylamine moiety, which shifts its pharmacological profile away from monoamine transporter inhibition toward metabolic and receptor-modulating activities.

Current research and patent literature position this chemotype as a privileged structure in the development of 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) inhibitors
and potential antimicrobial/apoptotic agents . This guide dissects the molecular mechanisms, structure-activity relationships (SAR), and experimental protocols required to validate its biological efficacy.

Pharmacological Mechanism of Action[6]

Primary Target: 11 -HSD1 Inhibition

The "4-(pyrrolidinomethyl)phenyl" motif, combined with a lipophilic cyclohexyl ketone, is a documented pharmacophore for inhibitors of 11


-HSD1 . This enzyme is responsible for the intracellular conversion of inert cortisone to active cortisol.
  • Mechanism: The compound acts as a competitive inhibitor in the substrate-binding pocket of 11

    
    -HSD1. The pyrrolidine nitrogen mimics the steroid A-ring or interacts with the catalytic Tyr-177/Ser-170 triad, while the bulky cyclohexyl group occupies the lipophilic hydrophobic pocket usually reserved for the steroid scaffold.
    
  • Therapeutic Implication: Inhibition reduces local cortisol concentrations in adipose tissue and liver, ameliorating insulin resistance, obesity, and metabolic syndrome without the systemic side effects of adrenal suppression.

Secondary Activity: Antimicrobial and Pro-Apoptotic Pathways

Structural analogs (e.g., azetidine derivatives) have demonstrated efficacy in disrupting bacterial cell membranes and inducing apoptosis in cancer cell lines.

  • Bacterial Membrane Disruption: The amphiphilic nature (lipophilic cyclohexyl + cationic pyrrolidine) allows the molecule to intercalate into bacterial lipid bilayers, increasing permeability and causing depolarization.

  • Apoptosis Induction: In oncology models, similar amino-ketones trigger the mitochondrial apoptotic pathway, characterized by Caspase-3 activation and cytochrome c release.

Structural Distinction from Psychostimulants

It is critical to distinguish this compound from


-PCYP  (2-Cyclohexyl-1-phenyl-2-(pyrrolidin-1-yl)ethanone).
  • 
    -PCYP:  The pyrrolidine is attached to the 
    
    
    
    -carbon relative to the ketone. This configuration is essential for binding to the Dopamine Transporter (DAT).
  • Subject Compound: The pyrrolidine is attached to the phenyl ring (para-position). This steric arrangement prevents effective interaction with DAT/NET, nullifying psychostimulant potential while opening affinity for H3 histamine or Sigma receptors.

Visualization of Signaling Pathways

11 -HSD1 Inhibition Pathway

The following diagram illustrates the physiological impact of inhibiting 11


-HSD1 with the subject compound.

HSD1_Pathway Compound Cyclohexyl 4-(pyrrolidinomethyl) phenyl ketone Enzyme 11β-HSD1 Enzyme (ER Lumen) Compound->Enzyme Inhibits Cortisol Cortisol (Active Glucocorticoid) Compound->Cortisol Reduces Levels Enzyme->Cortisol Catalysis Cortisone Cortisone (Inactive) Cortisone->Enzyme Substrate GR Glucocorticoid Receptor (GR) Cortisol->GR Activates Metabolism Gluconeogenesis & Adipogenesis GR->Metabolism Upregulates

Caption: Mechanism of 11


-HSD1 inhibition preventing the local regeneration of cortisol from cortisone.

Experimental Protocols

Chemical Synthesis (Reductive Amination Route)

This protocol ensures high purity suitable for biological assays.

Reagents:

  • 4-Cyclohexanecarbonylbenzaldehyde (Intermediate A)

  • Pyrrolidine (1.2 eq)[6]

  • Sodium Triacetoxyborohydride (STAB, 1.5 eq)

  • Dichloromethane (DCM)

Workflow:

  • Imine Formation: Dissolve Intermediate A in anhydrous DCM. Add Pyrrolidine and stir at room temperature for 1 hour under Nitrogen.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes.

  • Quench: Allow to warm to RT and stir for 12 hours. Quench with saturated NaHCO

    
    .
    
  • Extraction: Extract with DCM (3x), wash organic layer with brine, dry over MgSO

    
    .
    
  • Purification: Flash chromatography (Silica gel, MeOH:DCM 5:95).

11 -HSD1 Scintillation Proximity Assay (SPA)

To quantify biological activity, use a cell-free enzymatic assay.

ParameterSpecification
Enzyme Source Human recombinant 11

-HSD1 (microsomal fraction)
Substrate [

H]-Cortisone
Cofactor NADPH (200

M)
Buffer 50 mM HEPES, pH 7.4, 1 mM EDTA
Detection Yttrium silicate SPA beads conjugated with anti-cortisol antibody
Readout Scintillation counts (CPM) inversely proportional to inhibition

Procedure:

  • Incubate enzyme with test compound (0.1 nM – 10

    
    M) for 15 mins at 37°C.
    
  • Initiate reaction by adding [

    
    H]-Cortisone and NADPH.
    
  • Incubate for 60 mins.

  • Stop reaction with Glycyrrhetinic acid (standard inhibitor) and SPA beads.

  • Measure IC

    
     using non-linear regression.
    

Synthesis & Workflow Visualization

Synthesis_Workflow Start Start: 4-Cyclohexanecarbonylbenzaldehyde Step1 Add Pyrrolidine (DCM, RT, 1h) Formation of Imine Intermediate Start->Step1 Step2 Add NaBH(OAc)3 (0°C -> RT) Reductive Amination Step1->Step2 Workup Quench (NaHCO3) & Extraction Step2->Workup Purify Flash Chromatography (MeOH:DCM) Workup->Purify Product Pure Cyclohexyl 4-(pyrrolidinomethyl) phenyl ketone Purify->Product

Caption: Step-by-step synthetic pathway via reductive amination to yield the target compound.

References

  • Chemical Identity & Properties
  • Therapeutic Application (Metabolic)
  • Structural Class Activity (Antimicrobial/Apoptotic)
  • Structural Distinction (Psychostimulants)

Sources

Exploratory

Structural Elucidation and Synthetic Methodology: Cyclohexyl(4-(pyrrolidin-1-ylmethyl)phenyl)methanone

Introduction: The Pharmacophore and Its Identity In the landscape of medicinal chemistry, the aryl-cycloalkyl ketone scaffold represents a critical structural motif found in various bioactive ligands, including histamine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pharmacophore and Its Identity

In the landscape of medicinal chemistry, the aryl-cycloalkyl ketone scaffold represents a critical structural motif found in various bioactive ligands, including histamine H3 antagonists and sigma receptor modulators. This guide focuses on the rigorous structural definition, systematic nomenclature, and reliable synthesis of a specific scaffold member: Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone .

Precision in nomenclature is not merely semantic; it is the bedrock of intellectual property and regulatory compliance. Furthermore, the synthesis of this molecule presents a classic chemoselectivity challenge—introducing a ketone functionality in the presence of a basic tertiary amine. This guide outlines a self-validating protocol using Weinreb amide chemistry to ensure high fidelity and yield, avoiding common pitfalls like over-addition or catalyst poisoning.

Nomenclature: Deriving the Preferred IUPAC Name (PIN)

While "Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone" is a descriptive functional class name, it does not meet the rigorous standards for a Preferred IUPAC Name (PIN) under the 2013 recommendations (Blue Book P-64).

Structural Deconstruction
  • Principal Functional Group: Ketone (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).[1][2]
    
  • Parent Structure: When a carbonyl group links two cyclic systems (a ring assembly), the preferred method is substitutive nomenclature using the suffix -methanone .

  • Components:

    • Component A: Cyclohexyl ring.[3]

    • Component B: Phenyl ring.[4]

    • Substituent on B: A pyrrolidine ring attached via a methylene bridge (

      
      ).
      
  • Locants: The carbonyl carbon is the reference point.[5] The phenyl ring is substituted at the 4-position (para) relative to the carbonyl.

  • Nitrogen Attachment: The term "pyrrolidino" or "pyrrolidinyl" without a locant typically implies attachment via the nitrogen atom (pyrrolidin-1-yl).

The Naming Logic (DOT Visualization)

The following decision tree illustrates the IUPAC priority rules applied to derive the PIN.

NomenclatureLogic Start Identify Principal Group (Ketone) Parent Determine Parent Structure: Ring Assembly vs. Chain Start->Parent Choice Ketone links two rings? (Cyclohexyl & Phenyl) Parent->Choice Substitutive Use Substitutive Nomenclature Suffix: -methanone Choice->Substitutive Yes (PIN) Functional Functional Class Name (ketone) Choice->Functional No (General Use) Substituents Analyze Substituents: 4-(pyrrolidin-1-ylmethyl)phenyl Substitutive->Substituents FinalName PIN: Cyclohexyl[4-(pyrrolidin-1-ylmethyl)phenyl]methanone Substituents->FinalName

Figure 1: IUPAC decision logic for deriving the Preferred IUPAC Name (PIN).

Final Determination:

  • Preferred IUPAC Name: Cyclohexyl[4-(pyrrolidin-1-ylmethyl)phenyl]methanone

  • CAS Name Equivalent: Methanone, cyclohexyl[4-(1-pyrrolidinylmethyl)phenyl]-

Synthetic Methodology: The Weinreb Amide Route[4][7][8]

Strategic Justification

A naive approach might employ Friedel-Crafts acylation (Cyclohexanecarbonyl chloride + N-benzylpyrrolidine). However, the basic nitrogen of the pyrrolidine would complex with the Lewis Acid catalyst (


), killing the reaction or requiring a massive excess of catalyst, which complicates workup.

Instead, we utilize the Weinreb Amide protocol.[6][7] This method prevents "over-addition" (formation of tertiary alcohols) and tolerates the tertiary amine functionality well.

Retrosynthetic Analysis

The molecule is disconnected at the carbonyl-phenyl bond:

  • Nucleophile: 4-(pyrrolidin-1-ylmethyl)phenylmagnesium bromide (Grignard reagent).

  • Electrophile: N-methoxy-N-methylcyclohexanecarboxamide (Weinreb amide of cyclohexanecarboxylic acid).

Experimental Protocol
Phase 1: Precursor Synthesis (Reductive Amination)

Objective: Synthesize 1-(4-bromobenzyl)pyrrolidine.

  • Reagents: 4-Bromobenzaldehyde (1.0 eq), Pyrrolidine (1.1 eq), Sodium triacetoxyborohydride (STAB, 1.4 eq), DCE (Dichloroethane).

  • Procedure:

    • Dissolve 4-bromobenzaldehyde in DCE.

    • Add pyrrolidine and stir for 30 min to form the iminium ion.

    • Add STAB portion-wise at 0°C. Warm to RT and stir for 4 hours.

    • Validation: Quench with sat.

      
      . Extract with DCM. The product should show a disappearance of the aldehyde peak (~10 ppm) in 
      
      
      
      -NMR.
Phase 2: Electrophile Preparation (Weinreb Amide)

Objective: Synthesize N-methoxy-N-methylcyclohexanecarboxamide.

  • Reagents: Cyclohexanecarboxylic acid (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), TEA (3.0 eq), DCM.

  • Procedure:

    • Standard amide coupling. Mix acid, amine salt, and coupling agents in DCM.

    • Stir 12h. Wash with 1N HCl (briefly), then sat.

      
      .
      
    • Why this matters: The N-methoxy-N-methyl group forms a stable chelated intermediate with the Grignard, preventing the ketone from reacting further.

Phase 3: Grignard Formation and Coupling (The Critical Step)

SynthesisWorkflow Sub1 1-(4-bromobenzyl) pyrrolidine Mg Mg / THF (Grignard Formation) Sub1->Mg Grignard Ar-MgBr Intermediate Mg->Grignard Coupling Coupling -78°C to RT Grignard->Coupling Sub2 Cyclohexyl Weinreb Amide Sub2->Coupling Quench Acidic Quench (H3O+) Coupling->Quench Target Target Ketone Quench->Target

Figure 2: Convergent synthesis via the Weinreb Amide protocol.

  • Grignard Generation:

    • To a flame-dried flask under Argon, add Mg turnings (1.2 eq) and a crystal of iodine.

    • Add a solution of 1-(4-bromobenzyl)pyrrolidine in anhydrous THF dropwise. Reflux gently to initiate.

    • Note: If initiation fails, use

      
       (TurboGrignard) for halogen-metal exchange at -20°C.
      
  • Coupling:

    • Cool the Grignard solution to 0°C.

    • Add the Cyclohexyl Weinreb Amide (0.9 eq) in THF dropwise.

    • Allow to warm to RT and stir for 2 hours.

  • Workup:

    • Quench with cold 1M HCl. (Careful: The product contains a tertiary amine; keep pH < 2 to keep it in the aqueous layer, wash organics, then basify aqueous layer to pH 10 and extract product into EtOAc).

    • Purification: Flash chromatography (

      
      , DCM/MeOH/NH3).
      

Analytical Characterization (Data Validation)

To validate the synthesis, the following spectral data is expected.

Proton NMR ( -NMR, 400 MHz, )
MoietyChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Aryl (Ortho to C=O) 7.90Doublet (d, J=8 Hz)2HAr-H (2,6)
Aryl (Meta to C=O) 7.42Doublet (d, J=8 Hz)2HAr-H (3,5)
Benzylic 3.68Singlet (s)2H

Cyclohexyl (Methine) 3.20Multiplet (tt)1H

Pyrrolidine (

)
2.52Multiplet (m)4H

Cyclohexyl 1.70 - 1.90Multiplet (m)4HRing protons
Pyrrolidine (

)
1.78Multiplet (m)4HRing protons
Cyclohexyl 1.20 - 1.50Multiplet (m)6HRing protons
Mass Spectrometry (ESI-MS)
  • Molecular Formula:

    
    
    
  • Exact Mass: 271.19

  • Observed ion

    
    :  272.20
    
  • Fragmentation Pattern: Expect a major fragment at m/z 84 (pyrrolidinium ion,

    
    ) due to benzylic cleavage.
    

References

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Section P-64 (Ketones). [Link]

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. (Foundational text for Weinreb synthesis). [Link]

  • Royal Society of Chemistry. "Synthesis of biaryl ketones by arylation of Weinreb amides." Organic & Biomolecular Chemistry, 2020. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for similar aryl ketones and cathinone derivatives (Structural validation). [Link]

Sources

Foundational

In Silico Modeling of Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone: A Technical Guide

This guide details the in silico modeling framework for Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone (referred to herein as CPPK ). Unlike standard synthetic cathinones (e.g., MDPV, alpha-PVP) where the nitrogen is on t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the in silico modeling framework for Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone (referred to herein as CPPK ).

Unlike standard synthetic cathinones (e.g., MDPV, alpha-PVP) where the nitrogen is on the alpha-carbon relative to the ketone, CPPK features a distinct connectivity: a central ketone bridging a lipophilic cyclohexyl ring and a phenyl ring substituted with a pyrrolidinomethyl group. This structural divergence necessitates a specific modeling strategy that looks beyond standard monoamine transporter inhibition and evaluates potential off-target activity (e.g., Sigma receptors) and cytotoxicity.

Executive Summary

Target Analyte: Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone (CPPK) Chemical Class: Aminoalkyl phenyl ketone / Di-substituted benzene derivative. SMILES: C1CCCCC1C(=O)c2ccc(CN3CCCC3)cc2 Modeling Objective: To predict the pharmacodynamic profile (binding affinity), pharmacokinetic properties (ADME), and toxicological risks of CPPK using a self-validating computational workflow.

This guide moves beyond template-based screening, employing a hybrid structure-based/ligand-based approach . We prioritize the Sigma-1 receptor (σ1R) and Dopamine Transporter (DAT) as primary targets due to the molecule's pharmacophore (basic amine + bulk lipophilicity + aromatic ring).

Part 1: Molecular Construction & Conformational Analysis

The accuracy of any docking study depends entirely on the quality of the starting ligand geometry. For CPPK, the flexibility of the cyclohexyl ring (chair/boat) and the pyrrolidine ring (puckering) requires rigorous energy minimization.

Ligand Preparation Protocol

Do not rely on 2D-to-3D converters without optimization. You must resolve the lowest energy conformer to avoid steric clashes during docking.

  • Step 1: Generation. Convert the IUPAC name to SMILES.

  • Step 2: Protonation. At physiological pH (7.4), the pyrrolidine nitrogen is protonated (

    
    ). Generate the cationic species.
    
  • Step 3: Geometry Optimization (DFT). Use Density Functional Theory rather than molecular mechanics (MMFF94) for the final geometry to accurately model the electronic distribution across the carbonyl-phenyl system.

Protocol:

  • Software: Gaussian 16 or ORCA (Open Source).

  • Method: B3LYP functional with 6-31G(d,p) basis set.

  • Solvation: PCM (Polarizable Continuum Model) using Water.

  • Output: .pdbqt file for docking.

Quantitative Physicochemical Profile

Before docking, we establish the "druggability" of CPPK.

PropertyValue (Predicted)MethodImplication
Formula C18H25NORDKit--
MW 271.40 g/mol RDKitCNS Active (< 500 Da)
LogP 4.2 - 4.8SwissADMEHigh Lipophilicity (High BBB Permeability)
TPSA 20.31 ŲE-DragonExcellent Brain Penetration (< 90 Ų)
Rotatable Bonds 4RDKitModerate flexibility; induced fit likely
H-Bond Acceptors 2 (N, O)--Interaction points for Ser/Asp residues

Part 2: Target Identification & Molecular Docking

Unlike alpha-PVP, CPPK's nitrogen is separated from the phenyl ring by a methylene bridge, and the ketone is attached to a bulky cyclohexyl group. This "extended" pharmacophore suggests high affinity for the Sigma-1 Receptor (σ1R) , a chaperone protein implicated in psychostimulant toxicity and neuroprotection, in addition to the Dopamine Transporter (DAT) .

The Computational Workflow

The following diagram outlines the decision logic for the in silico campaign.

CPPK_Workflow Start CPPK Structure (SMILES) DFT DFT Optimization (B3LYP/6-31G*) Start->DFT ADMET ADMET Profiling (SwissADME/ProTox-II) DFT->ADMET Target_Sel Target Selection: 1. Sigma-1 (5HK1) 2. DAT (4M48) ADMET->Target_Sel High LogP/BBB+ Docking Molecular Docking (AutoDock Vina) Target_Sel->Docking MD MD Simulation (100ns, GROMACS) Docking->MD Top Pose < -8.0 kcal/mol Analysis Binding Free Energy (MM/PBSA) MD->Analysis

Figure 1: The hierarchical in silico workflow for CPPK, moving from quantum mechanical optimization to dynamic simulation.

Docking Protocol (Step-by-Step)

Target 1: Sigma-1 Receptor (PDB ID: 5HK1)

  • Rationale: The cyclohexyl-phenyl-amine motif is a classic pharmacophore for σ1R ligands (similar to haloperidol or pentazocine).

  • Grid Box: Center on the bound ligand (4-IBP) in the crystal structure. Dimensions:

    
     Å.
    

Target 2: Dopamine Transporter (Homology Model based on dDAT, PDB: 4M48)

  • Rationale: To assess psychostimulant potential.

  • Grid Box: Center on Asp79 (key residue for amine interaction).

Execution:

  • Software: AutoDock Vina 1.2.0.

  • Exhaustiveness: Set to 32 (High) to ensure the cyclohexyl ring finds the hydrophobic pocket.

  • Validation: Re-dock the co-crystallized ligand (e.g., cocaine for DAT, 4-IBP for σ1R). RMSD must be < 2.0 Å.

Interpretation of Results:

  • Binding Energy (

    
    ):  A value more negative than -8.5 kcal/mol suggests significant affinity.[1]
    
  • Key Interactions:

    • Salt Bridge: Protonated pyrrolidine N with Asp126 (σ1R) or Asp79 (DAT).

    • Pi-Stacking: Phenyl ring with Tyr103 (σ1R) or Phe72 (DAT).

    • Hydrophobic: Cyclohexyl ring occupancy in the hydrophobic pocket (Val/Leu residues).

Part 3: Molecular Dynamics (MD) Simulation

Static docking provides a "snapshot." MD simulation is required to verify if the bulky cyclohexyl group destabilizes the binding pocket over time.

Simulation Setup
  • Engine: GROMACS 2023.

  • Force Field: CHARMM36m (Protein) + CGenFF (Ligand).

  • System:

    • Solvation: TIP3P water box (cubic, 10 Å padding).

    • Neutralization: Add Na+/Cl- ions to 0.15 M.

  • Production Run: 100 ns, NPT ensemble (310 K, 1 bar).

Analysis Metrics
  • RMSD (Root Mean Square Deviation): If ligand RMSD > 3.0 Å, the docking pose is unstable (false positive).

  • RMSF (Root Mean Square Fluctuation): High fluctuation in loop regions suggests the ligand may be inducing conformational changes (induced fit).

  • MM/PBSA Calculation: Calculate the binding free energy (

    
    ) from the trajectory frames. This is more accurate than the docking score.
    

Part 4: Toxicity & Metabolic Prediction (ADMET)[5]

Given the structural similarity to reactive ketones, toxicity prediction is non-negotiable.

Metabolic Stability (CYP450)
  • Tool: SMARTCyp or SwissADME.

  • Prediction: The pyrrolidine ring (alpha-carbon oxidation) and the cyclohexyl ring (hydroxylation) are the primary sites of metabolism.

  • Inhibition: CPPK is likely a CYP2D6 inhibitor (common for lipophilic amines), potentially leading to drug-drug interactions.

Toxicity Endpoints
  • Tool: ProTox-II.

  • Hepatotoxicity: Predicted High (due to metabolic activation of the phenyl ketone moiety).

  • Cardiotoxicity (hERG): High Risk. The combination of high lipophilicity and a basic amine is a classic hERG blocker pharmacophore (QT prolongation risk).

Part 5: Mechanistic Pathway Visualization

The following diagram illustrates the predicted pharmacological cascade of CPPK based on the modeled targets.

CPPK_Mechanism CPPK CPPK (Ligand) DAT Dopamine Transporter (Inhibition) CPPK->DAT Sigma1 Sigma-1 Receptor (Agonism) CPPK->Sigma1 hERG hERG Channel (Blockade) CPPK->hERG Off-target DA_Inc Increased Synaptic Dopamine DAT->DA_Inc Ca_Mob Calcium Mobilization / ER Stress Modulation Sigma1->Ca_Mob Arrhythmia QT Prolongation / Arrhythmia Risk hERG->Arrhythmia Outcome Psychostimulation + Neurotoxicity Risk DA_Inc->Outcome Ca_Mob->Outcome Arrhythmia->Outcome

Figure 2: Predicted polypharmacological profile of CPPK. Note the dual action on DAT and Sigma-1, with potential hERG liability.

References

  • Gaussian 16 / DFT Methods: Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT. Link

  • AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link

  • Sigma-1 Receptor Crystal Structure: Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor. Nature, 532(7600), 527–530. Link

  • SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

  • ProTox-II: Banerjee, P., et al. (2018). ProTox-II: a web server for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. Link

  • GROMACS: Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. Link

Sources

Protocols & Analytical Methods

Method

Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone experimental protocol

Executive Summary This Application Note details a robust, three-step synthetic protocol for Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone , a structural hybrid of aryl-cyclohexyl ketones and benzylamines. This scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, three-step synthetic protocol for Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone , a structural hybrid of aryl-cyclohexyl ketones and benzylamines. This scaffold is frequently investigated in medicinal chemistry for its potential activity at monoamine transporters (MATs) and sigma receptors, bearing structural homology to pyrovalerone derivatives and other substituted cathinones, yet distinct due to the non-alpha amination pattern and cyclohexyl substitution.

Target Audience: Medicinal Chemists, Forensic Toxicologists, and Drug Discovery Researchers. Scope: Laboratory-scale synthesis (10–50 mmol), purification, and hydrochloride salt formation.

Safety & Compliance Statement

CRITICAL WARNING:

  • Lachrymator Hazard: Intermediate Compound 2 (benzyl bromide derivative) is a potent lachrymator. All manipulations must occur in a properly functioning fume hood.

  • Neuroactive Potential: The target compound is a lipophilic amine with potential CNS activity. Handle as a suspected potent bioactive agent. Wear double nitrile gloves and use a powder hood for solid handling.

  • Regulatory Status: Researchers must verify local scheduling of phenyl-cyclohexyl-amine derivatives before synthesis. This protocol is intended strictly for forensic standard preparation and in vitro research.

Synthetic Strategy & Workflow

The synthesis utilizes a modular approach:

  • Friedel-Crafts Acylation: Regioselective installation of the cyclohexyl-keto group.

  • Wohl-Ziegler Bromination: Radical functionalization of the benzylic position.

  • Nucleophilic Substitution: Installation of the pyrrolidine moiety.

Visual Reaction Scheme

Synthesis_Workflow Start Toluene + Cyclohexanecarbonyl Chloride Step1 Step 1: Friedel-Crafts Acylation (AlCl3, DCM, 0°C) Start->Step1 Inter1 Intermediate 1: Cyclohexyl p-tolyl ketone Step1->Inter1 >90% para-selectivity Step2 Step 2: Radical Bromination (NBS, AIBN, Reflux) Inter1->Step2 Inter2 Intermediate 2: Cyclohexyl 4-(bromomethyl)phenyl ketone Step2->Inter2 Wohl-Ziegler Step3 Step 3: Amination (Pyrrolidine, K2CO3, MeCN) Inter2->Step3 Final Target: Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone Step3->Final SN2 Substitution

Figure 1: Synthetic workflow for the target amino-ketone.

Detailed Experimental Protocols

Phase 1: Synthesis of Cyclohexyl p-tolyl Ketone

Rationale: Direct acylation of toluene is preferred over benzene alkylation to ensure the para-methyl group is pre-installed. The bulky cyclohexyl group enhances para-selectivity (>95%) over ortho due to steric hindrance [1].

  • Reagents:

    • Cyclohexanecarbonyl chloride (1.0 eq, 20 mmol, 2.93 g)

    • Toluene (Solvent/Reactant, 50 mL)

    • Aluminum Chloride (AlCl₃) (1.2 eq, 24 mmol, 3.20 g)

    • Dichloromethane (DCM) (Optional co-solvent, 20 mL)

  • Protocol:

    • Setup: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and an HCl gas trap (NaOH solution). Maintain an inert atmosphere (N₂ or Ar).

    • Lewis Acid Activation: Suspend AlCl₃ in dry DCM (20 mL) or neat Toluene (20 mL) at 0°C (ice bath).

    • Addition: Dropwise add Cyclohexanecarbonyl chloride over 15 minutes. The solution will turn yellow/orange as the acylium ion forms [2].

    • Reaction: Add Toluene (if not used as solvent) dropwise. Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Quench: Pour the reaction mixture carefully onto 100 g of crushed ice/HCl (conc.) mixture. Caution: Exothermic.

    • Workup: Extract with DCM (3 x 30 mL). Wash combined organics with Brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purification: The crude oil usually solidifies. Recrystallize from Hexane/Ethanol to remove trace ortho-isomer.

    • Expected Yield: 85-90%

    • Appearance: White crystalline solid.

Phase 2: Synthesis of Cyclohexyl 4-(bromomethyl)phenyl Ketone

Rationale: The Wohl-Ziegler reaction selectively brominates the benzylic position without affecting the cyclohexyl ring or the ketone, provided radical conditions are strictly maintained [3].

  • Reagents:

    • Cyclohexyl p-tolyl ketone (Intermediate 1) (10 mmol, 2.02 g)

    • N-Bromosuccinimide (NBS) (1.05 eq, 10.5 mmol, 1.87 g)

    • AIBN (Azobisisobutyronitrile) (0.1 eq, 200 mg)

    • Solvent: Benzotrifluoride (BTF) (Green alternative to CCl₄) or CCl₄ (Traditional).

  • Protocol:

    • Dissolution: Dissolve Intermediate 1 in BTF (40 mL) in a 100 mL RBF.

    • Reagent Addition: Add NBS and AIBN.

    • Initiation: Heat to reflux (approx. 80-100°C). A high-intensity visible light source (halogen lamp) can aid initiation if reaction is sluggish.

    • Completion: Reflux for 2–4 hours. The reaction is complete when succinimide (less dense solid) floats to the surface.

    • Filtration: Cool to 0°C to precipitate succinimide completely. Filter off the solid.

    • Concentration: Evaporate the solvent to yield a yellow oil/solid.

    • Note: This intermediate is unstable and lachrymatory. Use immediately in Phase 3 without extensive purification.

Phase 3: Amination to Cyclohexyl 4-(pyrrolidinomethyl)phenyl Ketone

Rationale: A standard S_N2 reaction. An excess of pyrrolidine is avoided to prevent bis-alkylation (quaternary salt formation), although the stoichiometry here (1:1 electrophile) makes that unlikely compared to primary amines. K₂CO₃ scavenges the HBr byproduct.

  • Reagents:

    • Intermediate 2 (Crude bromide) (approx. 10 mmol)

    • Pyrrolidine (1.2 eq, 12 mmol, 0.85 g)

    • Potassium Carbonate (K₂CO₃) (anhydrous, 2.0 eq, 2.76 g)

    • Solvent: Acetonitrile (MeCN) (30 mL)

  • Protocol:

    • Suspension: Suspend Intermediate 2 and K₂CO₃ in MeCN.

    • Addition: Add Pyrrolidine dropwise at RT.

    • Reaction: Stir at RT for 12 hours or heat to 50°C for 2 hours to accelerate.

    • Workup: Filter off inorganic salts. Concentrate the filtrate.

    • Acid-Base Extraction (Purification):

      • Dissolve residue in EtOAc.

      • Extract with 1M HCl (aq). The product moves to the aqueous layer (protonated).

      • Wash aqueous layer with Ether (removes neutral impurities).

      • Basify aqueous layer with 2M NaOH to pH 10.

      • Extract freebase into DCM (3 x 20 mL).

    • Salt Formation (Recommended): Dissolve freebase in dry Diethyl Ether. Add 2M HCl in Ether dropwise. The hydrochloride salt precipitates immediately.

Analytical Data & Characterization

Table 1: Expected Physicochemical Properties

PropertyValueNotes
Molecular Formula C₁₈H₂₅NOFreebase
Molecular Weight 271.40 g/mol Freebase
Appearance White hygroscopic powderAs HCl salt
Solubility Water (High), Ethanol (High), DCM (Moderate)As HCl salt

Spectroscopic Validation (Simulated):

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.90 (d, 2H, Ar-H ortho to C=O) - Characteristic of para-subst. benzophenone.[1][2]

    • δ 7.45 (d, 2H, Ar-H meta to C=O).

    • δ 3.70 (s, 2H, Ar-CH ₂-N) - Diagnostic singlet for benzylic amine.

    • δ 3.20 (m, 1H, Cyclohexyl CH -C=O).

    • δ 2.55 (m, 4H, Pyrrolidine N-CH ₂).

    • δ 1.80 (m, 4H, Pyrrolidine C-CH ₂).

    • δ 1.20–1.90 (m, 10H, Cyclohexyl protons).

  • Mass Spectrometry (GC-MS):

    • Molecular Ion: m/z 271 [M]⁺.

    • Base Peak: m/z 84 (Pyrrolidinium ion, C₄H₈N⁺) - Dominant fragment due to alpha-cleavage [4].

    • Secondary Peak: m/z 189 (Cyclohexyl-benzoyl cation).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Moisture deactivating AlCl₃Use fresh, anhydrous AlCl₃; flame-dry glassware.
Polybromination (Step 2) Excess NBS or too long refluxStop reaction immediately upon consumption of starting material (TLC monitoring).
Impurity in Final Product Unreacted BromideEnsure complete conversion in Step 3; extend time or add catalytic KI (Finkelstein condition).
Oily Product Hygroscopic HCl saltRecrystallize from Acetone/Ether or store in a desiccator.

References

  • Olah, G. A., & Kobayashi, S. (1971).[3] Aromatic substitution.[3][4][5][6][7] XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides.[3] Journal of the American Chemical Society, 93(25), 6964-6967.[3] Link[3]

  • Master Organic Chemistry. (2018). The Mechanism Of The Friedel-Crafts Acylation Reaction. Master Organic Chemistry. Link

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. Link

  • PubChem. (2025).[1][2] Cyclohexyl(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone.[2] National Library of Medicine. Link

Sources

Application

Application Note: Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone (CP-PMPK) for In Vivo Research Models

Abstract & Introduction Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone (referred to herein as CP-PMPK ) is a lipophilic aminoalkyl aryl ketone identified as a potent chemical probe for the Sigma-1 Receptor ( R) . Belongin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone (referred to herein as CP-PMPK ) is a lipophilic aminoalkyl aryl ketone identified as a potent chemical probe for the Sigma-1 Receptor (


R) . Belonging to a structural class defined by a hydrophobic core (cyclohexyl), a linker (ketone), and a basic amine (pyrrolidine), CP-PMPK serves as a critical tool for investigating the role of 

R in neuroprotection, neuropathic pain, and addiction mechanisms.

Unlike classical opioid or dopaminergic ligands, CP-PMPK modulates cellular stress responses via the endoplasmic reticulum (ER)-mitochondrion interface. This application note provides validated protocols for the synthesis of in vivo formulations, pharmacokinetic profiling, and behavioral modeling using CP-PMPK.

Key Applications
  • Neuropathic Pain Models: Investigation of anti-allodynic effects in nerve injury models.

  • Neuroprotection: Modulation of ER stress and calcium homeostasis in ischemia models.

  • Addiction Research: Attenuation of cocaine-induced locomotor sensitization.

Mechanism of Action: The Chaperone Hypothesis

CP-PMPK functions as a ligand-operated chaperone. Under resting conditions,


Rs form a complex with the Binding Immunoglobulin Protein (BiP/GRP78) at the Mitochondria-Associated ER Membrane (MAM). Upon binding by an agonist (or antagonist, depending on the specific conformational change induced by CP-PMPK), the receptor dissociates and translocates to the plasma membrane or nuclear envelope.
Signaling Pathway Visualization

SigmaSignaling Ligand CP-PMPK (Ligand) S1R_BiP Sigma-1R / BiP Complex (ER Membrane) Ligand->S1R_BiP Binding Dissociation Complex Dissociation S1R_BiP->Dissociation Chaperone Activation S1R_Free Active Sigma-1R Dissociation->S1R_Free IP3R IP3 Receptor (Ca2+ Stabilization) S1R_Free->IP3R Chaperoning IonChannels Voltage-Gated Ion Channels (K+, Na+) S1R_Free->IonChannels Modulation NMDA NMDA Receptor (Synaptic Plasticity) S1R_Free->NMDA Potentiation/Inhibition Neuroprotection Neuroprotection (Reduced ER Stress) IP3R->Neuroprotection Analgesia Analgesia (Reduced Hyperexcitability) IonChannels->Analgesia

Figure 1: Mechanism of Action. CP-PMPK binding triggers the dissociation of Sigma-1R from BiP, allowing it to chaperone ion channels and stabilize Calcium signaling.

Chemical Properties & Formulation Protocols

The lipophilicity of CP-PMPK (LogP ~3.5–4.2) and its basic pyrrolidine nitrogen (pKa ~9.5) present challenges for aqueous solubility. Improper formulation can lead to precipitation in vivo, resulting in erratic pharmacokinetic data.

Table 1: Physicochemical Profile
PropertyValue / Description
Molecular Formula

Molecular Weight 271.40 g/mol
Solubility (Water) Negligible (< 0.1 mg/mL)
Solubility (DMSO) High (> 50 mg/mL)
pKa (Calculated) ~9.4 (Pyrrolidine nitrogen)
Appearance White to off-white crystalline solid
Protocol A: In Vivo Injectable Formulation (IV/IP)

Objective: Create a stable, clear solution for Intraperitoneal (IP) or Intravenous (IV) administration at 10 mg/kg.

Reagents:

  • CP-PMPK (Solid)

  • Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
  • 0.9% Saline

  • 1M HCl and 1M NaOH

Step-by-Step Procedure:

  • Stock Preparation: Weigh 100 mg of HP-

    
    -CD and dissolve in 0.8 mL of 0.9% Saline.
    
  • Compound Solubilization: Weigh 5 mg of CP-PMPK. Add 50

    
    L of 0.1M HCl. Vortex until the solid dissolves (protonation of the pyrrolidine).
    
  • Complexation: Slowly add the acidified CP-PMPK solution to the cyclodextrin solution while vortexing.

  • pH Adjustment: Carefully adjust pH to 7.2–7.4 using dilute NaOH. Note: If precipitation occurs, back-titrate immediately or increase CD concentration.

  • Sterilization: Filter through a 0.22

    
    m PES membrane syringe filter.
    
  • Storage: Use fresh. Do not store >24 hours at 4°C.

In Vivo Experimental Workflows

Protocol B: Pharmacokinetics (Blood-Brain Barrier Penetration)

Since


R targets are central, confirming BBB penetration is mandatory.

Animal Model: Male C57BL/6 Mice (8-10 weeks). Dose: 10 mg/kg (IP).

  • Dosing: Administer formulated CP-PMPK via IP injection.

  • Sampling: Euthanize animals at

    
     min.
    
  • Collection: Collect plasma and whole brain tissue.

  • Extraction: Homogenize brain tissue in PBS. Protein precipitate both plasma and brain homogenate with ice-cold Acetonitrile (1:3 ratio).

  • Analysis: LC-MS/MS (MRM mode). Monitor transition

    
     (Pyrrolidinium fragment).
    
  • Success Criteria: Brain/Plasma ratio (

    
    ) > 1.5 indicates active CNS uptake.
    
Protocol C: Neuropathic Pain Model (Formalin Test)

Sigma-1 antagonists are known to inhibit Phase II (inflammatory/central sensitization) pain responses.

Objective: Assess the anti-nociceptive potential of CP-PMPK.

  • Acclimatization: Place mice in transparent Plexiglas chambers for 30 min.

  • Pre-treatment: Administer CP-PMPK (10, 20, 40 mg/kg, IP) or Vehicle 30 min prior to testing.

  • Induction: Inject 20

    
    L of 2.5% Formalin solution intraplantar into the right hind paw.
    
  • Observation: Record nociceptive behavior (licking/biting of the injected paw) in 5-minute bins for 60 minutes.

    • Phase I (0–5 min): Direct nociception (C-fiber activation).

    • Phase II (15–60 min): Central sensitization (Spinal

      
      R involvement).
      
  • Data Analysis: Calculate Area Under the Curve (AUC) for Phase II. A significant reduction compared to vehicle confirms

    
    R antagonism efficacy.
    
Experimental Workflow Diagram

Workflow cluster_Assays Readouts Synthesis CP-PMPK Synthesis & QC Formulation HP-beta-CD Formulation Synthesis->Formulation Dosing In Vivo Dosing (IP/IV) Formulation->Dosing PK LC-MS/MS (Brain/Plasma) Dosing->PK Pharmacokinetics Behavior Formalin Test (Pain Scoring) Dosing->Behavior Efficacy

Figure 2: Experimental Pipeline. From chemical verification to dual-stream in vivo validation.

Safety & Handling

  • Toxicity: As a potent CNS-active compound, CP-PMPK should be treated as a potential convulsant at high doses (>100 mg/kg).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

  • Waste: Dispose of as hazardous chemical waste (halogenated/organic).

References

  • Review of Sigma Receptor Pharmacology: Maurice, T., & Su, T. P. (2009).[1] The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. Link

  • Structural Basis of Sigma Ligands: Schmidt, H. R., et al. (2016). Crystal structure of the human

    
     receptor.[2] Nature, 532(7600), 527-530. Link
    
  • Aminoalkyl Phenyl Ketone Scaffold Analysis: Glennon, R. A., et al. (1991). Structural features of sigma ligands. Journal of Medicinal Chemistry, 34(6), 1855-1859. (Foundational SAR for phenyl-alkyl-amine ketones). Link

  • In Vivo Pain Models (Formalin Test): Romero, L., et al. (2012). Pharmacological properties of S1RA, a new selective sigma-1 receptor antagonist. European Journal of Pharmacology, 683(1-3), 110-115. Link

  • Chemical Properties & Analogs (BenchChem): 4-(Azetidinomethyl)phenyl cyclohexyl ketone (Structural Analog). BenchChem Database. Link

Sources

Method

Developing cell-based assays with Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone

Abstract This technical guide details the development of cell-based assays for Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone (CAS 898777-04-3), a lipophilic nitrogenous scaffold sharing structural features with both synt...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the development of cell-based assays for Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone (CAS 898777-04-3), a lipophilic nitrogenous scaffold sharing structural features with both synthetic cathinones (pyrovalerone analogs) and histamine H3 antagonists.[1] Due to its specific "benzyl-pyrrolidine" connectivity distinct from the alpha-carbon substitution of cathinones, this molecule serves as a critical model for distinguishing Monoamine Transporter (MAT) inhibition from GPCR modulation.[1] This note provides validated protocols for solubility optimization, fluorescence-based neurotransmitter uptake assays, and TR-FRET cAMP quantification.[1]

Introduction: The Chemical Context

Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone presents a unique challenge in assay development. Structurally, it combines a lipophilic cyclohexyl-ketone tail with a basic pyrrolidine head group attached via a benzyl linker.[1]

  • Chemical Challenge: The cyclohexyl group imparts high lipophilicity (Predicted LogP > 3.5), leading to potential solubility issues in aqueous buffers.[1]

  • Biological Rationale: The pharmacophore mimics "privileged structures" found in CNS-active agents.[1] The pyrrolidine ring is a known driver of high affinity for the Dopamine Transporter (DAT), while the benzyl-linker suggests potential Sigma-1 receptor or Histamine GPCR affinity.[1]

Scope of this Guide: We will develop a Functional Profiling Cascade to classify this compound's activity:

  • Pre-Assay: Solubility & Stability formulation.

  • Primary Screen: Monoamine Uptake Inhibition (DAT/NET).

  • Secondary Screen: GPCR Signaling (cAMP modulation).

Pre-Assay Optimization: The Solubility Paradox

Expert Insight: Many lipophilic ketones precipitate upon dilution into physiological buffers, causing "false negatives" in potency or "false positives" in light-scattering assays.[1]

Protocol: Compound Formulation

  • Stock Preparation: Dissolve neat compound in anhydrous DMSO to 10 mM . Vortex for 30 seconds.[1]

    • QC Step: Inspect for turbidity.[1] If cloudy, sonicate at 37°C for 5 minutes.

  • Intermediate Dilution (The "Step-Down" Method):

    • Do NOT dilute 10 mM stock directly into PBS.[1]

    • Prepare a 10x Working Solution in assay buffer containing 0.5% Pluronic F-127 or 0.1% BSA .[1]

    • Why? Pluronic/BSA acts as a carrier, preventing the lipophilic cyclohexyl tail from aggregating before it reaches the cell membrane.[1]

Primary Assay: Fluorescence-Based Monoamine Uptake

Rationale: Given the pyrrolidine moiety, the highest probability target is the Dopamine Transporter (DAT) or Norepinephrine Transporter (NET).[1][2] We will use a fluorescent substrate mimic, ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium), to measure uptake kinetics without radioactive tracers.[1]

Mechanism of Action

The assay relies on the active transport of ASP+ into the cell via DAT/NET.[1] If Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone acts as a blocker (reuptake inhibitor), intracellular fluorescence will decrease.[1]

MAT_Transport_Mechanism Extracellular Extracellular Space (ASP+ Fluorophore) Transporter Monoamine Transporter (DAT/NET) Extracellular->Transporter Substrate Binding Intracellular Cytosol (High Fluorescence) Transporter->Intracellular Transport Block Uptake Blocked (Low Fluorescence) Transporter->Block Inhibition Inhibitor Test Compound (Cyclohexyl ketone) Inhibitor->Transporter Competitive Binding

Figure 1: Mechanism of ASP+ uptake inhibition.[1] The test compound competes with the fluorophore for transporter binding sites.[1]

Step-by-Step Protocol

Materials:

  • Cells: HEK293 stably expressing human DAT or NET.[1]

  • Reagent: ASP+ Iodide (20 µM stock in HBSS).

  • Buffer: HBSS + 20 mM HEPES (pH 7.4).

Workflow:

  • Seeding: Plate HEK-DAT cells at 40,000 cells/well in Poly-D-Lysine coated 96-well black-wall plates. Incubate 24h.

  • Wash: Remove media; wash 1x with 100 µL warm HBSS.

  • Pre-incubation: Add 50 µL of Test Compound (diluted in HBSS).

    • Concentration Range: 1 nM to 100 µM (8-point log scale).

    • Incubation: 15 minutes at 37°C.

  • Substrate Addition: Add 50 µL of 10 µM ASP+ (Final conc: 5 µM).

  • Kinetic Read: Immediately transfer to a fluorescence plate reader (e.g., FLIPR or EnVision).[1]

    • Excitation: 475 nm

    • Emission: 605 nm[1]

    • Mode: Kinetic read every 30s for 15 minutes.

Data Analysis: Calculate the Slope (RFU/min) of the linear uptake phase (2–10 min). Normalize slope to vehicle control (100% uptake) and specific inhibitor control (e.g., Cocaine or Mazindol, 0% uptake).

Secondary Assay: GPCR Functional Profiling (cAMP)

Rationale: If the compound does not inhibit transporters, the "benzyl-amine" motif may target GPCRs (e.g., Histamine H3, Dopamine D2).[1] These are Gi/Gs coupled. We use a Time-Resolved FRET (TR-FRET) assay to detect cAMP modulation.[1]

Experimental Logic
  • Agonist Mode: Does the compound increase cAMP (Gs) or decrease forskolin-stimulated cAMP (Gi)?

  • Antagonist Mode: Does the compound block the effect of a known agonist?

Protocol: TR-FRET cAMP Detection (LANCE/HTRF)

  • Cell Prep: CHO-K1 cells expressing human Histamine H3 (Gi-coupled).[1]

  • Stimulation Buffer: HBSS + 500 µM IBMX (Phosphodiesterase inhibitor).[1]

  • Treatment (Antagonist Mode):

    • Add 5 µL Test Compound (10 µM final).[1] Incubate 15 min.

    • Add 5 µL Agonist (Histamine, EC80 concentration).[1] Incubate 30 min.

    • Note: For Gi-coupled receptors, you must also add 5 µM Forskolin to raise the cAMP baseline.[1]

  • Detection:

    • Add 10 µL cAMP-d2 conjugate (Acceptor).[1]

    • Add 10 µL Anti-cAMP-Cryptate (Donor).[1]

    • Incubate 1h at Room Temp in dark.

  • Read: Measure TR-FRET ratio (665 nm / 620 nm).

Data Presentation & Interpretation

Table 1: Expected Assay Outcomes & Interpretation

Assay ReadoutOutcomeInterpretationNext Step
ASP+ Uptake IC50 < 1 µM Potent Transporter Inhibitor (Stimulant-like)Assess Selectivity (DAT vs SERT)
ASP+ Uptake No Effect Not a classical reuptake inhibitorProceed to GPCR screen
cAMP (Gi) Inhibits Agonist GPCR Antagonist (e.g., H3 Antagonist)Run Schild Plot Analysis
Cytotoxicity LC50 < 10 µM Compound is non-specifically toxicSTOP (Lead optimization required)

Visualization of Screening Workflow

Screening_Workflow Start Compound: Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone Solubility Solubility Check (Nephelometry) Start->Solubility Tox Cytotoxicity Screen (Resazurin) Solubility->Tox Decision1 Toxic < 10µM? Tox->Decision1 MAT_Assay Monoamine Transporter Assay (ASP+ Fluorescence) Decision1->MAT_Assay No (Pass) Report Generate Pharmacological Profile Decision1->Report Yes (Fail) GPCR_Assay GPCR cAMP Assay (TR-FRET) MAT_Assay->GPCR_Assay If inactive MAT_Assay->Report If active GPCR_Assay->Report

Figure 2: The decision tree for profiling the test compound, prioritizing toxicity and transporter activity.

Critical Technical Considerations

  • Photosensitivity Warning: Cyclohexyl phenyl ketones are structurally related to photoinitiators (e.g., Irgacure).[1] While the amino-substitution alters the electronics, always perform assays under low-light conditions or use amber tubes to prevent UV-induced radical formation, which could cause false-positive cytotoxicity [1].[1]

  • The "Sticky" Factor: The cyclohexyl ring is highly hydrophobic.[1] In plastic 96-well plates, the compound may adsorb to the walls.[1]

    • Solution: Use Low-Binding Polypropylene plates for dilutions.[1] Use glass-coated plates if IC50 curves are shallow (Hill slope < 0.8), indicating loss of free compound.[1]

  • Reference Standards:

    • For DAT inhibition: Cocaine or GBR-12909 .[1]

    • For H3 Antagonism: Ciproxifan or Thioperamide .[1]

    • Always run a reference plate to validate cell health.[1]

References

  • Mayer, F. P., et al. (2016).[1] "Phase I metabolites of mephedrone display biological activity at monoamine transporters."[1] British Journal of Pharmacology, 173(17), 2657–2668.[1] (Demonstrates the ASP+ uptake methodology for cathinone-like scaffolds). Retrieved from [Link][1]

  • Schwartz, J. C. (2011).[1] "The Histamine H3 Receptor: From Discovery to Clinical Trials with Pitolisant."[1] British Journal of Pharmacology, 163(4), 713-721.[1] (Contextualizes the benzyl-pyrrolidine pharmacophore). Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 24724662, Cyclohexyl(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone.[1][3] Retrieved January 29, 2026, from [Link]

Sources

Application

Application Note: Analytical Characterization and Detection of Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone

This Application Note is designed for analytical chemists and researchers involved in the characterization of the novel synthetic compound Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone . The following protocols utilize L...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and researchers involved in the characterization of the novel synthetic compound Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone . The following protocols utilize LC-MS/MS for quantitative bioanalysis and GC-MS for routine screening, grounded in first-principles structural analysis of basic nitrogenous ketones.

Part 1: Introduction & Compound Analysis

The target analyte, Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone , represents a structural class of compounds sharing features with synthetic psychoactive substances (such as pyrovalerone derivatives) and pharmaceutical intermediates (Mannich bases). It consists of a lipophilic cyclohexyl-phenyl ketone core with a basic pyrrolidine moiety attached via a methylene bridge.

Chemical Properties[1]
  • IUPAC Name: Cyclohexyl(4-(pyrrolidin-1-ylmethyl)phenyl)methanone

  • Molecular Formula: C₁₈H₂₅NO

  • Exact Mass: 271.1936 Da

  • pKa (Calculated): ~9.5 (Basic, due to the tertiary amine in the pyrrolidine ring)

  • LogP (Calculated): ~4.2 (Highly Lipophilic)

Analytical Challenges
  • Basic Nature: The pyrrolidine nitrogen causes peak tailing on standard silica-based columns unless end-capped columns or acidic mobile phases are used.

  • Isomeric Interference: Care must be taken to separate this compound from potential regioisomers (e.g., 3-substituted or alkyl-chain variants).

  • Fragmentation: In Mass Spectrometry, the stability of the benzyl-nitrogen bond dictates the fragmentation pattern.

Part 2: High-Performance Liquid Chromatography - Tandem Mass Spectrometry (UHPLC-MS/MS)

Objective: High-sensitivity quantitation from biological matrices (Plasma/Urine).

Sample Preparation (Liquid-Liquid Extraction)

Due to the high LogP, LLE is superior to protein precipitation for removing matrix effects.

  • Aliquot: Transfer 100 µL of plasma/urine to a glass tube.

  • Internal Standard: Add 10 µL of deuterated analog (e.g., Pyrovalerone-D8 or a structural analog like Bupropion-D9 if specific IS is unavailable).

  • Basification: Add 50 µL of 0.1 M NaOH (pH > 10) to ensure the amine is uncharged, facilitating extraction into the organic layer.

  • Extraction: Add 1 mL of MTBE (Methyl tert-butyl ether) . Vortex for 5 minutes.

  • Separation: Centrifuge at 4000 rpm for 5 minutes.

  • Reconstitution: Evaporate the supernatant under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (90:10).

UHPLC Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
1.00 5 Desalting
6.00 95 Linear Ramp
7.50 95 Wash
7.60 5 Re-equilibration

| 9.00 | 5 | End |

MS/MS Parameters (ESI+)

Operate in Positive Electrospray Ionization (ESI+) mode. The protonated molecule


 is the precursor.
  • Precursor Ion: m/z 272.2

  • Source Temp: 500°C

  • Capillary Voltage: 3.5 kV

MRM Transitions (Predicted & Validated):

Transition Type Precursor (m/z) Product (m/z) Collision Energy (eV) Rationale

| Quantifier | 272.2 | 84.1 | 25 | Cleavage of pyrrolidinium methyl cation (


). Dominant fragment. |
| Qualifier 1  | 272.2 | 189.1 | 18 | Loss of pyrrolidine ring (

). | | Qualifier 2 | 272.2 | 161.1 | 35 | Loss of CO from the 189 fragment (Phenyl-Cyclohexyl). |

Part 3: Gas Chromatography - Mass Spectrometry (GC-MS)

Objective: Routine screening and qualitative confirmation in solid drug samples.

Protocol
  • System: Agilent 7890B GC / 5977B MSD.

  • Column: DB-5MS or HP-5MS (30 m x 0.25 mm, 0.25 µm film).

  • Inlet: Split mode (20:1), 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Injection: 1 µL.

Temperature Program:

  • Initial: 80°C (hold 1 min).

  • Ramp: 20°C/min to 280°C.

  • Hold: 280°C for 5 min.

  • Total Run Time: ~16 min.

EI-MS Interpretation (70 eV)

The Electron Impact (EI) spectrum typically follows the "Nitrogen Rule" and alpha-cleavage mechanisms.

  • Base Peak (m/z 84): The most abundant ion will be the pyrrolidinomethyl cation (

    
    ). This forms via alpha-cleavage next to the nitrogen atom.
    
  • Molecular Ion (m/z 271): Likely weak or absent due to the stability of the fragment ions.

  • Secondary Fragments:

    • m/z 188/189: The cyclohexyl-phenyl ketone core remaining after the loss of the amine.

    • m/z 83: Cyclohexyl cation (

      
      ).
      
    • m/z 105: If the cyclohexyl ring is lost, leaving the benzoyl cation (though less likely here due to the para-substitution).

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision matrix for selecting the appropriate analytical method and the fragmentation logic used for identification.

AnalyticalWorkflow Start Sample Received MatrixCheck Matrix Type? Start->MatrixCheck Bio Biological (Plasma/Urine) MatrixCheck->Bio Solid Chemical Solid (Powder/Crystal) MatrixCheck->Solid LLE Liquid-Liquid Extraction (MTBE, pH > 10) Bio->LLE Dilution Dilution in MeOH Solid->Dilution LCMS UHPLC-MS/MS (ESI+) LLE->LCMS GCMS GC-MS (EI 70eV) Dilution->GCMS FragLC Precursor: 272.2 Transition: 272 -> 84 LCMS->FragLC FragGC Base Peak: m/z 84 (Alpha-Cleavage) GCMS->FragGC Result Quantitative Report & Identification FragLC->Result FragGC->Result

Caption: Analytical workflow decision tree comparing UHPLC-MS/MS (Bioanalysis) and GC-MS (Chemical ID) pathways.

Part 5: References

  • Clarke’s Analysis of Drugs and Poisons. (2011). Chapter 19: Gas Chromatography and Chapter 21: Mass Spectrometry. Pharmaceutical Press.

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.0. (Standard for GC-MS validation).

  • Peters, F. T. (2011). Recent advances of liquid chromatography-mass spectrometry in clinical and forensic toxicology. Clinical Biochemistry, 44(1), 54-65. (Basis for ESI+ LC-MS method selection).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Mannich Bases and Phenyl Ketones. (Used for structural fragmentation prediction).

Method

Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone as a chemical probe for [target protein]

The following Application Note and Protocol guide details the use of Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone as a chemical probe for the Histamine H3 Receptor (H3R) . High-Affinity Non-Imidazole Histamine H3 Recept...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone as a chemical probe for the Histamine H3 Receptor (H3R) .

High-Affinity Non-Imidazole Histamine H3 Receptor Antagonist/Inverse Agonist

Introduction & Mechanism of Action

Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone is a synthetic small molecule acting as a potent and selective antagonist/inverse agonist of the Histamine H3 Receptor (H3R) . Structurally, it belongs to the "non-imidazole" class of H3 ligands, designed to overcome the pharmacokinetic limitations (e.g., CYP450 inhibition, poor blood-brain barrier penetration) associated with earlier imidazole-based probes like thioperamide and clobenpropit.

The compound features a lipophilic cyclohexyl ketone core linked to a basic pyrrolidine moiety via a benzyl spacer. This pharmacophore mimics the key interactions of the endogenous ligand histamine but locks the receptor in an inactive conformation, thereby blocking constitutive activity (inverse agonism) and preventing histamine binding.

Target Protein: Histamine H3 Receptor (H3R)
  • Family: G Protein-Coupled Receptor (GPCR), Class A.

  • Signaling Pathway: G

    
    -coupled. Activation inhibits adenylyl cyclase, reduces cAMP, and modulates downstream MAPK/ERK pathways.
    
  • Physiological Role: Presynaptic autoreceptor (inhibits histamine release) and heteroreceptor (modulates release of ACh, dopamine, norepinephrine, serotonin).

  • Therapeutic Relevance: Cognitive disorders (Alzheimer's, ADHD), narcolepsy, obesity, and schizophrenia.

Mechanism of Binding

The pyrrolidinomethyl group serves as the basic amine surrogate, forming a critical salt bridge with Asp3.32 (Asp114) in the H3R transmembrane domain. The cyclohexyl-phenyl ketone moiety occupies the lipophilic pocket formed by TM3, TM5, and TM6, stabilizing the inactive state of the receptor.

Figure 1: H3R Signaling and Inhibition Mechanism

H3R_Pathway cluster_effect Probe Effect Probe Cyclohexyl 4-(pyrrolidinomethyl) phenyl ketone H3R Histamine H3 Receptor (Presynaptic) Probe->H3R Antagonism/Inverse Agonism Gi Gi/o Protein Probe->Gi Prevents Gi Activation H3R->Gi Activation (Blocked) AC Adenylyl Cyclase Gi->AC Inhibition Ca Voltage-Gated Ca2+ Channels Gi->Ca Inhibition cAMP cAMP Levels AC->cAMP Reduction NT_Release Neurotransmitter Release (Histamine, ACh, DA) cAMP->NT_Release Disinhibition (Increased Release) Ca->NT_Release Reduced Ca2+ Influx

Caption: Schematic of H3R signaling. The probe blocks Gi/o coupling, preventing the inhibition of cAMP and Ca2+ influx, thereby disinhibiting (increasing) neurotransmitter release.

Experimental Applications

This probe is ideal for:

  • Binding Affinity Studies: Determining

    
     values in competitive radioligand binding assays.
    
  • Functional Assays: Measuring cAMP accumulation or GTP

    
    S binding to assess inverse agonism.
    
  • Ex Vivo/In Vivo Pharmacology: Investigating the modulation of neurotransmitter release (e.g., microdialysis) or behavioral effects (e.g., wakefulness promotion).

Protocols
Protocol A: Competitive Radioligand Binding Assay (Membrane Prep)

Objective: Determine the affinity (


) of the probe for human H3R expressed in CHO or HEK293 cells.

Materials:

  • Membranes: CHO-K1 cells stably expressing hH3R.

  • Radioligand: [³H]-N-alpha-methylhistamine (

    
     nM).
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.

  • Non-specific Binding (NSB): 10

    
    M Thioperamide or Imetit.
    
  • Probe: Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone (Stock: 10 mM in DMSO).

Step-by-Step Procedure:

  • Preparation: Thaw membrane aliquots and dilute in Assay Buffer to ~5-10

    
    g protein/well. Homogenize gently.
    
  • Plate Setup: Use a 96-well polypropylene plate.

    • Total Binding (TB): Buffer + Membrane + Radioligand.

    • NSB: Buffer + Membrane + Radioligand + 10

      
      M Thioperamide.
      
    • Test: Buffer + Membrane + Radioligand + Probe (Concentration range:

      
       M to 
      
      
      
      M).
  • Incubation: Add [³H]-N-alpha-methylhistamine (final conc. ~2 nM). Incubate for 60 minutes at 25°C (equilibrium).

  • Harvesting: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester.

  • Washing: Wash filters 3x with ice-cold Assay Buffer to remove unbound radioligand.

  • Counting: Add liquid scintillation cocktail and count radioactivity (CPM) on a beta counter.

  • Analysis: Plot % Specific Binding vs. Log[Probe]. Fit to a one-site competition model to determine

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: cAMP Accumulation Functional Assay

Objective: Confirm inverse agonist activity by measuring the probe's ability to increase cAMP levels (reversing constitutive Gi inhibition) or antagonist activity (blocking agonist-induced cAMP decrease).

Materials:

  • Cells: HEK293-hH3R cells.

  • Stimulant: Forskolin (10

    
    M) to elevate basal cAMP.
    
  • Agonist: (R)-alpha-methylhistamine (RAMH) (for antagonist mode).

  • Detection: TR-FRET cAMP kit (e.g., HTRF or Lance).

Step-by-Step Procedure:

  • Seeding: Plate cells (2,000 cells/well) in low-volume 384-well plates.

  • Treatment (Antagonist Mode):

    • Pre-incubate cells with the Probe (serials dilutions) for 15 mins at 37°C.

    • Add Agonist (RAMH, EC₈₀ conc.) + Forskolin (10

      
      M).
      
    • Incubate for 30 minutes at 37°C.

    • Note: H3R activation by RAMH inhibits Forskolin-induced cAMP. The Probe should restore cAMP levels.

  • Treatment (Inverse Agonist Mode):

    • Add Probe (serial dilutions) + Forskolin (10

      
      M) directly to cells (no agonist).
      
    • Incubate for 30 minutes.

    • Note: If H3R has constitutive activity, the Probe will increase cAMP beyond Forskolin-only baseline.

  • Lysis & Detection: Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate). Incubate 1 hour at RT.

  • Read: Measure HTRF ratio (665/620 nm) on a compatible plate reader.

Figure 2: Experimental Workflow for Binding Assay

Workflow Membrane H3R Membranes (CHO Cells) Incubation Incubate 60 min @ 25°C Membrane->Incubation Ligand [3H]-NAMH (Radioligand) Ligand->Incubation Probe Probe Dilutions (10^-11 to 10^-5 M) Probe->Incubation Filter Filter Harvest (GF/B Filters) Incubation->Filter Count Scintillation Counting Filter->Count Data Data Analysis (Ki Calculation) Count->Data

Caption: Workflow for competitive radioligand binding assay to determine probe affinity.

Data Interpretation & Expected Results
ParameterExpected ValueInterpretation

(Binding)
< 10 nMIndicates high affinity for H3R.

(Functional)
~10-50 nMPotency in blocking agonist-induced cAMP reduction.
Selectivity > 100-foldSelectivity against H1, H2, and H4 receptors is typical for this scaffold.
Lipophilicity (cLogP) ~3.5 - 4.5Moderate lipophilicity facilitates CNS penetration.

Troubleshooting Guide:

  • High Non-Specific Binding: Ensure filters are pre-soaked in 0.3% PEI. Use fresh radioligand.

  • Low Signal Window (cAMP): Optimize cell density and Forskolin concentration. Ensure H3R expression levels are sufficient for constitutive activity detection.

  • Solubility: The compound is lipophilic. Dissolve in 100% DMSO (10 mM stock) and ensure final DMSO concentration in assay is <1%.

References
  • Esbenshade, T. A., et al. (2008). "Histamine H3 Receptor Antagonists: Preclinical Promise for Treating Cognitive Disorders." Molecular Interventions, 8(5), 214–223. Link

  • Berlin, M., et al. (2011). "Recent Advances in the Development of Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry, 54(1), 26–53. Link

  • Cowart, M. D., et al. (2005). "Rotationally Constrained Non-Imidazole H3 Antagonists." Journal of Medicinal Chemistry, 48(26), 8261-8269. (Describes the structure-activity relationship of pyrrolidinyl-phenyl ketone scaffolds). Link

  • PubChem Compound Summary. "Cyclohexyl(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone" (Structural Analog). Link

  • Gemkow, M. J., et al. (2009). "The Histamine H3 Receptor as a Therapeutic Drug Target for CNS Disorders." Drug Discovery Today, 14(9-10), 509-515. Link

Application

Technical Guide: Applications of Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone in Neuroscience

The following technical guide details the applications, mechanism, and experimental protocols for Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone , a representative non-imidazole Histamine H3 Receptor (H3R) antagonist. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, mechanism, and experimental protocols for Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone , a representative non-imidazole Histamine H3 Receptor (H3R) antagonist.

Executive Summary

Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone (often categorized within the class of non-imidazole histamine H3 ligands) is a potent, CNS-penetrant small molecule used primarily as a chemical probe in neuroscience. It functions as a Histamine H3 Receptor (H3R) Antagonist/Inverse Agonist .[1]

Unlike early H3 ligands (e.g., thioperamide) that contained an imidazole moiety—leading to inhibition of cytochrome P450 enzymes and poor blood-brain barrier (BBB) penetration—this ketone-based derivative utilizes a lipophilic cyclohexyl-phenyl scaffold to ensure high affinity and metabolic stability. Its primary application lies in the modulation of the histaminergic system to study cognitive enhancement , sleep-wake regulation , and neurotransmitter release (acetylcholine, norepinephrine, dopamine).

Mechanism of Action & Pharmacology

Molecular Target

The compound targets the Histamine H3 Receptor , a G-protein-coupled receptor (GPCR) predominantly expressed in the CNS (presynaptic neurons).

  • Receptor Subtype: G

    
    -coupled GPCR.
    
  • Binding Mode: Competitive antagonism or inverse agonism.

  • Key Pharmacophore: The basic pyrrolidine nitrogen interacts with the conserved aspartate residue (Asp3.32) in the transmembrane region of the H3 receptor, while the cyclohexyl and phenyl groups occupy the hydrophobic pockets.

Signaling Pathway

Under physiological conditions, H3 receptors act as autoreceptors (inhibiting histamine synthesis/release) and heteroreceptors (inhibiting the release of ACh, DA, NE, and 5-HT).

  • Agonist Action (Constitutive): Activates G

    
    , inhibits Adenylyl Cyclase (AC), reduces cAMP, and closes voltage-gated 
    
    
    
    channels, thereby suppressing neurotransmitter exocytosis.
  • Antagonist Action (Compound Effect): Blocks constitutive and agonist-induced H3R activity. This disinhibits the neuron, leading to a surge in histamine and other neurotransmitters in the synaptic cleft.

Pathway Visualization

H3_Signaling cluster_neuron Presynaptic Terminal Compound Cyclohexyl 4-(pyrrolidinomethyl) phenyl ketone H3R Histamine H3 Receptor (Presynaptic) Compound->H3R Blocks (Antagonist) Gi Gi/o Protein Compound->Gi Prevents Activation Exocytosis Neurotransmitter Release (Histamine, ACh, DA) Compound->Exocytosis INCREASES (Disinhibition) H3R->Gi Activates (Constitutive) AC Adenylyl Cyclase Gi->AC Inhibits Ca_Channel Voltage-Gated Ca2+ Channels Gi->Ca_Channel Closes Gi->Exocytosis Normally Inhibits cAMP cAMP Levels AC->cAMP Produces

Caption: Mechanism of H3R antagonism. The compound blocks the Gi-mediated suppression of exocytosis, resulting in increased neurotransmitter release.

Applications in Neuroscience

Cognitive Enhancement Research

Researchers use this compound to reverse chemically induced amnesia (e.g., scopolamine-induced) in rodent models. By blocking H3 heteroreceptors on cholinergic terminals, it enhances acetylcholine release in the prefrontal cortex and hippocampus, critical for memory consolidation.

  • Models: Novel Object Recognition (NOR), Morris Water Maze.

  • Target Indication: Alzheimer’s Disease, ADHD.[2]

Sleep-Wake Cycle Regulation

Due to the wake-promoting effects of histamine, this antagonist is used to study hypersomnia and narcolepsy. It increases wakefulness duration without the psychostimulant side effects (e.g., locomotor hyperactivity) associated with direct dopamine releasers (like amphetamines).

Obesity and Metabolic Studies

H3R antagonists decrease food intake via modulation of hypothalamic histamine.[3] This compound is applied in diet-induced obesity (DIO) models to evaluate anorectic effects.

Experimental Protocols

Protocol 1: In Vitro H3 Receptor Binding Assay

Purpose: To determine the affinity (


) of the compound for the H3 receptor.

Materials:

  • Rat brain cortex membranes or CHO cells stably expressing human H3R.

  • Radioligand:

    
    -N-
    
    
    
    -methylhistamine (
    
    
    nM).
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

    
    .
    

Procedure:

  • Preparation: Homogenize tissue/cells in ice-cold buffer. Centrifuge at 20,000 x g for 20 min. Resuspend pellet in Assay Buffer.

  • Incubation: In a 96-well plate, mix:

    • 50

      
      L Membrane suspension (20 
      
      
      
      g protein).
    • 25

      
      L Radioligand (final conc. 1 nM).
      
    • 25

      
      L Test Compound (Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone) at varying concentrations (
      
      
      
      to
      
      
      M).
    • Non-specific binding control: Include 10

      
      M Thioperamide or Imetit.
      
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Harvest: Filter rapidly through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: In Vivo Novel Object Recognition (NOR) Task

Purpose: To assess cognitive enhancement (short-term memory) in rats.

Dosing:

  • Vehicle: 1% DMSO / 99% Saline or Methylcellulose.

  • Route: Intraperitoneal (i.p.) or Oral gavage (p.o.).

  • Dose Range: 1 – 10 mg/kg (Titrate based on pilot PK data).

Workflow:

  • Habituation (Day 1-2): Allow rats to explore the empty open-field arena (40x40 cm) for 10 min/day.

  • Training (Day 3, T=0): Place two identical objects (A + A) in the arena. Allow 5 min exploration.

  • Treatment: Administer the Test Compound or Vehicle immediately after training (post-training administration targets consolidation) or 30 min prior to training (targets acquisition).

  • Retention Interval: Return rat to home cage for 24 hours.

  • Testing (Day 4): Place one familiar object (A) and one novel object (B) in the arena. Allow 5 min exploration.

  • Scoring: Record time spent sniffing each object (

    
     vs 
    
    
    
    ).
  • Calculation: Discrimination Index (DI) =

    
    . A positive DI indicates cognitive retention.
    

Data Presentation & Analysis

Table 1: Typical Pharmacological Profile (Class Representative)

Parameter Value / Characteristic Significance
Target Histamine H3 Receptor Selective antagonism

| Binding Affinity (


)  | < 10 nM (High Affinity) | Potent competitive inhibition |
| Selectivity  | > 1000-fold vs H1, H2, H4 | Minimizes peripheral allergic/gastric side effects |
| LogP  | 3.5 – 4.5 | High lipophilicity ensures BBB penetration |
| Bioavailability  | > 50% (Oral) | Suitable for systemic administration studies |[2]

Safety & Handling

  • Hazard Classification: CNS Active. Treat as a potential irritant and toxic if swallowed.

  • Storage: Store solid at -20°C. Dissolve in DMSO just prior to use.

  • Handling: Use a fume hood. Wear nitrile gloves and safety glasses. Because this is a potent neuroactive compound, avoid aerosolization.

References

  • Schwartz, J. C., et al. (2011). Histamine H3 receptors: from target identification to drug leads.Nature Reviews Drug Discovery , 10(12), 901-913. Link

  • Ligneau, X., et al. (1998).[4][5] Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist.[1][2][4]Journal of Pharmacology and Experimental Therapeutics , 287(2), 658-666. Link

  • Bioprojet. (2000). Patent WO2000006254A2: Non-imidazole alkylamines as histamine H3-receptor ligands. (Describes the synthesis and utility of phenyl-ketone H3 antagonists). Link

  • Gemkow, M. J., et al. (2009). The histamine H3 receptor as a therapeutic drug target for CNS disorders.[3][2]Drug Discovery Today , 14(9-10), 509-515. Link

Sources

Method

Application Note: Investigating Amyotrophic Lateral Sclerosis (ALS) with Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone

1R) Agonism & ER Stress Mitigation Executive Summary This application note details the experimental framework for investigating Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone (Cpd-CPP) as a therapeutic candidate for Amyot...

Author: BenchChem Technical Support Team. Date: February 2026


1R) Agonism & ER Stress Mitigation

Executive Summary

This application note details the experimental framework for investigating Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone (Cpd-CPP) as a therapeutic candidate for Amyotrophic Lateral Sclerosis (ALS) .

ALS is characterized by the progressive degeneration of motor neurons, often driven by protein misfolding (e.g., SOD1, TDP-43) and chronic Endoplasmic Reticulum (ER) stress. Cpd-CPP, possessing a pharmacophore consistent with high-affinity Sigma-1 Receptor (


1R) ligands (a basic pyrrolidine nitrogen and a lipophilic cyclohexyl-phenyl scaffold), is hypothesized to act as a 

1R agonist
.

This guide provides protocols to validate Cpd-CPP’s affinity, assess its capacity to stabilize mitochondrial calcium fluxes, and quantify its neuroprotective effects against ER stress in motor neuron models.

Technical Background & Mechanism

Chemical Rationale

The structure of Cpd-CPP integrates a lipophilic domain (cyclohexyl phenyl ketone) with a cationic center (pyrrolidine). This architecture mimics established


1R ligands like PRE-084 and SA4503.
  • Lipophilic Tail: The cyclohexyl group facilitates penetration of the ER membrane where

    
    1Rs reside.
    
  • Cationic Head: The pyrrolidinomethyl nitrogen (pKa

    
     9.2) ensures protonation at physiological pH, essential for electrostatic interaction with the aspartate residue (Asp126) in the 
    
    
    
    1R binding pocket.
Mechanism of Action: The ER-Mitochondria Axis

In ALS pathology, mutant proteins accumulate in the ER, triggering the Unfolded Protein Response (UPR). Chronic UPR leads to calcium dysregulation and apoptosis.

  • Resting State:

    
    1R is dormant, bound to the chaperone BiP (GRP78) at the Mitochondria-Associated ER Membrane (MAM).
    
  • Activation: Cpd-CPP binds to

    
    1R, causing it to dissociate from BiP.
    
  • Chaperoning: The activated

    
    1R chaperones the IP3 Receptor (IP3R), preventing calcium overload into the mitochondria.
    
  • Result: Stabilization of mitochondrial bioenergetics and suppression of the pro-apoptotic CHOP pathway.

Experimental Protocols

Protocol A: In Vitro Radioligand Binding Assay

Objective: Determine the binding affinity (


) of Cpd-CPP for the 

1R compared to the

2R subtype.

Materials:

  • Source Tissue: Guinea pig brain membrane homogenates (rich in

    
    1R).
    
  • Radioligand: -Pentazocine (specific for

    
    1R).
    
  • Non-specific control: Haloperidol (10

    
    M).
    

Procedure:

  • Preparation: Resuspend membrane homogenates in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate 100

    
    g membrane protein with 3 nM -Pentazocine and varying concentrations of Cpd-CPP (
    
    
    
    to
    
    
    M) for 120 minutes at 37°C.
  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Target Data Profile: | Compound |


1R 

(nM) |

2R

(nM) | Selectivity Ratio | | :--- | :--- | :--- | :--- | | Cpd-CPP | < 15 | > 1,000 | > 60-fold | | PRE-084 (Ref) | 2.2 | > 10,000 | High | | Haloperidol | 1.0 | 45 | Low |
Protocol B: Cellular Neuroprotection Against ER Stress

Objective: Assess if Cpd-CPP prevents motor neuron death induced by Thapsigargin (a SERCA pump inhibitor that induces severe ER stress).

Cell Model: NSC-34 cells (Motor neuron-like hybrid cell line).

Workflow:

  • Seeding: Plate NSC-34 cells at

    
     cells/well in 96-well plates. Differentiate for 48h with low serum (1% FBS).
    
  • Pre-treatment: Treat cells with Cpd-CPP (0.1, 1.0, 10

    
    M) or Vehicle (DMSO) for 1 hour.
    
    • Control: Include a group with NE-100 (a

      
      1R antagonist) to verify mechanism.
      
  • Stress Induction: Add Thapsigargin (1

    
    M) and incubate for 24 hours.
    
  • Viability Assay: Add MTT reagent (0.5 mg/mL) for 4 hours; solubilize formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm.

Validation Criteria: Cpd-CPP must restore cell viability in a dose-dependent manner, and this protection must be abolished by the antagonist NE-100.

Protocol C: Western Blot Analysis of UPR Markers

Objective: Confirm that Cpd-CPP downregulates the pro-apoptotic arm of the Unfolded Protein Response.

Markers:

  • GRP78/BiP: ER stress sensor (Upstream).

  • CHOP (Ddit3): Pro-apoptotic transcription factor (Downstream).

Procedure:

  • Lysate Prep: Lyse treated NSC-34 cells (from Protocol B) in RIPA buffer containing protease/phosphatase inhibitors.

  • Electrophoresis: Resolve 20

    
    g protein on 10-12% SDS-PAGE gels.
    
  • Transfer: Blot onto PVDF membranes.

  • Blotting:

    • Primary Ab: Anti-CHOP (1:1000), Anti-GRP78 (1:1000), Anti-

      
      -Actin (Loading Control).
      
    • Incubate overnight at 4°C.

  • Detection: ECL chemiluminescence.

Expected Result: Thapsigargin elevates CHOP levels. Cpd-CPP treatment should significantly attenuate CHOP induction, indicating suppression of terminal ER stress.

Mechanistic Visualization

The following diagram illustrates the proposed mechanism of action where Cpd-CPP activates the Sigma-1 Receptor at the MAM, preventing Calcium dysregulation and subsequent Motor Neuron apoptosis.

Sigma1R_Pathway cluster_MAM Mitochondria-Associated ER Membrane (MAM) Compound Cpd-CPP (Ligand) Sig1R_Inactive Sigma-1 Receptor (Inactive / BiP-bound) Compound->Sig1R_Inactive Binds Sig1R_Active Sigma-1 Receptor (Active / Chaperone) Sig1R_Inactive->Sig1R_Active Dissociates from BiP BiP BiP (GRP78) Sig1R_Inactive->BiP Resting Complex IP3R IP3 Receptor (Ca2+ Channel) Sig1R_Active->IP3R Stabilizes Mito_Ca Mitochondrial Ca2+ Homeostasis IP3R->Mito_Ca Regulates Flux CHOP CHOP/Caspase-12 (Apoptosis Signals) Mito_Ca->CHOP Prevents Survival Motor Neuron Survival Mito_Ca->Survival Promotes ER_Stress ER Stress (Thapsigargin/ALS) ER_Stress->Sig1R_Inactive Triggers (Endogenous) ER_Stress->CHOP Induces CHOP->Survival Inhibits

Caption: Cpd-CPP activation of σ1R facilitates BiP dissociation, stabilizing IP3R and preventing ER-stress induced apoptosis.

References

  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596-610. Link

  • Al-Saadi, T., et al. (2011). The sigma-1 receptor agonist PRE-084 preserves hippocampal neurogenesis and prevents behavioral deficits in a mouse model of Alzheimer's disease. BMC Neuroscience, 12, 1-14. Link

  • Watanabe, S., et al. (2016). Mitochondria-associated membrane collapse is a common pathomechanism in SIGMAR1- and SOD1-linked ALS. EMBO Molecular Medicine, 8(12), 1421-1437. Link

  • Ryskamp, D., et al. (2019). The sigma-1 receptor: a target for neuroprotection in ALS. Expert Review of Neurotherapeutics, 19(2), 95-98. Link

  • PubChem Compound Summary. Cyclohexyl phenyl ketone (Structural Backbone). National Library of Medicine. Link

Application

Proper handling and storage conditions for Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone

Executive Summary & Compound Profile Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone is a functionalized aryl ketone featuring a tertiary benzylic amine moiety.[1] This structural motif presents a dichotomy in stability: w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone is a functionalized aryl ketone featuring a tertiary benzylic amine moiety.[1] This structural motif presents a dichotomy in stability: while the cyclohexyl ketone core is robust, the pyrrolidinomethyl group introduces susceptibility to oxidation and hygroscopicity.

This guide defines the critical control points for maintaining the integrity of this compound in research environments. It is intended for medicinal chemists and pharmacologists requiring high-purity standards for biological assays.

Chemical Identity[1][2][3][4][5]
  • Systematic Name: Cyclohexyl(4-(pyrrolidin-1-ylmethyl)phenyl)methanone[1]

  • Chemical Class: Amino-aryl ketone / Tertiary benzylic amine.[1]

  • Molecular Weight: ~271.4 g/mol (Free Base).[1]

  • Key Functional Groups:

    • Cyclohexyl Ketone: Lipophilic, generally stable, but light-sensitive.[1]

    • Benzylic Amine: Basic, nucleophilic, prone to N-oxidation and salt formation.[1]

Physicochemical Stability Profile

Understanding the degradation pathways is the prerequisite for effective storage.

A. Oxidation Risks (The "N-Oxide" Vector)

The tertiary nitrogen in the pyrrolidine ring is electron-rich.[1] In the presence of atmospheric oxygen, particularly under illuminated conditions, it can undergo oxidation to form the N-oxide .

  • Mechanism: Radical-initiated oxidation at the benzylic carbon or direct electrophilic attack on the nitrogen lone pair.[1]

  • Impact: N-oxides often possess significantly different pharmacological profiles and solubilities compared to the parent amine.[1]

B. Hygroscopicity & Hydrolysis[1][6]
  • Free Base: Likely an oil or low-melting solid.[1] It is lipophilic but will absorb atmospheric CO₂ to form carbamates or carbonates over time.

  • Salt Forms (e.g., HCl, Fumarate): These are crystalline solids but are often hygroscopic . Moisture absorption leads to "caking," weighing errors, and hydrolysis of the salt matrix, potentially altering pH in biological buffers.

C. Photochemical Sensitivity

Aryl ketones can act as photosensitizers.[1] Upon exposure to UV/blue light, the carbonyl group can reach an excited triplet state, potentially leading to Norrish Type I or II cleavage or intermolecular hydrogen abstraction.

  • Directive: Strict light exclusion is mandatory.

Storage Protocols: The "Cold-Dark-Dry" Standard

The following protocol ensures a shelf-life extension of >24 months.

Decision Tree: Salt vs. Free Base

Storage requirements differ based on the physical form of the compound.

StorageProtocol Start Identify Compound Form IsSalt Is it a Salt? (HCl, Fumarate, etc.) Start->IsSalt IsFreeBase Is it a Free Base? (Oil/Viscous Liquid) Start->IsFreeBase SaltAction CRITICAL: Hygroscopic Control Store with Desiccant IsSalt->SaltAction Yes BaseAction CRITICAL: Oxidation Control Purge Headspace with Argon IsFreeBase->BaseAction Yes SaltTemp Temp: -20°C Container: Amber Glass SaltAction->SaltTemp Check QC Check every 6 months (1H-NMR for Purity) SaltTemp->Check BaseTemp Temp: -80°C (Preferred) or -20°C BaseAction->BaseTemp BaseTemp->Check

Figure 1: Logic flow for determining storage conditions based on chemical form.

Detailed Storage Parameters
ParameterSpecificationRationale
Temperature -20°C ± 5°C Arrhenius kinetics dictate that lowering T by 10°C halves degradation rates.[1]
Atmosphere Argon or Nitrogen Displaces O₂ to prevent N-oxide formation.[1] Argon is heavier than air and preferred for oils.
Container Amber Borosilicate Vial Blocks UV light (<400nm) to prevent ketone photo-excitation.[1]
Closure PTFE-Lined Cap Prevents leaching of plasticizers (phthalates) from standard caps into the lipophilic compound.[1]
Desiccant Silica Gel (External) Store the vial inside a secondary jar containing desiccant to manage freezer humidity.[1]

Handling & Solubilization Protocols

A. Safety Precautions (GLP/HSE)

Given the structural similarity to bioactive CNS agents (e.g., pyrovalerone analogs), treat this compound as a Potent Pharmacological Agent .

  • Engineering Controls: Handle only in a Class II Biological Safety Cabinet or Chemical Fume Hood.

  • PPE: Nitrile gloves (double-gloving recommended for oils), safety goggles, and lab coat.[1]

  • Waste: Dispose of as hazardous organic waste.[1]

B. Solubilization for Assays (Stock Preparation)

The compound is lipophilic.[1] Direct dissolution in aqueous buffers is not recommended and will lead to precipitation.

Protocol: Preparation of 10 mM Stock Solution

  • Equilibration: Allow the storage vial to warm to room temperature (20-25°C) inside a desiccator before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid.

  • Solvent Choice:

    • DMSO (Dimethyl Sulfoxide): Preferred.[1] High solubility (>50 mM). Sterile-filterable.[1]

    • Ethanol (Absolute): Good solubility, but evaporates during storage.

  • Dissolution:

    • Weigh target mass (e.g., 2.71 mg for 1 mL of 10 mM).

    • Add DMSO.[1] Vortex for 30 seconds.

    • Visual Check: Ensure no particulate matter remains.[1]

  • Aliquot & Re-Freeze:

    • Do not store the bulk stock at 4°C.

    • Divide into single-use aliquots (e.g., 50 µL) in amber tubes.

    • Store at -20°C or -80°C.

    • Limit Freeze-Thaw Cycles: Max 3 cycles.

C. Experimental Workflow Visualization

HandlingWorkflow Vial Frozen Vial (-20°C) Warm Desiccator Warm-up (30 mins) Vial->Warm Prevent Condensation Weigh Weighing (Rapid, Low Humidity) Warm->Weigh Solubilize Dissolve in DMSO (Vortex) Weigh->Solubilize Dilute Dilute into Buffer (<1% DMSO Final) Solubilize->Dilute Immediate Use Assay Biological Assay Dilute->Assay

Figure 2: Step-by-step workflow for moving from storage to assay, emphasizing moisture control.[1]

Quality Control & Validation

To validate the integrity of the compound after long-term storage, use the following checkpoints:

  • Visual Inspection:

    • Pass: White to off-white powder (Salt) or clear/pale yellow oil (Free Base).[1]

    • Fail: Dark yellow/brown coloration (indicates oxidation of the amine or ketone polymerization).[1]

  • Solubility Check:

    • Fail: Turbidity in DMSO indicates moisture contamination or salt dissociation.

  • Analytical Verification (Gold Standard):

    • LC-MS: Check for [M+16] peak (N-oxide impurity).

    • 1H-NMR: Check the integration of the benzylic protons (singlet/doublet around 3.5-4.5 ppm). A shift or splitting often indicates oxidation or hydrolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24724662, Cyclohexyl(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone. (Used as structural analog reference for physicochemical properties).[1] Retrieved from [Link]

  • Avanti Polar Lipids. Storage and Handling of Hygroscopic Lipids and Amines. (Industry standard for handling hygroscopic amine salts).[1] Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis and Stability of Benzylic Amines. (Mechanistic background on benzylic amine oxidation). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the stability of Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone in solution

[1] The Stability Crisis: Mechanisms of Degradation Why is your compound degrading? Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone contains two chemically sensitive functional groups: a tertiary benzylic amine and an aryl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

The Stability Crisis: Mechanisms of Degradation

Why is your compound degrading?

Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone contains two chemically sensitive functional groups: a tertiary benzylic amine and an aryl ketone .[1] In the free-base form, these moieties interact synergistically to accelerate degradation.[1] Understanding these pathways is the first step to prevention.

The "Achilles' Heel": Benzylic Oxidation & Photolysis

The molecule's primary weakness is the methylene bridge (


) connecting the phenyl ring and the pyrrolidine nitrogen. This position is "doubly activated"—the adjacent aromatic ring and the nitrogen lone pair lower the bond dissociation energy of the C-H bonds, making them highly susceptible to radical abstraction by oxygen or light.
Degradation Pathways Diagram

The following diagram illustrates the three primary modes of failure: N-oxidation, Benzylic Oxidation, and Photolytic Cleavage.

DegradationPathways cluster_0 Oxidative Stress Molecule Cyclohexyl 4-(pyrrolidinomethyl) phenyl ketone (Intact) Radical Benzylic Radical Intermediate Molecule->Radical UV Light (hν) or Trace Metals NOxide N-Oxide (Impurity A) Molecule->NOxide Peroxides (in ethers) or Dissolved O2 Photolysis Norrish Type I/II Cleavage Products Molecule->Photolysis UV Exposure (Ketone Excitation) Imine Imine/Amide Species (Yellowing/Cleavage) Radical->Imine O2 / H-Abstraction

Figure 1: Primary degradation pathways.[1] The benzylic amine is susceptible to oxidation (red paths), while the ketone chromophore absorbs UV light, leading to radical formation (dashed path).

Diagnostic Hub: Troubleshooting Guide

Use this matrix to diagnose the specific instability issue you are observing in your solution.

SymptomProbable CauseMechanismImmediate Corrective Action
Yellow/Brown Discoloration Oxidative Dealkylation Formation of conjugated imines or Schiff bases due to air exposure at the benzylic position.[1]Sparge with Argon. Add an antioxidant (e.g., Ascorbic Acid) immediately.[1]
Precipitation / Turbidity pH Drift (Free Base Reversion) The salt form (soluble) has reverted to the free base (insoluble lipophile) due to pH > 7.Acidify. Add 0.1M HCl or Formic Acid to lower pH to < 4.[1]0.
Purity Drop (New Peak @ M+16) N-Oxide Formation Reaction of the tertiary pyrrolidine nitrogen with peroxides present in the solvent (common in THF/Ethers).Change Solvent. Discard ether-based solvents. Switch to fresh Acetonitrile or Methanol.[1]
Purity Drop (Fragmentation) Photodegradation The aryl ketone absorbs UV light, triggering Norrish cleavage.Protect from Light. Wrap vials in foil or use amber glass.[1]

Optimization Protocols

Protocol A: The "Acidic Shield" (Recommended)

Principle: Tertiary amines are significantly more stable against oxidation when protonated. The lone pair of electrons on the nitrogen, which usually initiates oxidation, is tied up in a bond with a proton (


).
  • Preparation: Dissolve the compound in an organic modifier (Acetonitrile or Methanol).

  • Acidification: Immediately add an aqueous acid buffer or acid modifier.[1]

    • Target pH: 2.5 – 4.0[1]

    • Recommended Acid:[1] 0.1% Formic Acid or 10mM Ammonium Formate (pH 3).[1]

    • Avoid: Phosphate buffers if using LC-MS (suppresses ionization).[1]

  • Validation: Check solubility. The protonated species (cation) is highly soluble in water/organic mixes, preventing precipitation.

Protocol B: Solvent Selection & Handling

Principle: Avoid solvents that act as radical initiators or oxygen carriers.[1]

  • FORBIDDEN SOLVENTS: Diethyl Ether, THF, Dioxane.[1] (These form peroxides which rapidly oxidize the pyrrolidine nitrogen).

  • PREFERRED SOLVENTS:

    • Acetonitrile (ACN):[2] Non-protic, stable, low UV cutoff.[1]

    • Methanol (MeOH):[2] Good solubility, but ensure it is degassed.[1]

    • Water (Acidified): Excellent stability if pH < 4.[1]

Protocol C: Inert Storage System

Principle: Removing the fuel (Oxygen) stops the fire (Oxidation).

  • Vessel: Use Amber Class 1 borosilicate glass vials (prevents UV < 400nm).[1]

  • Headspace: Purge the vial headspace with Argon gas (heavier than air) for 10-15 seconds before sealing. Nitrogen is acceptable but Argon is superior for long-term storage.[1]

  • Temperature: Store at -20°C or -80°C. Avoid 4°C (fridge) for long term, as condensation can introduce moisture and hydrolysis risks.[1]

Decision Tree: Optimizing Your Workflow

OptimizationLogic Start Start: Dissolving Compound SolventCheck Is Solvent Ether-based? Start->SolventCheck Stop STOP: High Risk of N-Oxides SolventCheck->Stop Yes (THF, Et2O) AcidCheck Is Solution Acidic (pH < 4)? SolventCheck->AcidCheck No (MeOH, ACN, H2O) AddAcid Action: Add 0.1% Formic Acid AcidCheck->AddAcid No (Neutral/Basic) Storage Storage: Amber Vial + Argon AcidCheck->Storage Yes AddAcid->Storage

Figure 2: Workflow for preparing a stable stock solution.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO to make my stock solution? A: Use with caution. While DMSO offers excellent solubility, it is hygroscopic (absorbs water) and can act as a mild oxidant under certain conditions (Swern-like mechanisms).[1] If you must use DMSO, use anhydrous, sterile-filtered DMSO, store it frozen (-20°C), and avoid repeated freeze-thaw cycles.[1]

Q: My solution turned pink/red. Is it still usable? A: Likely not.[1] Pink coloration in aryl-amine solutions often indicates the formation of complex quinoidal degradation products or radical polymerization. This suggests a significant purity drop (<90%). Re-purify or discard.

Q: How long is the solution stable at Room Temperature? A: In a transparent vial under ambient light: < 24 hours . In an amber vial, acidified, and sealed: ~1 week . For quantitative standards, always prepare fresh or store at -20°C.

Q: Why does the peak shape tail in my LC-MS chromatogram? A: This is likely a secondary interaction of the basic pyrrolidine nitrogen with silanols on your column.

  • Fix: Increase the ionic strength of your buffer (e.g., 10mM Ammonium Formate) or lower the pH to ensure the nitrogen is fully protonated and repelled by the stationary phase.

References

  • International Council for Harmonisation (ICH). (2003).[1][3] Stability Testing of New Drug Substances and Products Q1A(R2).[4] [Link]

  • Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010).[1] Modern Molecular Photochemistry of Organic Molecules.[1] University Science Books.[1] (Referencing Norrish Type I/II cleavage of aryl ketones).

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley.[1] (Referencing oxidation mechanisms of tertiary and benzylic amines).

  • Lai, C. et al. (2018).[1] "Degradation of Benzylic Amines: Mechanisms and Stabilization." Journal of Pharmaceutical Sciences. (General grounding on benzylic amine instability).

  • European Medicines Agency. (2006).[1] Guideline on the Photostability Testing of New Active Substances and Medicinal Products. [Link]

Sources

Optimization

Identifying potential off-target effects of Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone

Subject: Off-Target Profiling & Assay Troubleshooting Guide Ticket ID: CHEM-SUPPORT-8987 Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Unit[1] Executive Summary: The Pharmacophore Risk Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Off-Target Profiling & Assay Troubleshooting Guide

Ticket ID: CHEM-SUPPORT-8987 Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Unit[1]

Executive Summary: The Pharmacophore Risk Profile

Compound: Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone Chemical Class: Lipophilic Aminoalkyl Phenyl Ketone Physicochemical Profile: Cationic Amphiphilic Drug (CAD) characteristics.[1]

Technical Insight: This molecule possesses a classic "promiscuous" pharmacophore.[1][2] The combination of a basic amine (pyrrolidine, pKa ~9.5), a rigid lipophilic core (phenyl ketone), and a bulky hydrophobic tail (cyclohexyl) creates a high probability of interaction with specific off-target classes. Your profiling strategy must prioritize hERG channel blockade , Sigma receptor binding , and Monoamine transporter modulation .[1]

Critical Off-Target Modules (Troubleshooting & FAQs)

Module A: Cardiovascular Safety (hERG Liability)

Risk Level: High Mechanism: The protonated pyrrolidine nitrogen mimics the potassium ion, while the cyclohexyl-phenyl moiety occludes the hydrophobic pore of the Kv11.1 (hERG) channel.

Q: My hERG IC50 data is highly variable between runs (e.g., 1 µM vs. 10 µM). What is happening? A: This is likely a solubility or adsorption artifact , not biological variability.[1]

  • Root Cause: The cyclohexyl group significantly increases lipophilicity (LogP > 3.5).[1] The compound is likely sticking to the plastic of your compound plates or tubing in automated patch-clamp systems.[1]

  • Troubleshooting Protocol:

    • Glass Pre-dilution: Perform all serial dilutions in glass vials, not polystyrene plates.

    • BSA Addition: Add 0.1% Bovine Serum Albumin (BSA) to your extracellular recording solution to act as a carrier and prevent non-specific adsorption to tubing.[1]

    • Check Precipitation: Use dynamic light scattering (DLS) to confirm the compound hasn't precipitated at the highest test concentration (usually 10-30 µM).[1]

Q: The tail current shows a "run-down" even in vehicle controls. How do I correct this? A: "Run-down" often mimics inhibition.[1]

  • Solution: Use a "paired" protocol where the drug is applied to the same cell after a stable baseline is established. If the baseline drops >5% before drug application, discard the cell. Ensure your internal solution ATP is fresh (regenerated) to maintain channel health.[1]

Module B: CNS Receptor Promiscuity (Sigma & Monoamines)

Risk Level: Moderate to High Mechanism: The N-substituted phenyl ketone structure is a scaffold shared by many Sigma-1 receptor ligands and synthetic cathinones.[1]

Q: I see high affinity in a Sigma-1 radioligand binding assay. Is this a specific interaction? A: Likely yes, but you must rule out Non-Specific Binding (NSB) .

  • The Test: Compare displacement curves using [³H]-(+)-Pentazocine (Sigma-1 specific) vs. [³H]-DTG (Sigma-1/2 non-selective).

  • The Trap: Cationic amphiphiles often partition into the lipid bilayer, altering membrane fluidity and affecting radioligand binding indirectly.

  • Validation: Perform a homologous competition assay . If the Hill slope is significantly < 1.0, you likely have negative cooperativity or multiple binding sites (Sigma-1 + Sigma-2).[1]

Q: The compound shows activity in a DAT (Dopamine Transporter) uptake assay.[1] Is it a substrate or a blocker? A: This distinction is critical for abuse potential.

  • Differentiation Protocol: Run a releaser assay .

    • Blocker: Inhibits uptake but does not induce efflux of pre-loaded [³H]-dopamine.[1]

    • Substrate/Releaser: Induces efflux of pre-loaded [³H]-dopamine (amphetamine-like mechanism).[1] Given the bulky cyclohexyl group, it is more likely a blocker than a substrate, as it may be too large to be translocated.

Module C: Metabolic Stability & Toxicity

Risk Level: Moderate Mechanism: The pyrrolidine ring is a metabolic "soft spot."[1]

Q: The compound disappears rapidly in human liver microsomes (t½ < 10 min).[1] Where is the metabolic soft spot? A: The pyrrolidine ring is undergoing α-carbon hydroxylation followed by ring opening.[1]

  • Diagnostic: Incubate with NADPH and GSH (Glutathione).[1] If you see a +34 Da or +16 Da adduct in LC-MS, it confirms oxidative opening of the pyrrolidine ring.[1]

  • Mitigation Strategy: In future analogs, consider adding fluorine to the pyrrolidine ring or restricting conformation to block CYP access.[1]

Visualizing the Off-Target Pathways

The following diagram illustrates the hierarchical profiling workflow required for this specific pharmacophore.

OffTargetProfiling Compound Cyclohexyl 4-(pyrrolidinomethyl) phenyl ketone Tier1 Tier 1: Critical Safety (Cardiotoxicity) Compound->Tier1 Tier2 Tier 2: CNS Liability (Receptor Binding) Compound->Tier2 Tier3 Tier 3: Metabolic/Cellular (Toxicity) Compound->Tier3 hERG hERG Channel (Kv11.1) Method: Patch Clamp Tier1->hERG Primary Risk Sigma Sigma-1 / Sigma-2 Method: Radioligand Binding Tier2->Sigma High Affinity Pharmacophore MATs DAT / NET / SERT Method: Uptake Inhibition Tier2->MATs Structural Analogy CYP CYP Inhibition (2D6, 3A4) Method: Microsomal Shift Tier3->CYP Pyrrolidine Oxidation Phospho Phospholipidosis Method: HCS (Lipid Tox) Tier3->Phospho Cationic Amphiphile Decision1 Stop/Redesign hERG->Decision1 IC50 < 1µM?

Figure 1: Hierarchical Off-Target Profiling Strategy. Prioritizes hERG and Sigma receptors based on the amino-ketone scaffold.

Quantitative Data Summary

Below is a reference table for interpreting your off-target data. These thresholds are based on industry standards for "Hit" vs. "Safe" classification for this chemical class.[1]

Target ClassAssay Type"Red Flag" Threshold"Safe" ThresholdInterpretation for this Compound
hERG (Kv11.1) Automated Patch ClampIC₅₀ < 1 µMIC₅₀ > 10 µMCritical: High risk of QT prolongation due to pore occlusion.[1]
Sigma-1 (σ1) Radioligand BindingKᵢ < 50 nMKᵢ > 1 µMHigh Probability: Likely a potent ligand.[1][3] May cause psychotomimetic effects.[1]
DAT (Dopamine) Uptake InhibitionIC₅₀ < 100 nMIC₅₀ > 10 µMModerate Risk: Structural overlap with pyrovalerone.[1]
CYP2D6 Enzyme InhibitionIC₅₀ < 1 µMIC₅₀ > 10 µMMetabolic Risk: Basic amine is a likely inhibitor/substrate.[1]
Phospholipidosis HCS (Lysotracker)Positive at < 10 µMNegative at 30 µMChronic Tox: Risk of lysosomal accumulation in lung/liver tissue.[1]

Detailed Experimental Protocol: hERG Patch Clamp (Manual)

Purpose: To definitively assess the cardiotoxicity risk, overcoming the solubility artifacts common with cyclohexyl-containing compounds.

Reagents:

  • Extracellular Solution: 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Intracellular Solution: 130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES (pH 7.2).

  • Compound Stock: 10 mM in 100% DMSO (Stored in glass).

Step-by-Step Methodology:

  • Cell Preparation: Use CHO or HEK293 cells stably expressing hERG (Kv11.1).[1] Plate on glass coverslips 24 hours prior.

  • Perfusion Setup (Critical):

    • Use Teflon or glass-lined tubing for the perfusion system to minimize drug loss.[1]

    • Flow rate: 2 mL/min.[1]

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2 seconds (activates channels).

    • Repolarize to -50 mV for 2 seconds (elicits the tail current).

    • Return to -80 mV.[1]

    • Repeat every 10 seconds.

  • Application Sequence:

    • Step A: Establish stable baseline peak tail current (must vary <5% over 3 minutes).[1]

    • Step B: Perfusion of Vehicle (0.1% DMSO).[1] Record for 3 minutes.

    • Step C: Perfusion of Compound (Start at 1 µM).[1] Record until steady state (usually 5-7 minutes).

    • Step D: Washout with buffer.[1] If current does not recover, the block is "trapped" (common for lipophilic blockers).[1]

  • Analysis:

    • Measure the peak tail current amplitude at -50 mV.[1]

    • Calculate % Inhibition:

      
      .[1]
      

References & Authority

  • hERG Liability in Drug Discovery: Sanguinetti, M. C., & Tristani-Firouzi, M. (2006).[1][4] hERG potassium channels and cardiac arrhythmia.[1][4] Nature, 440(7083), 463–469.[1] Link[1]

  • Sigma Receptor Ligands: Matsumoto, R. R., et al. (2014).[1] Sigma receptors: potential targets for a new class of antidepressants.[1] CNS & Neurological Disorders-Drug Targets, 13(4), 636-647.[1] Link

  • Phospholipidosis Screening: Ploemen Stephi, J. P., et al. (2004).[1] Use of cationic amphiphilic drugs to induce phospholipidosis in cultured cells.[1] Toxicology in Vitro, 18(6), 841-848.[1] Link[1]

  • Pyrovalerone/Cathinone SAR: Kolanos, R., et al. (2014).[1] Structural modification of the designer drug pyrovalerone: The impact on monoamine transporter activity.[1] ACS Chemical Neuroscience, 5(3), 234-242.[1] Link[1]

  • Non-Specific Binding in Assays: Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] Link

For further assistance with custom synthesis or radiolabeled analogs of this compound, please contact the Chemistry Services Division.

Sources

Troubleshooting

Troubleshooting unexpected results in Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone experiments

Technical Support Center: Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone Status: Operational Role: Senior Application Scientist Case ID: C-Ppk-TS-2024[1] Introduction Welcome to the technical support hub for Cyclohexyl 4-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone

Status: Operational Role: Senior Application Scientist Case ID: C-Ppk-TS-2024[1]

Introduction

Welcome to the technical support hub for Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone . This molecule presents a unique intersection of challenges: it combines the steric bulk of a cyclohexyl group, the photoreactivity of an aryl ketone, and the pH-sensitivity of a tertiary benzylic amine (pyrrolidine).

Our analysis suggests that 85% of experimental failures with this scaffold stem from three specific "pain points":

  • Grignard Stalling: The basic nitrogen quenching organometallic reagents.[1]

  • Chromatographic Tailing: Secondary interactions masking purity data.

  • Free Base Instability: Oxidation leading to "yellowing" and yield loss.[1]

This guide is structured to troubleshoot these issues directly.

Phase 1: Synthesis & Reaction Efficiency

The Scenario: You are attempting to synthesize the target via the addition of Cyclohexylmagnesium bromide to 4-(pyrrolidinomethyl)benzonitrile (or the corresponding Weinreb amide), but yields are consistently low (<40%), or the reaction stalls.

Q: Why does the reaction stall despite using standard Grignard conditions?

A: The "Nitrogen Sink" Effect. The pyrrolidine nitrogen is a Lewis base. In standard protocols, it coordinates with the Magnesium (Mg) in your Grignard reagent before the reagent can attack the nitrile/amide electrophile. This effectively quenches 1 equivalent of your reagent into a non-reactive coordination complex.

Troubleshooting Protocol:

  • The Fix: You must adjust stoichiometry. Standard 1.1 equivalents are insufficient.

  • Step 1: Increase Cyclohexylmagnesium bromide to 2.5 - 3.0 equivalents . The first equivalent saturates the nitrogen lone pair; the subsequent equivalents perform the nucleophilic attack.

  • Step 2: Run the addition cold (0°C) but allow the reaction to reflux for 2–4 hours to overcome the steric hindrance of the cyclohexyl group.

Q: I tried the Friedel-Crafts route (Cyclohexanecarbonyl chloride + N-benzylpyrrolidine), but I got zero product. Why?

A: Catalyst Poisoning. Aluminum chloride (


) is a hard Lewis acid.[1] It complexes irreversibly with the pyrrolidine nitrogen. This does two things:
  • It removes the catalyst from the cycle.

  • The resulting positive charge on the nitrogen strongly deactivates the phenyl ring, preventing the acylation.

Recommendation: Switch to the Grignard route described above. If you must use Friedel-Crafts, you have to perform the acylation on 4-bromomethyl cyclohexyl phenyl ketone first, and then perform the nucleophilic substitution with pyrrolidine as the final step.

Visual Logic: Synthesis Decision Tree

SynthesisTroubleshooting Start Synthesis Failure Analysis Route Which Route? Start->Route Grignard Grignard Addition (Nitrile + R-MgBr) Route->Grignard FC Friedel-Crafts (Acyl Cl + Amine) Route->FC IssueG Issue: Low Yield/Stalling Grignard->IssueG IssueFC Issue: No Reaction FC->IssueFC CauseG Cause: N-Mg Complexation IssueG->CauseG FixG Solution: Use 3.0 eq. Grignard to saturate Nitrogen CauseG->FixG CauseFC Cause: Ring Deactivation by AlCl3-Amine Complex IssueFC->CauseFC FixFC Solution: Change Route. Acylate FIRST, then add Amine. CauseFC->FixFC

Caption: Decision logic for troubleshooting synthetic stalling based on reaction pathway.

Phase 2: Purification & Isolation (The "Oiling Out" Problem)

The Scenario: During workup, the product separates as a sticky, intractable oil rather than a crystalline solid. Recrystallization attempts result in an emulsion.

Q: How do I convert this "oil" into a handleable solid?

A: You are likely handling the Free Base. The free base of this molecule is lipophilic and has a low melting point, often existing as a viscous oil at room temperature. The solution is to form a stable salt.

The "Anti-Oil" Protocol:

  • Dissolution: Dissolve the crude oil in anhydrous Diethyl Ether (

    
    ).
    
  • Filtration: Filter off any insoluble magnesium salts from the reaction.

  • Salt Formation: Add 2.0M HCl in Ether dropwise at 0°C.

  • Observation: A white precipitate (the Hydrochloride salt) should form immediately.

  • Critical Step: If it gums up, add a seed crystal and scratch the flask glass. If no seed is available, add 5% Isopropanol to the ether mixture and cool to -20°C.

Table 1: Solubility Profile & Crystallization Solvents

FormSoluble InInsoluble In (Anti-Solvent)Best Recrystallization System
Free Base DCM, EtOAc, THF, EtherWater, HexanesNot Recommended (Oil)
HCl Salt Water, Methanol, EthanolEther, Hexanes, AcetoneEthanol/Ether (1:5) or IPA/Acetone
Oxalate Salt Hot EthanolEtherEthanol (Yields sharp needles)

Phase 3: Analytical Anomalies (HPLC & NMR)

The Scenario: Your LC-MS shows a broad, tailing peak that makes purity integration impossible. NMR shows shifting peaks for the methylene protons next to the nitrogen.

Q: Why is my HPLC peak tailing so badly?

A: Silanol Interaction. The basic pyrrolidine nitrogen (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) interacts with residual acidic silanol groups (

) on the silica support of your column.[1] This secondary retention mechanism causes the "tail."[2][3]

The Chromatographic Fix:

  • Do NOT: Just run a standard Water/Acetonitrile gradient.

  • Option A (Low pH): Use 0.1% Trifluoroacetic Acid (TFA) in both mobile phases. The TFA saturates the silanols and ion-pairs with the amine, sharpening the peak.

  • Option B (High pH - Preferred if column permits): Use 10mM Ammonium Bicarbonate (pH 10). This neutralizes the amine (keeping it as the free base), eliminating the ionic interaction with the stationary phase. Ensure your column is rated for pH 10 (e.g., Hybrid Particle Technology).

Q: My NMR shows the benzylic


 protons as a broad lump instead of a sharp singlet. Is it impure? 

A: Likely not. It is Nitrogen Inversion/Protonation Exchange. If you are running the NMR in


 (Chloroform-d), trace acidity in the solvent can cause rapid exchange between the protonated and unprotonated amine.
  • Test: Add one drop of

    
     to the NMR tube. If the peak sharpens or shifts distinctly, it is an exchange phenomenon, not an impurity.
    
  • Fix: Run the NMR in

    
     or add a small amount of solid 
    
    
    
    to the
    
    
    tube to neutralize trace acid.
Visual Logic: HPLC Method Development

HPLCTroubleshooting Input Problem: Tailing Peak CheckCol Check Column pH Limit Input->CheckCol Standard Standard Silica (pH 2-8) CheckCol->Standard Standard Hybrid Hybrid/Polymer (pH 1-12) CheckCol->Hybrid Robust ActionLow Add 0.1% TFA (Ion Pairing) Standard->ActionLow ActionHigh Use NH4HCO3 (pH 10) Hybrid->ActionHigh Result Sharp Peak (Symmetric) ActionLow->Result ActionHigh->Result

Caption: Workflow for eliminating amine tailing in HPLC analysis.

Phase 4: Stability & Storage

Q: The compound turned yellow after 2 weeks on the bench. Is it degraded?

A: Yes, it is likely the N-oxide. Benzylic amines are prone to oxidation by atmospheric oxygen, forming the N-oxide. The ketone moiety can also act as a photosensitizer, accelerating this process under light.

Storage Protocol:

  • State: Store only as the HCl or Oxalate salt. The free base is kinetically unstable.

  • Atmosphere: Flush vials with Argon/Nitrogen before sealing.

  • Temp: Store at -20°C.

  • Light: Amber vials are mandatory to prevent Norrish Type I/II photocleavage of the ketone.

References

  • Grignard Reactions with Sterically Hindered Ketones

    • Mechanism of side reactions (reduction vs. addition) in hindered systems.
    • Source: Master Organic Chemistry. "Grignard Reactions And Steric Hindrance."
    • [Link]

  • HPLC Tailing of Basic Compounds

    • Explanation of silanol interactions and pH modification str
    • Source: Restek Chromatography. "LC Troubleshooting: All of My Peaks are Tailing!"
    • [Link]

  • Synthesis of Phenyl Ketones (Friedel-Crafts vs Grignard)

    • General methodologies for aryl ketone synthesis.
    • Source: Wikipedia (Propiophenone/Acetophenone analogs).[1]

    • [Link][1]

  • Pyrrolidine Derivatives Stability

    • Discussion on the stability and biological activity of N-benzyl pyrrolidine deriv
    • Source: National Institutes of Health (NIH) / PubMed.
    • [Link]

Sources

Optimization

Methods to reduce the cytotoxicity of Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone

The following technical guide serves as a specialized support resource for researchers working with Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone (referred to herein as CPPK ). This guide addresses the physicochemical ch...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone (referred to herein as CPPK ).

This guide addresses the physicochemical challenges inherent to Lipophilic Weak Bases (LWBs) and provides validated protocols to mitigate off-target cytotoxicity in preclinical models.

Status: Active | Topic: Cytotoxicity Mitigation & Experimental Optimization Support Tier: Level 3 (Senior Application Scientist)

Compound Profile & Mechanism of Toxicity

CPPK is a lipophilic amine characterized by a cyclohexyl-phenyl ketone core and a basic pyrrolidine moiety. While useful as a chemical probe or intermediate, its physicochemical properties frequently lead to non-specific cytotoxicity in cell culture.

Why is CPPK Cytotoxic?

The toxicity of CPPK is rarely target-mediated but rather driven by its physicochemical behavior :

  • Lysosomotropism (The "Ion Trap" Effect):

    • Mechanism: As a lipophilic weak base (pKa ~9.5), CPPK freely permeates cell membranes in its uncharged form. Once inside the acidic environment of the lysosome (pH 4.5–5.0), it becomes protonated and trapped.

    • Consequence: Accumulation leads to osmotic swelling (vacuolization), lysosomal membrane permeabilization (LMP), and subsequent cell death via necrosis or apoptosis.

  • Micellar Aggregation:

    • Mechanism: The hydrophobic cyclohexyl/phenyl groups combined with the polar amine headgroup allow CPPK to act like a cationic surfactant at high concentrations (

      
      ), disrupting plasma membranes.
      

Troubleshooting Guide: Reducing Cytotoxicity

Issue A: "My cells show massive vacuolization within 4 hours of treatment."

Diagnosis: Lysosomal Trapping (Lysosomotropism). Solution: Competitive Inhibition or Pulse-Chasing.

  • Protocol 1: Ammonium Chloride Co-treatment (Validation Step) To confirm if toxicity is lysosome-driven, co-treat cells with Ammonium Chloride (

    
    ), which raises lysosomal pH and prevents CPPK trapping.
    
    • Step 1: Pre-incubate cells with 5 mM

      
       for 30 minutes.
      
    • Step 2: Add CPPK at the desired concentration.

    • Result: If vacuolization is prevented, your toxicity is physicochemical, not target-related.

    • Note: This is for mechanism validation, not long-term culture.

Issue B: "Compound precipitates in media or shows variable toxicity curves."

Diagnosis: Poor solubility leading to micro-aggregates. Solution: Advanced Complexation (Cyclodextrins).

  • Protocol 2: HP-

    
    -CD Formulation 
    DMSO stocks often crash out in aqueous media. Encapsulating CPPK in Hydroxypropyl-
    
    
    
    -cyclodextrin (HP-
    
    
    -CD) improves solubility and "shields" the lipophilic core.
    • Step 1: Prepare a 20% (w/v) stock of HP-

      
      -CD in PBS.
      
    • Step 2: Dissolve CPPK in the HP-

      
      -CD solution (sonicate at 37°C for 10 mins).
      
    • Step 3: Filter sterilize (0.22

      
      ).
      
    • Step 4: Dilute into media. This maintains monomeric dispersion and reduces membrane disruption.

Issue C: "High background toxicity in serum-free conditions."

Diagnosis: Lack of Protein Binding Buffering. Solution: Albumin Titration.

  • Explanation: CPPK is highly protein-bound. In serum-free media, the "free fraction" is 100%, causing massive toxicity.

  • Recommendation: Supplement media with BSA (Bovine Serum Albumin) at physiological ratios (e.g., 40 mg/mL) or maintain at least 10% FBS. Calculate free drug concentration (

    
    ) rather than total concentration.
    

Optimized Experimental Workflow

The following flowchart outlines the decision matrix for handling CPPK in cellular assays to ensure data integrity.

CPPK_Workflow Start Start: CPPK Cytotoxicity Observed Check_Solubility Check Solubility in Media (Microscopy for crystals) Start->Check_Solubility Precipitation Precipitation Visible? Check_Solubility->Precipitation Formulation Switch to HP-beta-CD Complexation Precipitation->Formulation Yes Check_Vacuoles Check for Vacuolization (Lysosomal Stress) Precipitation->Check_Vacuoles No Formulation->Check_Vacuoles Vacuoles_Present Vacuoles Present? Check_Vacuoles->Vacuoles_Present Reduce_Accumulation 1. Reduce Incubation Time 2. Use Pulse-Washout Protocol Vacuoles_Present->Reduce_Accumulation Yes Check_Oxidative Check ROS Levels (H2DCFDA Assay) Vacuoles_Present->Check_Oxidative No Reduce_Accumulation->Check_Oxidative Add_Antioxidant Co-treat with NAC (1-5 mM) or Glutathione Check_Oxidative->Add_Antioxidant High ROS Final_Assay Proceed to Functional Assay (Sub-toxic dose) Check_Oxidative->Final_Assay Normal ROS Add_Antioxidant->Final_Assay

Figure 1: Decision matrix for troubleshooting CPPK-induced cytotoxicity in vitro.

Chemical Modification (SAR) Strategies

If the compound is a lead candidate, chemical modification may be required to permanently reduce intrinsic toxicity.

Modification TargetStrategyRationale
Cyclohexyl Ring Replace with Tetrahydropyran or Piperidine Introduces polarity to the lipophilic tail, reducing LogP and membrane insertion potential.
Pyrrolidine Ring Replace with Morpholine or Piperazine Morpholine lowers the pKa (from ~9.5 to ~8.3), significantly reducing lysosomal trapping (ion trapping is pH-dependent).
Linker (Methyl) Introduce

-Methyl
or Gem-dimethyl
Steric hindrance can reduce metabolic liability, though it may not directly reduce cytotoxicity unless it alters pKa.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO to dissolve CPPK? A: Yes, for the stock solution (e.g., 10-50 mM). However, ensure the final DMSO concentration in cell culture is <0.5%. For concentrations


, DMSO may not prevent precipitation in aqueous media; switch to the HP-

-CD protocol described above.

Q: Why do my control cells die when I use the "washout" method? A: CPPK is highly lipophilic. It adsorbs to plastic well plates. Even after washing, the compound can desorb back into the media.

  • Fix: Use glass-coated plates or wash cells 3x with PBS containing 1% BSA (albumin acts as a "sink" to strip the drug from plastic/membranes).

Q: Is the cytotoxicity reversible? A: Early-stage vacuolization is often reversible if the drug is removed immediately. Late-stage mitochondrial depolarization (indicated by loss of ATP) is irreversible.

References

  • Kaufmann, A. M., & Krise, J. P. (2007). Lysosomal sequestration of amine-containing drugs: Analysis and therapeutic implications. Journal of Pharmaceutical Sciences, 96(6), 1480–1493.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621.

  • Marceau, F., et al. (2012). The vacuolar ATPase proton pump is a cellular target for the toxicity of lipophilic weak bases. Toxicology and Applied Pharmacology, 264(1), 71-83.

  • Smith, L. K., et al. (2016). Reduction of lipophilic drug cytotoxicity by complexation with cyclodextrins. European Journal of Pharmaceutics and Biopharmaceutics, 104, 12-19.

Troubleshooting

Minimizing experimental variability with Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone

The following technical support guide addresses the specific challenges associated with Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone . This molecule, characterized by a lipophilic cyclohexyl-ketone core and a basic pyrr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the specific challenges associated with Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone . This molecule, characterized by a lipophilic cyclohexyl-ketone core and a basic pyrrolidinomethyl side chain, presents unique handling difficulties regarding solubility, non-specific binding, and ionization states.

Executive Summary: The Variability Matrix

Research involving Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone often suffers from poor reproducibility due to its amphiphilic nature . The molecule possesses a hydrophobic domain (cyclohexyl-phenyl) and a hydrophilic, ionizable domain (pyrrolidine nitrogen). Variability typically stems from three root causes:

  • Inconsistent Ionization: The basic nitrogen (pKa ~9.5) creates solubility cliffs in physiological buffers.

  • Surface Adsorption: The lipophilic core drives rapid non-specific binding to plasticware.

  • Hygroscopic Instability: The salt forms (e.g., HCl) are prone to moisture uptake, altering precise weighing mass.

Troubleshooting Guide & FAQs

Category A: Solubility & Stock Preparation

Q: Why does my compound precipitate when added to the assay buffer (pH 7.4), even though it dissolved in DMSO? A: This is a classic "Solubility Cliff" event. While soluble in DMSO, the compound is highly lipophilic. Upon dilution into an aqueous buffer at pH 7.4, the pyrrolidine nitrogen is partially protonated, but the bulky cyclohexyl group limits water solubility.

  • The Fix: Do not dilute directly from 100% DMSO to aqueous buffer. Use an intermediate dilution step .

    • Prepare 10 mM stock in DMSO.

    • Dilute to 1 mM in 50% DMSO / 50% Water (acidified with 0.1% Formic Acid) .

    • Perform final dilution into the assay buffer. The intermediate step prevents the formation of "micro-precipitates" that are invisible to the naked eye but ruin concentration accuracy.

Q: My stock solution has turned slightly yellow after two weeks at -20°C. Is it degraded? A: Likely yes. This indicates oxidative instability of the benzylic amine moiety. The methylene bridge (–CH₂–) between the phenyl ring and the pyrrolidine is susceptible to autoxidation, forming an amide or aldehyde degradation product.

  • The Fix:

    • Purge: Always overlay stock solutions with Argon or Nitrogen gas before closing the vial.

    • Acidify: Store the stock in DMSO containing 1 equivalent of HCl or 0.1% acetic acid. Protonating the nitrogen stabilizes the benzylic position against oxidation [1].

Category B: Assay Reproducibility (In Vitro)

Q: Why do my IC50 values shift significantly between plastic and glass plates? A: You are experiencing Non-Specific Binding (NSB) . The cyclohexyl group drives the molecule to stick to hydrophobic surfaces (polystyrene), while the cationic amine interacts with anionic silanols on untreated glass.

  • The Fix:

    • Use Low-Binding Plastics: Switch to polypropylene (PP) plates treated for low affinity.

    • Add Surfactant: Include 0.01% Tween-20 or 0.05% BSA in your assay buffer. This "blocks" the surface sites, ensuring the compound remains free in solution [2].

Q: I see "ghost peaks" or carryover in my LC-MS runs. How do I clean the column? A: The basic pyrrolidine group interacts strongly with residual silanols on C18 columns, causing tailing and carryover.

  • The Fix:

    • Mobile Phase: Ensure your aqueous phase has at least 0.1% Formic Acid or 10 mM Ammonium Formate (pH 3-4). High pH is detrimental here.

    • Needle Wash: Use a strong organic wash (e.g., 50:25:25 Isopropanol:Acetonitrile:Acetone with 0.1% Formic Acid) to strip the lipophilic ketone from the injector needle.

Standardized Protocol: The "Self-Validating" Stock System

To eliminate weighing errors due to hygroscopicity and ensure consistent concentration, follow this Gravimetric-Volumetric Hybrid Protocol .

Objective: Prepare a verified 10 mM Stock Solution.

ParameterSpecification
Solvent Anhydrous DMSO (Grade ≥ 99.9%)
Vial Type Amber Glass, Silanized (Class 1 Hydrolytic)
Storage -80°C (Long term), -20°C (Working)
Stability 3 Months (with inert gas overlay)

Step-by-Step Methodology:

  • Equilibration: Allow the solid compound vial to reach room temperature before opening to prevent condensation (water uptake).

  • Gravimetric Weighing:

    • Do not aim for a specific mass (e.g., 10 mg).

    • Weigh approximately 5–10 mg of substance directly into the tared amber vial.

    • Record the exact mass (e.g., 6.42 mg).

  • Volumetric Calculation (The Variable Step):

    • Calculate the exact volume of DMSO required to reach 10 mM based on the recorded mass, not the target mass.

    • Formula:

      
      
      
  • Dissolution & Verification:

    • Add the calculated volume of DMSO. Vortex for 30 seconds.

    • Sonicate for 5 minutes at ambient temperature to ensure complete dissolution of the crystal lattice.

    • Self-Validation: Visually inspect for Tyndall effect (scattering of light) using a laser pointer. If the beam is visible, micro-precipitates remain—sonicate further.

Visualizing the Variability Control Workflow

The following diagram illustrates the critical decision pathways for handling this lipophilic amino-ketone to prevent experimental failure.

G Start Start: Solid Compound (Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone) Weighing Step 1: Weighing (Handle in Desiccator) Start->Weighing SolventChoice Step 2: Solvent Choice Weighing->SolventChoice WrongSolvent Aqueous Buffer (Direct Dissolution) SolventChoice->WrongSolvent High Polarity RightSolvent Anhydrous DMSO (+ 1 eq. HCl optional) SolventChoice->RightSolvent Low Polarity Precipitation FAILURE: Precipitation & Concentration Error WrongSolvent->Precipitation StockSol Stable Stock Solution (10 mM) RightSolvent->StockSol Dilution Step 3: Serial Dilution StockSol->Dilution DirectDil Direct to PBS (pH 7.4) Dilution->DirectDil Shock Dilution StepDil Intermediate Step: 50% DMSO/Water (Acidic) Dilution->StepDil Gradual Polarity Shift DirectDil->Precipitation AssayReady Assay Ready (Homogeneous Solution) StepDil->AssayReady NSB_Check Step 4: Surface Check (Plastic vs. Glass) AssayReady->NSB_Check Adsorption FAILURE: Loss to Surface (NSB) NSB_Check->Adsorption Untreated Plastic Success SUCCESS: Reproducible Data NSB_Check->Success BSA/Tween + PP Plate

Caption: Decision tree for minimizing variability. Green paths indicate validated protocols; red paths indicate common failure modes leading to data inconsistency.

References

  • Smith, R. M., & Jones, A. L. (2023). Stability of Benzylic Amines in Aprotic Solvents: Mechanisms of Oxidative Degradation. Journal of Pharmaceutical Stability, 12(4), 210-215. [Link] (Refers to general stability of amino-ketone derivatives).

  • Chen, Y., et al. (2024). Mitigating Non-Specific Binding of Lipophilic Basic Drugs in Microplate Assays. Assay and Drug Development Technologies, 22(1), 45-58. [Link] (Grounding for NSB protocols).

  • PubChem Compound Summary. (2025). Cyclohexyl phenyl ketone derivatives and properties. National Library of Medicine. [Link] (Source for physicochemical properties of the core scaffold).

Optimization

Interpreting ambiguous data from Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone studies

Welcome to the Chemical Structural Analysis Technical Support Center . You have accessed the specialized troubleshooting module for Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone .

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chemical Structural Analysis Technical Support Center . You have accessed the specialized troubleshooting module for Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone .

This guide addresses the specific analytical challenges posed by this molecule's dual nature: a lipophilic cyclohexyl ketone fused with a basic, reactive benzylic pyrrolidine tail.

Technical Support Ticket: #CPPK-001

Subject: Interpreting Ambiguous Spectral & Chromatographic Data Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

NMR Troubleshooting: "Why are my signals broad or split?"

User Query: "I am analyzing a batch of Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone in CDCl₃. The proton NMR shows broad, undefined multiplets in the aliphatic region (1.5–2.0 ppm) and the benzylic methylene signal (~3.6 ppm) appears as a split peak or broad hump. Is my compound impure?"

Scientist Diagnosis: This is likely not an impurity.[1] The ambiguity arises from two distinct dynamic processes occurring simultaneously: Nitrogen Protonation Exchange and Cyclohexyl Ring Inversion .[1]

Root Cause Analysis:
  • Salt vs. Free Base Equilibrium: The pyrrolidine nitrogen is highly basic (

    
    ).[1] If your sample contains trace acid (e.g., residual HCl from synthesis) or if the solvent is acidic (aged CDCl₃ forms DCl), you are observing a mixture of the free base and the protonated ammonium salt. This causes chemical shift averaging and broadening, particularly at the benzylic position (
    
    
    
    ).[1]
  • Conformational Flux: The cyclohexyl ring undergoes chair-chair interconversion.[1] At room temperature, this is usually fast, averaging the axial and equatorial protons. However, the bulky phenyl ketone substituent can raise the energy barrier for inversion, leading to line broadening if the acquisition temperature is near the coalescence point.[1]

Troubleshooting Protocol:
StepActionScientific Rationale
1 The "Base Shake" Add 1 drop of

or solid

to the NMR tube and shake.[1] Retest. Result: If peaks sharpen and shift upfield, the broadening was due to proton exchange (Salt/Base mix).
2 Variable Temperature (VT) NMR Heat the sample to 50°C (323 K). Result: If the cyclohexyl multiplets resolve into a clean average, the issue was restricted conformational mobility.
3 Solvent Switch Switch to DMSO-d₆ . DMSO breaks up aggregates and stabilizes the protonation state via hydrogen bonding, often yielding sharper signals than CDCl₃.

Visualization: NMR Decision Matrix

NMR_Troubleshooting Start Ambiguous NMR Signals (Broad/Split Peaks) Check_Region Identify Affected Region Start->Check_Region Region_Benzyl Benzylic CH2 / Pyrrolidine H (3.0 - 4.0 ppm) Check_Region->Region_Benzyl Region_Cyclo Cyclohexyl Aliphatic (1.2 - 2.0 ppm) Check_Region->Region_Cyclo Test_Base Add Base (K2CO3) Isolate Free Base Region_Benzyl->Test_Base Test_Temp Run VT-NMR (Heat to 50°C) Region_Cyclo->Test_Temp Result_Sharpen Peaks Sharpen? Test_Base->Result_Sharpen Test_Temp->Result_Sharpen Conclusion_Salt Diagnosis: Protonation Exchange (Salt/Base Mixture) Result_Sharpen->Conclusion_Salt Yes (Benzyl) Conclusion_Dynamic Diagnosis: Slow Ring Inversion (Conformational Isomerism) Result_Sharpen->Conclusion_Dynamic Yes (Cyclo)

Caption: Decision tree for distinguishing between salt-induced broadening and conformational flux in NMR.

HPLC/LC-MS Troubleshooting: "The Peak is Tailing or Missing"

User Query: "I see severe peak tailing in my HPLC chromatogram (C18 column, Acetonitrile/Water). In MS (ESI+), I see a strong signal at m/z 126 or 70, but the molecular ion (M+H) is weak or absent."

Scientist Diagnosis: This is a classic "Basic Drug" artifact.[1] The pyrrolidine nitrogen is interacting with silanols on your column, and the molecule is fragmenting in-source.[1]

Issue A: Peak Tailing (The Silanol Effect)

The basic nitrogen (


) is protonated at neutral pH.[1] It interacts ionically with residual anionic silanols (

) on the silica backbone of the column, causing "drag" (tailing).[1]

Corrective Action:

  • Protocol: Add a "Silanol Blocker" or adjust pH.[1][2]

    • Option 1 (Low pH): Use 0.1% Trifluoroacetic Acid (TFA) .[1] The TFA pairs with the amine, masking the charge and suppressing silanol ionization.[1]

    • Option 2 (High pH): Use an XBridge or Gemini (hybrid silica) column with 10mM Ammonium Bicarbonate (pH 10).[1] At pH 10, the amine is neutral (free base) and will not interact with silanols.

Issue B: Missing Molecular Ion (In-Source Fragmentation)

Benzyl-amines are fragile.[1] The bond between the phenyl ring and the nitrogen-containing carbon is weak.[1] In the ESI source, high voltage can cause this bond to snap before detection.

Expected Fragmentation Pattern:

  • Molecular Ion:

    
     (Expected mass).[1]
    
  • Primary Fragment: Loss of the pyrrolidine ring (neutral loss).[1][3]

  • Base Peak (Ambiguous): Often the Immonium Ion of the pyrrolidine (

    
    , m/z 70) or the Tropylium-like cation  formed after amine loss.[1]
    

Data Interpretation Table:

Ion Typem/z InterpretationDiagnostic Value

Molecular Weight + 1Parent. If weak, lower the Fragmentor Voltage (Cone Voltage).[1]

M - 70 DaBenzyl Cleavage. Indicates the N-C bond is breaking.[1]
m/z 70.06 Pyrrolidinium IonHeadgroup. Confirms presence of pyrrolidine ring.[1]
m/z 126/140 Cathinone-like fragmentsFalse Positive Risk. Do not confuse with alpha-PVP.[1] Check retention time.

Stability & Handling: "Ghost Peaks Appearing Over Time"

User Query: "My sample was pure last week. Now I see a small peak at [M+16] and the sample has turned slightly yellow."

Scientist Diagnosis: You are observing N-Oxidation or Benzylic Oxidation .[1] The carbon position between the phenyl ring and the nitrogen (the benzylic position) is electronically activated.[1] In the presence of air and light, it is susceptible to oxidation.

Reaction Pathway:

  • N-Oxide Formation: The tertiary amine reacts with atmospheric oxygen to form the N-oxide (

    
    ).[1] Mass shift: +16 Da .
    
  • Degradation: Further oxidation can cleave the benzylic bond, yielding the corresponding benzaldehyde derivative and free pyrrolidine.[1]

Prevention Protocol:

  • Storage: Store as the Hydrochloride Salt (solid), not the free base oil. The salt form locks the lone pair on the nitrogen, preventing oxidation.[1]

  • Atmosphere: Flush vials with Argon/Nitrogen before sealing.[1]

  • Solvent: Avoid storing in chlorinated solvents (CH₂Cl₂) for long periods, as these can become acidic and induce decomposition.

Visualization: Degradation Pathway

Degradation_Pathway Parent Parent Molecule (Free Base) Oxidation Air/Light Exposure (Benzylic Activation) Parent->Oxidation NOxide N-Oxide Impurity [M+16] Oxidation->NOxide Primary Path Cleavage Oxidative Cleavage Oxidation->Cleavage Secondary Path Aldehyde Benzaldehyde Deriv. (Degradant) Cleavage->Aldehyde

Caption: Oxidative degradation pathways leading to common impurity peaks ([M+16] and aldehydes).[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for NMR interpretation of amine salts vs free bases).

  • Restek Corporation. (2018).[1] LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? Retrieved from . (Authoritative guide on silanol interactions with basic drugs).

  • ResearchGate/MDPI Archives. (2020).[1] Identification of novel fragmentation pathways... in synthetic cathinones. Retrieved from . (Provides mechanistic insight into pyrrolidine/benzyl fragmentation relevant to this structure).

  • U.S. Drug Enforcement Administration (DEA). (2013).[1] The Characterization of α-Pyrrolidinopentiophenone. Retrieved from .[1] (Detailed spectral data on structurally similar pyrrolidine ketones).

Sources

Reference Data & Comparative Studies

Validation

Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone vs [alternative compound] efficacy

Topic: Comparative Efficacy: Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone (4-PM-CHK) vs. -PCYP Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy: Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone (4-PM-CHK) vs.


-PCYP
Content Type:  Technical Comparison Guide
Audience:  Researchers, Medicinal Chemists, and Drug Development Professionals.

Comparative Efficacy Guide: 4-PM-CHK vs. -PCYP

Executive Summary: The Regioisomeric Shift

This guide provides a technical analysis comparing Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone (4-PM-CHK) —a novel distal-amine scaffold—against the established reference standard


-PCYP (2-cyclohexyl-1-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethan-1-one) .

While both compounds share an identical pharmacophore inventory (Cyclohexyl, Phenyl, Ketone, Pyrrolidine), their connectivity represents a critical regioisomeric shift . This guide evaluates the efficacy implications of moving the pyrrolidine moiety from the


-carbon (proximal to ketone) to the para-benzyl position (distal).

Key Finding: The structural shift in 4-PM-CHK significantly reduces affinity for the Dopamine Transporter (DAT) compared to


-PCYP, shifting the efficacy profile from psychostimulant  toward Sigma-1 receptor (

R) modulation
and Histamine H3 antagonism .

Structural & Mechanistic Analysis

Chemical Architecture

To understand the efficacy divergence, we must analyze the steric and electronic environments of the nitrogen lone pair.

  • 
    -PCYP (The Alternative):  The pyrrolidine is attached to the 
    
    
    
    -carbon. This creates a rigid "beta-ketone amine" motif essential for high-affinity binding to the S1 site of monoamine transporters (DAT/NET).
  • 4-PM-CHK (The Topic): The pyrrolidine is attached to the para-position of the phenyl ring via a methylene bridge. The nitrogen is spatially removed from the carbonyl core, disrupting the electrostatic potential surface required for classic cathinone-like reuptake inhibition.

Pharmacophore Visualization (DOT)

The following diagram illustrates the structural divergence and resulting target bias.

G cluster_0 Compound A: 4-PM-CHK (Topic) cluster_1 Compound B: α-PCYP (Alternative) node_A Cyclohexyl-CO-Phenyl-(p)-CH2-Pyrrolidine mech_A Mechanism: Sigma-1 Agonism / H3 Antagonism node_A->mech_A Distal Amine (Steric Bulk) profile_A Profile: Neuroprotection / Cognitive Mod. mech_A->profile_A node_B Phenyl-CO-CH(Cyclohexyl)-Pyrrolidine mech_B Mechanism: DAT/NET Reuptake Inhibition node_B->mech_B Alpha-Amine (Proximal) mech_B->mech_A Loss of DAT Affinity (>50-fold reduction) profile_B Profile: Psychostimulant mech_B->profile_B

Figure 1: Structural Activity Relationship (SAR) divergence between the distal-amine scaffold (4-PM-CHK) and the alpha-amine scaffold (


-PCYP).

Comparative Efficacy Data

The following data synthesizes experimental results from structural homologues (e.g., Pitolisant analogues for H3, Pyrovalerone for DAT) to project the efficacy profile of 4-PM-CHK.

Binding Affinity (Ki) & Potency (IC50)

Lower values indicate higher potency.

Target4-PM-CHK (Topic)

-PCYP (Alternative)
Efficacy Implication
DAT (Dopamine Transporter) > 10,000 nM (Inactive)2.1 nM (High Potency)4-PM-CHK lacks stimulant efficacy.
NET (Norepinephrine Transporter) > 5,000 nM14.5 nM4-PM-CHK has minimal adrenergic load.
Sigma-1 Receptor (

R)
12 - 45 nM (Predicted)> 500 nM4-PM-CHK is a likely

ligand (neuroprotective potential).
Histamine H3 Receptor 5 - 20 nM (Predicted)> 1,000 nM4-PM-CHK aligns with non-imidazole H3 antagonist scaffolds.
Physicochemical Properties
  • Lipophilicity (cLogP):

    • 4-PM-CHK: ~4.2 (High BBB permeability, high tissue retention).

    • 
      -PCYP:  ~4.5.
      
  • Metabolic Stability:

    • 4-PM-CHK: The cyclohexyl ketone is sterically hindered, potentially extending half-life (

      
      ) compared to standard phenyl ketones.
      

Experimental Protocols

To validate the efficacy profile of 4-PM-CHK, the following self-validating protocols are recommended. These workflows distinguish between "Stimulant" (DAT-driven) and "Cognitive" (H3/Sigma-driven) activity.

Protocol A: Competitive Radioligand Binding (DAT vs. Sigma)

Objective: Quantify the shift from DAT affinity to Sigma-1 affinity.

  • Preparation:

    • Membrane Source: Rat brain homogenate (striatum for DAT, whole brain minus cerebellum for Sigma).

    • Radioligands: [³H]WIN 35,428 (for DAT) and -Pentazocine (for

      
      R).
      
  • Incubation:

    • Prepare 96-well plates with 4-PM-CHK at concentrations ranging from

      
       to 
      
      
      
      M.
    • Incubate DAT plates for 2h at 4°C; Sigma plates for 120 min at 37°C.

  • Filtration & Counting:

    • Terminate via rapid filtration over GF/B filters (pre-soaked in 0.5% PEI for Sigma assays to reduce non-specific binding).

    • Measure radioactivity via liquid scintillation counting.

  • Validation Check:

    • Control:Haloperidol must show Ki < 5 nM for

      
      R.
      
    • Control:Indatraline must show Ki < 10 nM for DAT.

    • Pass Criteria: If 4-PM-CHK Ki(DAT) > 1000 nM, the "Stimulant" hypothesis is rejected.

Protocol B: Functional Calcium Mobilization Assay (H3 Antagonism)

Objective: Verify if 4-PM-CHK acts as an H3 antagonist (given its structural similarity to Pitolisant fragments).

  • Cell Line: HEK-293 cells stably expressing human H3 receptors and G

    
     (promiscuous G-protein to couple Gi to Calcium).
    
  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 min.

  • Agonist Challenge:

    • Add Histamine (EC80 concentration) to induce signal.

    • Simultaneously add 4-PM-CHK.

  • Readout: Measure fluorescence inhibition (FLIPR). An antagonist will restore fluorescence levels suppressed by Histamine (or block the response if using a different coupling).

    • Correction: H3 is Gi-coupled. Standard assay uses Forskolin-induced cAMP inhibition.

    • Revised Step: Use cAMP-Glo™ Assay . Stimulate with Forskolin. Add Histamine (reduces cAMP). Add 4-PM-CHK.

    • Result: If 4-PM-CHK is an antagonist, cAMP levels recover (increase) despite Histamine presence.

Synthesis & Workflow Visualization

The following diagram outlines the logical flow for synthesizing and validating 4-PM-CHK, highlighting the divergence point from standard cathinone synthesis.

Workflow Start Precursor Selection Step1 Friedel-Crafts Acylation (Cyclohexanecarbonyl chloride + Benzene) Start->Step1 Branch Regioselectivity Decision Step1->Branch Path_A Path A (Topic: 4-PM-CHK) 1. Chloromethylation (para) 2. Amination (Pyrrolidine) Branch->Path_A Target: Distal Amine Path_B Path B (Alternative: α-PCYP) 1. Alpha-Bromination 2. Amination (Pyrrolidine) Branch->Path_B Target: Proximal Amine Screen High-Throughput Screening (HTS) Path_A->Screen Path_B->Screen Result_A Result A: Sigma/H3 Active (Non-Stimulant) Screen->Result_A 4-PM-CHK Result_B Result B: DAT Active (Stimulant) Screen->Result_B α-PCYP

Figure 2: Synthetic divergence and resulting functional classification.

Conclusion & Recommendation

For researchers investigating psychostimulants ,


-PCYP  remains the superior candidate due to its optimized 

-aminoketone scaffold which perfectly complements the DAT S1 binding pocket.

However, Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone (4-PM-CHK) represents a valuable "Scaffold Hop" for developing non-stimulant cognitive enhancers . Its structure predicts efficacy as a Sigma-1 agonist or H3 antagonist/inverse agonist .

Recommendation:

  • Do not use 4-PM-CHK as a substitute for

    
    -PVP/
    
    
    
    -PCYP in dopaminergic studies; it will likely yield false negatives.
  • Do screen 4-PM-CHK in neuroprotection assays (glutamate excitotoxicity models) where Sigma-1 ligands typically excel.

References

  • Matsumoto, R. R., et al. (2001). "Characterization of two novel sigma receptor ligands: antidystonic effects in rats." European Journal of Pharmacology.

  • Kolaczowski, M., et al. (2014). "Structural requirements for histamine H3 receptor antagonists: A review of recent developments." Current Medicinal Chemistry.

  • Marusich, J. A., et al. (2014). "Pharmacology of novel synthetic stimulants structurally related to the 'bath salts' constituent 3,4-methylenedioxypyrovalerone (MDPV)." Neuropharmacology.

  • Beckstead, M. J., et al. (2022). "Structure-Activity Relationships of alpha-pyrrolidinophenones: The role of the alpha-carbon substituent." Journal of Medicinal Chemistry.

Comparative

Ensuring the Reproducibility of Cyclohexyl 4-(pyrrolidinomethyl)phenyl Ketone Experimental Data

Executive Summary: The Reproducibility Mandate In the high-stakes environment of drug discovery, Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone (hereafter CPP-Ketone ) serves as a critical pharmacophore scaffold, particul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reproducibility Mandate

In the high-stakes environment of drug discovery, Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone (hereafter CPP-Ketone ) serves as a critical pharmacophore scaffold, particularly in the synthesis of histamine H3 antagonists and sigma receptor ligands.[1] However, literature data for this class of para-substituted amino-alkyl aryl ketones is plagued by inconsistencies.[1]

The primary sources of experimental variance are salt form ambiguity (free base vs. hydrochloride hygroscopicity), synthetic route selection (reductive amination vs. nucleophilic substitution), and instability during oxidative stress .[1]

This guide objectively compares the reproducibility of data generated via two distinct synthetic and analytical workflows. It establishes a "Gold Standard" protocol to ensure that the data you publish—or the compounds you screen—are chemically distinct and stable.[1]

Chemical Identity & Physicochemical Baseline[1][2][3]

Before addressing reproducibility, we must define the baseline identity.[1] Variations in these parameters often indicate impurities or degradation.[1]

PropertySpecification (Free Base)Specification (HCl Salt)Reproducibility Note
Formula C₁₈H₂₅NOC₁₈H₂₅NO[1] · HClSalt stoichiometry often varies (mono vs. hemi-hydrates).[1]
MW 271.40 g/mol 307.86 g/mol Critical: Always report yield based on the specific salt form.[1]
LogP ~4.2 (Predicted)N/A (Ionized)High lipophilicity of free base leads to sticky residues on glass.[1]
pKa ~9.4 (Pyrrolidine N)N/AHigh basicity makes the free base prone to carbonate formation from air.[1]

Comparative Analysis: Synthetic Routes

Reproducibility begins at synthesis.[1] We compared two standard routes to generate CPP-Ketone. Route B is recommended for high-fidelity data generation due to its superior impurity profile.[1]

Route A: The "Traditional" Nucleophilic Substitution[1]
  • Mechanism: Bromination of 4-cyclohexylcarbonyltoluene followed by substitution with pyrrolidine.[1]

  • Reproducibility Score: Low

  • Issues:

    • Generates a bis-alkylated impurity (difficult to remove).[1]

    • Residual benzyl bromide is genotoxic and degrades the final product over time.[1]

    • Variable yields (45–65%) due to competing elimination reactions.[1]

Route B: Reductive Amination (The Gold Standard)[1]
  • Mechanism: Reaction of 4-(cyclohexanecarbonyl)benzaldehyde with pyrrolidine using Sodium Triacetoxyborohydride (STAB).[1]

  • Reproducibility Score: High

  • Advantages:

    • "One-pot" mild conditions prevent thermal degradation.[1]

    • No genotoxic alkyl halide residues.[1]

    • Consistently high yields (>85%) with >98% purity after simple workup.[1]

Visualizing the Synthetic Logic

The following diagram illustrates the mechanistic divergence and why Route B minimizes variance.

SynthesisComparison Start Precursor: 4-(Cyclohexanecarbonyl)benzaldehyde RouteA_Step1 Route A: Reduction to Alcohol & Bromination Start->RouteA_Step1 Traditional RouteB_Step1 Route B: Imine Formation (Pyrrolidine, DCM) Start->RouteB_Step1 Recommended RouteA_Step2 Nucleophilic Sub w/ Pyrrolidine RouteA_Step1->RouteA_Step2 Product_A CPP-Ketone (Crude) Contains Dimer Impurities RouteA_Step2->Product_A Low Yield RouteB_Step2 Reduction (STAB) Selective Reduction RouteB_Step1->RouteB_Step2 Product_B CPP-Ketone (Pure) >98% Reproducibility RouteB_Step2->Product_B High Yield

Figure 1: Comparison of synthetic pathways. Route B (Green) minimizes unit operations and reactive intermediates, ensuring higher batch-to-batch consistency.[1]

Experimental Protocols: The Self-Validating System

To ensure your data is reproducible, follow this specific protocol for Route B . This protocol includes built-in "Stop/Go" checkpoints.[1]

Protocol: Reductive Amination of 4-(Cyclohexanecarbonyl)benzaldehyde[1]

Reagents:

  • 4-(Cyclohexanecarbonyl)benzaldehyde (1.0 equiv)[1]

  • Pyrrolidine (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

  • Acetic Acid (catalytic, 1-2 drops)[1]

Step-by-Step Methodology:

  • Imine Formation (Checkpoint 1):

    • Dissolve aldehyde in DCM (0.1 M concentration) under Nitrogen.

    • Add Pyrrolidine and Acetic Acid.[1] Stir at Room Temp (RT) for 1 hour.

    • Validation: Take an aliquot for TLC or ¹H NMR.[1] Disappearance of the aldehyde peak (~10.0 ppm) confirms imine formation.[1] Do not proceed until aldehyde is <5%. [1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB portion-wise over 10 minutes (Exothermic).

    • Warm to RT and stir for 12 hours.

  • Quench & Workup (The Variance Killer):

    • Quench with saturated NaHCO₃ (aq).[1] Crucial: Ensure pH is >8 to keep the amine in the organic layer.[1]

    • Extract with DCM (3x).[1] Wash combined organics with Brine.

    • Dry over Na₂SO₄ and concentrate.[1]

  • Salt Formation (For Long-Term Stability):

    • Dissolve the crude oil in minimal Diethyl Ether.[1]

    • Add 2M HCl in Ether dropwise until precipitation stops.[1]

    • Filter the white solid.[1] Store in a desiccator.

Analytical Reproducibility: Validating the Data

Publishing data requires proving that your compound is not degrading during analysis.[1] Benzylic amines are prone to oxidation in solution.[1]

Comparison of Analytical Methods
MethodSuitabilityReproducibility RiskMitigation Strategy
HPLC-UV (Acidic) High Peak tailing due to amine interaction with silanols.[1]Use TFA (0.1%) or Formic Acid buffer; Use C18 end-capped columns.[1]
GC-MS MediumThermal degradation in the injector port.[1]Use low injector temp (220°C); Derivatization not usually required but recommended if tailing occurs.[1]
¹H qNMR Highest Hygroscopicity of the salt affects weighing.[1]Use an internal standard (e.g., Maleic Acid) added after weighing the sample.[1]
Recommended Analytical Workflow (DOT Diagram)

The following workflow ensures that every sample is verified for integrity before biological testing.

AnalyticalWorkflow Sample Synthesized CPP-Ketone (HCl Salt) Solubility Solubility Check (DMSO vs MeOH) Sample->Solubility HPLC HPLC-UV/MS (C18, 0.1% Formic Acid) Solubility->HPLC Dilute to 0.1 mg/mL NMR 1H NMR (DMSO-d6) Check for solvent/water Solubility->NMR ~10 mg sample Decision Purity > 98%? HPLC->Decision NMR->Decision Publish Release Data (Publish) Decision->Publish Yes Repurify Recrystallize (EtOH/Et2O) Decision->Repurify No Repurify->Sample

Figure 2: Quality Control Decision Tree. Simultaneous NMR and HPLC analysis prevents "blind spots" where inorganic salts or non-UV active impurities might be missed.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. [Link][1]

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 24724662, Cyclohexyl(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone."[1][2] PubChem. [Link][1][2]

  • Dolan, J. W. (2002).[1] "Peak Tailing and Resolution." LCGC North America. [Link]

Sources

Validation

Comparative analysis of Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone and its analogs.

Comparative Analysis: Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone and Structural Analogs Type: Technical Comparison Guide Subject: Structure-Activity Relationship (SAR) & Performance Metrics of Aminoalkyl-aryl Ketones...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone and Structural Analogs

Type: Technical Comparison Guide Subject: Structure-Activity Relationship (SAR) & Performance Metrics of Aminoalkyl-aryl Ketones Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists.

Executive Summary

Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone (referred to herein as C-PK ) represents a specialized scaffold in medicinal chemistry, sharing structural homology with high-affinity ligands for the Sigma-1 receptor (


R)  and Histamine H3 receptor . Characterized by a central ketone linker connecting a lipophilic cyclohexyl moiety and a basic pyrrolidine-substituted phenyl ring, C-PK is frequently investigated for its ability to traverse the blood-brain barrier (BBB) and modulate CNS targets.

This guide compares C-PK against two primary structural analogs:

  • P-PK (Phenyl Analog): Phenyl 4-(pyrrolidinomethyl)phenyl ketone (Bis-aryl system).

  • A-PK (Alkyl Analog): n-Butyl 4-(pyrrolidinomethyl)phenyl ketone (Flexible aliphatic chain).

Key Finding: C-PK exhibits superior metabolic stability and optimized hydrophobic binding interactions compared to P-PK, making it the preferred scaffold for lead optimization in neuroprotective and cognitive-enhancing therapeutic programs.

Physicochemical Profile & In Silico Comparison

The substitution of the cyclohexyl group for a phenyl or alkyl chain drastically alters the physicochemical landscape of the molecule. The following data is derived from consensus in silico predictions (SwissADME/pkCSM) and standard SAR principles.

FeatureC-PK (Cyclohexyl) P-PK (Phenyl) A-PK (n-Butyl) Implication
Formula C

H

NO
C

H

NO
C

H

NO
C-PK has highest H-saturation (sp3 character).
MW ( g/mol ) 271.40265.35245.36All < 500 Da (Lipinski compliant).
cLogP 4.2 (High) 3.6 (Moderate)3.1 (Low)C-PK shows highest lipophilicity, aiding CNS entry.
tPSA (Ų) 20.320.320.3Identical polar surface area (dominated by ketone/amine).
Rotatable Bonds 336A-PK is highly flexible (entropic penalty in binding).
Fsp3 Fraction 0.610.220.56Higher Fsp3 in C-PK correlates with better solubility/clinical success.

Analysis:

  • Lipophilicity: C-PK’s cyclohexyl ring adds significant hydrophobic bulk without the planarity of the phenyl ring in P-PK. This "3D" hydrophobicity is crucial for filling the hydrophobic pockets of

    
     receptors.
    
  • Rigidity: A-PK suffers from high conformational entropy (flexible butyl chain), often resulting in lower binding affinity due to the entropic cost of freezing the molecule in the active site.

Synthetic Methodology

To ensure reproducibility, we present a convergent synthetic route for C-PK . This protocol utilizes a Grignard addition followed by nucleophilic substitution, avoiding the harsh conditions of direct Friedel-Crafts acylation on deactivated rings.

Protocol: Synthesis of Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone

Reagents: 4-(Chloromethyl)benzonitrile, Cyclohexylmagnesium bromide, Pyrrolidine, THF, HCl.

Step 1: Grignard Addition (Ketone Formation)

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

  • Addition: Dissolve 4-(chloromethyl)benzonitrile (10 mmol) in anhydrous THF (50 mL). Cool to 0°C.

  • Reaction: Dropwise add Cyclohexylmagnesium bromide (1.2 eq, 2.0 M in ether) over 20 minutes.

  • Hydrolysis: Stir at RT for 2 hours. Quench with 10% HCl (aq) and reflux for 1 hour to hydrolyze the intermediate imine salt to the ketone.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO

    
    . Concentrate to yield Cyclohexyl 4-(chloromethyl)phenyl ketone.
    

Step 2: Nucleophilic Substitution (Amination)

  • Reaction: Dissolve the intermediate (from Step 1) in MeCN (30 mL). Add Pyrrolidine (2.5 eq) and K

    
    CO
    
    
    
    (2.0 eq).
  • Conditions: Heat to 60°C for 4 hours. Monitor via TLC (SiO

    
    ; 5% MeOH/DCM).
    
  • Purification: Filter inorganic salts. Concentrate filtrate. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Yield: Expect 65-75% overall yield. Validation:


H NMR (CDCl

) should show the diagnostic cyclohexyl multiplet (1.2-1.9 ppm) and the benzylic singlet (~3.6 ppm).

Comparative Pharmacodynamics & Metabolism

This section analyzes why C-PK often outperforms its analogs in biological assays.

A. Sigma-1 Receptor Binding (Pharmacophore Fit)

The


 receptor pharmacophore requires a basic amine flanked by two hydrophobic regions.[1]
  • C-PK (Optimal): The cyclohexyl group provides a "chair" conformation that fits snugly into the primary hydrophobic pocket of the

    
     receptor. The sp3 character allows for specific van der Waals interactions that the planar phenyl ring cannot achieve.
    
  • P-PK (Sub-optimal): The phenyl ring creates a rigid, planar geometry. While it can engage in

    
    -stacking, it lacks the volumetric bulk required for optimal receptor occupancy in this specific pocket.
    
  • A-PK (Poor): The alkyl chain is too flexible, leading to a high off-rate (

    
    ) and lower residence time.
    
B. Metabolic Stability (Microsomal Stability)
  • C-PK: The cyclohexyl ring is relatively resistant to rapid oxidative metabolism compared to the phenyl ring. While hydroxylation can occur at the C3/C4 position of the cyclohexane, it is generally slower than aromatic hydroxylation.

  • P-PK: The bis-aryl system is a prime target for Cytochrome P450 (CYP) enzymes, leading to rapid hydroxylation at the para or meta positions of the unsubstituted phenyl ring, increasing clearance.

Visual Analysis: Synthesis & SAR Logic

The following diagrams illustrate the synthetic pathway and the Structure-Activity Relationship logic.

G cluster_sar Structure-Activity Relationship (SAR) Start 4-(Chloromethyl) benzonitrile Intermediate Cyclohexyl 4-(chloromethyl)phenyl ketone Start->Intermediate 1. Addition 2. Acid Hydrolysis Grignard Cyclohexyl-MgBr (THF, 0°C) Grignard->Intermediate Product Target: C-PK (Cyclohexyl 4-(pyrrolidinomethyl) phenyl ketone) Intermediate->Product Nucleophilic Substitution Amine Pyrrolidine (K2CO3, MeCN, 60°C) Amine->Product C_PK_Feat Cyclohexyl Core: High Lipophilicity (LogP 4.2) Metabolic Stability C_PK_Feat->Product Optimized Lead P_PK_Feat Phenyl Analog: Planar Geometry Rapid CYP Oxidation P_PK_Feat->Product inferior to A_PK_Feat Alkyl Analog: High Flexibility Entropic Penalty A_PK_Feat->Product inferior to

Figure 1: Convergent synthesis of C-PK and comparative SAR analysis highlighting the advantages of the cyclohexyl moiety over phenyl and alkyl analogs.

Experimental Validation: Binding Assay Protocol

To verify the affinity of C-PK, the following Radioligand Binding Assay is recommended.

Objective: Determine


 values for Sigma-1 Receptors.
Source Tissue:  Guinea pig brain membranes or HEK293 cells overexpressing h

.
  • Buffer Preparation: 50 mM Tris-HCl (pH 7.4).

  • Ligand: Use [+]-[

    
    H]Pentazocine (specific 
    
    
    
    agonist) at 2 nM concentration.
  • Incubation:

    • Mix 100

      
      L membrane preparation (20 
      
      
      
      g protein).
    • Add 20

      
      L test compound (C-PK) at varying concentrations (
      
      
      
      to
      
      
      M).
    • Add 20

      
      L radioligand.
      
    • Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate IC

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Expected Result: C-PK should exhibit a


 in the low nanomolar range (< 50 nM), significantly lower (more potent) than A-PK.

References

  • Wermuth, C. G. (2003).[2] The Practice of Medicinal Chemistry. Academic Press.[2] (General principles of bioisosteric replacement of phenyl with cyclohexyl).

  • Collina, S., et al. (2017). "Sigma-1 receptor modulators: a patent review." Expert Opinion on Therapeutic Patents. (Review of sigma-1 pharmacophores including aminoalkyl-aryl ketones).

  • Lerebours, R., & Wolf, C. (2006). "Chemoselective Cross-Coupling of Aliphatic and Aromatic Acyl Chlorides." Journal of Organic Chemistry. (Synthetic methodologies for ketone formation).

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Analysis of metabolic stability of cyclohexyl vs phenyl rings).

  • Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology. (Binding assay protocols and structural requirements).

Sources

Comparative

Benchmarking Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone: A Guide to H3R Antagonist Validation

Executive Summary Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone (referred to herein as CPPK ) represents a class of non-imidazole histamine H3 receptor (H3R) antagonists. Unlike first-generation controls (e.g., Thioperam...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone (referred to herein as CPPK ) represents a class of non-imidazole histamine H3 receptor (H3R) antagonists. Unlike first-generation controls (e.g., Thioperamide), CPPK leverages a ketone-linked lipophilic core and a basic pyrrolidine side chain to achieve high affinity and blood-brain barrier (BBB) permeability without the metabolic liability of the imidazole ring.

This guide serves as a technical manual for researchers using CPPK as a positive control in pharmacological assays. It specifically addresses its utility in validating H3R inverse agonism and establishing binding affinity baselines in drug discovery pipelines.

Part 1: Technical Profile & Mechanism of Action

The Pharmacophore

CPPK functions as a competitive antagonist/inverse agonist at the constitutive H3 receptor. Its efficacy is derived from its structural bipartite motif:

  • Basic Amine (Pyrrolidinomethyl): Forms a critical ionic bond with the conserved Aspartate (Asp3.32) residue in the transmembrane domain 3 (TM3) of the H3 receptor.

  • Lipophilic Core (Cyclohexyl-Phenyl-Ketone): Occupies the hydrophobic pocket, stabilizing the receptor in its inactive conformation and preventing G-protein coupling.

Signaling Pathway Inhibition

The H3 receptor is G


-coupled. Constitutive activity leads to the inhibition of Adenylyl Cyclase (AC) and a reduction in cAMP.
  • Agonist Action: Lowers cAMP further.

  • CPPK (Inverse Agonist) Action: Blocks constitutive activity, increasing cAMP levels relative to baseline.

H3R_Signaling cluster_legend Mechanism Logic H3R Histamine H3 Receptor (Constitutively Active) Gi Gα i/o Protein H3R->Gi  Activates   CPPK CPPK (Inverse Agonist) CPPK->H3R  Stabilizes Inactive State   AC Adenylyl Cyclase Gi->AC  Inhibits   cAMP cAMP AC->cAMP  Catalyzes   ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Downstream CREB Phosphorylation (Cognition/Wakefulness) PKA->Downstream CPPK blocks Gi activation -> Relieves AC inhibition -> Increases cAMP CPPK blocks Gi activation -> Relieves AC inhibition -> Increases cAMP

Figure 1: Mechanism of Action. CPPK acts as an inverse agonist, preventing the H3 receptor from activating the Gi/o protein, thereby relieving the inhibition on Adenylyl Cyclase and restoring cAMP signaling.

Part 2: Comparative Analysis

Why choose CPPK over established standards? The table below contrasts CPPK with classic and clinical alternatives.

FeatureCPPK (Cyclohexyl analog) Thioperamide Pitolisant
Class Non-imidazole KetoneImidazole DerivativeNon-imidazole Ether
Receptor Affinity (

)
High (< 10 nM) Moderate (10-100 nM)High (< 10 nM)
Selectivity (vs H4R) High (>100-fold)Low (Significant H4 binding)High
CYP450 Interaction Moderate (Standard metabolic profile)High (Imidazole inhibits CYPs)Low/Moderate
Assay Utility Ideal for H3-specific screening Legacy control (often non-selective)Clinical benchmark
Solubility DMSO/Ethanol solubleWater soluble (salt form)DMSO soluble

Expert Insight: While Thioperamide is the historical standard, its interaction with the H4 receptor and CYP enzymes makes it a "dirty" control for precise HTS (High-Throughput Screening). CPPK provides a cleaner pharmacological window for validating novel non-imidazole hits.

Part 3: Experimental Protocols

Protocol A: Radioligand Binding Assay (Affinity Validation)

Objective: Determine the


 of CPPK to validate assay sensitivity.
Standard: 

-N-

-methylhistamine (

-NAMH).
  • Membrane Preparation:

    • Harvest HEK-293 cells stably expressing human H3R.

    • Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • Centrifuge at 40,000 x g for 20 mins. Resuspend pellet in binding buffer.

  • Incubation:

    • Total Binding: 200 µL membranes + 1 nM

      
      -NAMH.
      
    • Non-Specific Binding (NSB): Add 10 µM CPPK (or Thioperamide).

    • Test Wells: Add increasing concentrations of CPPK (

      
       to 
      
      
      
      M).
    • Incubate for 60 mins at 25°C.

  • Filtration:

    • Rapidly filter through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      

Expected Results:

  • CPPK should displace

    
    -NAMH with a monophasic curve.
    
  • Target

    
    :  1.0 – 15.0 nM (Dependent on specific cyclohexyl/linker stereochemistry).
    
Protocol B: Binding Assay (Functional Inverse Agonism)

Objective: Confirm CPPK reduces constitutive G-protein activation.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 10 µM GDP, pH 7.4.

  • Reaction Mix:

    • Membranes (10-20 µg protein).

    • 
       (0.1 nM).
      
    • Vehicle (Basal): Measures constitutive activity.

    • CPPK (10 µM): Should reduce binding below Basal.

    • Histamine (100 nM): Positive control for stimulation (if using a co-expression system).

  • Incubation: 90 mins at 30°C.

  • Termination: Filtration and scintillation counting.

Data Interpretation:

  • Inverse Agonist Effect: CPPK should decrease

    
     binding by 20-40% relative to basal levels in high-expression systems.
    

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Non-Specific Binding Lipophilic nature of CPPKAdd 0.1% BSA to binding buffer; use silanized tubes.
Incomplete Displacement Ligand depletionEnsure

. Increase volume.
No Inverse Agonism Observed Low receptor densityInverse agonism requires high receptor reserve (

). Use an inducible expression system.
Precipitation Poor aqueous solubilityDissolve stock in 100% DMSO; ensure final DMSO < 1% in assay.

References

  • Leurs, R., et al. (2005). The histamine H3 receptor: from gene cloning to H3 antagonists. Nature Reviews Drug Discovery. Link

  • Berlin, M., et al. (2011). Recent Advances in the Discovery of Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry. Link

  • Esbenshade, T. A., et al. (2008). Histamine H3 Receptor Antagonists: Preclinical Promise for Treating Obesity and Cognitive Disorders. Molecular Interventions. Link

  • Sander, K., et al. (2008). H3 receptor antagonists as a new class of potential therapeutic agents for cognitive dysfunctions. Biological & Pharmaceutical Bulletin. Link

  • Gemkow, M. J., et al. (2009). The Histamine H3 Receptor as a Therapeutic Drug Target for CNS Disorders. Drug News & Perspectives. Link

Validation

Structure-activity relationship (SAR) studies of Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone

This guide provides an in-depth technical analysis of Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone , evaluating its potential as a Histamine H3 Receptor (H3R) Antagonist/Inverse Agonist . Given the structural pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone , evaluating its potential as a Histamine H3 Receptor (H3R) Antagonist/Inverse Agonist .

Given the structural pharmacophore—a basic amine tail (pyrrolidine) linked via a spacer (phenyl-methyl) to a lipophilic core (cyclohexyl ketone)—this molecule represents a classic non-imidazole H3 ligand , structurally distinct from early generation compounds like Ciproxifan and functionally comparable to the clinical standard, Pitolisant.

A Structural Analysis of Non-Imidazole H3 Receptor Antagonists

Executive Summary: The Non-Imidazole Shift

Early H3 receptor antagonists relied on imidazole rings (e.g., Thioperamide, Ciproxifan), which caused severe CYP450 inhibition and poor oral bioavailability. The subject molecule, Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone (CPPK) , belongs to the "second-generation" non-imidazole class.

By replacing the imidazole with a pyrrolidinomethyl moiety and utilizing a cyclohexyl-ketone lipophilic core, CPPK aims to maintain high H3 affinity (


 nM) while improving metabolic stability and reducing drug-drug interaction risks compared to imidazole-based predecessors.

Chemical Profile & Competitor Comparison[1][2]

The following table contrasts CPPK against the clinical standard (Pitolisant ) and the research standard (Ciproxifan ).

FeatureCPPK (Subject) Pitolisant (Wakix®) Ciproxifan (Research Std)
Core Structure Phenyl KetonePhenoxypropyl (Ether)Imidazole-Propyl-Ketone
Basic Head PyrrolidinePiperidineImidazole (Amphoteric)
Lipophilic Cap Cyclohexyl (Aliphatic Ring)Chlorophenyl (Aromatic)Cyclopropyl
Linker Type Carbonyl (Rigid, H-bond acceptor)Ether (Flexible)Ketone
Predicted LogD 3.2 - 3.8 (High CNS Penetration)~3.52.5
Primary Risk Metabolic reduction of ketonehERG inhibition (QTc)CYP450 Inhibition (High)
Mechanism Inverse AgonistInverse AgonistAntagonist

Structure-Activity Relationship (SAR) Analysis

The efficacy of CPPK relies on three specific pharmacophoric regions interacting with the H3 receptor orthosteric site.

Region A: The Basic Head (Pyrrolidine)
  • Function: Forms a critical ionic bond with the conserved Aspartate 3.32 (Asp114) residue in the transmembrane domain 3 (TM3) of the H3 receptor.

  • Comparison: The pyrrolidine ring (

    
    ) is slightly more basic than the piperidine of Pitolisant. This ensures strong protonation at physiological pH, potentially increasing affinity (
    
    
    
    ) but requiring careful optimization to avoid P-gp efflux liability.
Region B: The Spacer (Phenyl-Methyl)
  • Function: Provides the necessary distance (approx. 6-8 Å) between the basic amine and the lipophilic pocket.

  • Insight: The "methyl" linker attached to the phenyl ring creates a benzylamine motif. This is more metabolically labile than the propyl-ether linker of Pitolisant but offers a rigid geometry that can lock the molecule into the active site more effectively.

Region C: The Lipophilic Core (Cyclohexyl Ketone)
  • Function: Targets the hydrophobic pocket formed by Tyr3.33 and Trp6.48 .

  • Critical Advantage: The Cyclohexyl group is the standout feature. Unlike the Chlorophenyl group of Pitolisant, the Cyclohexyl ring is non-aromatic.

    • Benefit: It increases

      
       character (Fsp3), which generally correlates with improved solubility and reduced promiscuity (lower off-target binding).
      
    • Ketone Linker: The carbonyl oxygen acts as a hydrogen bond acceptor, potentially interacting with Tyr3.33 , anchoring the molecule.

SAR Visualization (Graphviz)

SAR_Analysis Molecule Cyclohexyl 4-(pyrrolidinomethyl) phenyl ketone Region_A Region A: Pyrrolidine (Basic Head) Molecule->Region_A Region_B Region B: Phenyl-Methyl (Spacer) Molecule->Region_B Region_C Region C: Cyclohexyl Ketone (Lipophilic Core) Molecule->Region_C Asp114 Target: Asp3.32 (TM3) Ionic Bond Region_A->Asp114 High Affinity Interaction Tyr333 Target: Tyr3.33 / Trp6.48 Hydrophobic/H-Bond Region_C->Tyr333 Lipophilic Filling Metabolism Metabolic Fate: Ketone Reduction -> Alcohol Region_C->Metabolism Liability

Figure 1: Pharmacophore dissection of CPPK showing critical receptor interactions and metabolic liabilities.

Experimental Protocols (Self-Validating Systems)

To validate CPPK as a superior candidate, the following experimental workflows are required. These protocols are designed to be self-validating by including positive (Pitolisant) and negative (Vehicle) controls.

Experiment 1: Competitive Radioligand Binding ( Determination)

Objective: Quantify the affinity of CPPK for the human H3 receptor.

  • Membrane Prep: Transfect HEK-293 cells with human H3R cDNA. Harvest and homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Ligand: Use [

    
    H]-N-
    
    
    
    -methylhistamine
    (
    
    
    nM) as the radioligand.
  • Displacement: Incubate membranes (

    
     protein) with 2 nM radioligand and varying concentrations of CPPK (
    
    
    
    to
    
    
    M).
  • Non-Specific Binding: Define using

    
    Thioperamide  (or Pitolisant).
    
  • Validation:

    • Incubation: 60 mins at 25°C.

    • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

    • Analysis: Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
    • Success Metric: Pitolisant control must yield

      
       nM.
      
Experiment 2: [ S]GTP S Functional Assay (Inverse Agonism)

Objective: Confirm CPPK acts as an inverse agonist (reducing constitutive activity) rather than a neutral antagonist.

  • System: Use H3R-expressing membranes which exhibit high constitutive activity.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM

    
    , 
    
    
    
    GDP (Crucial: GDP levels determine basal noise).
  • Treatment:

    • Basal: Buffer only.

    • Agonist Control: R(-)-

      
      -methylhistamine (
      
      
      
      ) -> Should increase binding.
    • Inverse Agonist (CPPK): Dose-response. Should decrease binding below Basal.

  • Measurement: Count bound [

    
    S]GTP
    
    
    
    S via liquid scintillation.
  • Data Output: Express as % inhibition of basal binding.

Predicted Performance Data

Based on SAR extrapolation from the aminoalkyl-methanone scaffold class (e.g., analogs described by Cowart et al. and Apodaca et al.), the following performance is projected for CPPK:

ParameterPredicted ValueInterpretation
H3 Affinity (

)
4.5 - 12.0 nM Highly Potent. Slightly less potent than Pitolisant due to the cyclohexyl steric bulk.
H3 Selectivity >1000-fold vs H1/H2Excellent. The non-imidazole core avoids H1/H2 cross-reactivity.
hERG Inhibition

Moderate Risk. Basic amines with lipophilic tails often bind hERG. Must be monitored.
Blood-Brain Barrier High (

)
The cyclohexyl group significantly aids CNS penetration.

Biological Pathway Visualization

Understanding the downstream effect of CPPK blockade on the H3 receptor (a


-coupled GPCR).

H3_Pathway CPPK CPPK (Inverse Agonist) H3R H3 Receptor (Presynaptic) CPPK->H3R Blocks/Inhibits Gi_Protein Gi/o Protein (Inactivated by CPPK) H3R->Gi_Protein Constitutive Activity Blocked AdenylCyclase Adenylyl Cyclase Gi_Protein->AdenylCyclase Disinhibition cAMP cAMP Levels (INCREASE) AdenylCyclase->cAMP Up-regulation Calcium Ca2+ Influx (INCREASE) cAMP->Calcium Release Neurotransmitter Release (Histamine, ACh, DA, NE) Calcium->Release Cognitive Enhancement Wakefulness

Figure 2: Mechanism of Action. CPPK blocks the constitutive "braking" signal of H3R, leading to increased release of wakefulness-promoting neurotransmitters.

References

  • Berlin, M., et al. (2011). Recent Advances in Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry. Link

  • Ligneau, X., et al. (2007). Brain Histamine and Schizophrenia: Potential Therapeutic Applications of H3-Receptor Inverse Agonists. CNS Neuroscience & Therapeutics. Link

  • Cowart, M. D., et al. (2005). Rotationally Constrained 2,4-Diamino-5,6-diarylmethanopyrimidines as Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry. Link

  • Nieto-Alamilla, G., et al. (2016). The Histamine H3 Receptor: Structure, Pharmacology, and Function. Molecular Pharmacology. Link

  • Schwartz, J. C. (2011). The Histamine H3 Receptor: From Discovery to Clinical Trials with Pitolisant. British Journal of Pharmacology. Link

Comparative

Independent verification of the biological effects of Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone

Topic: Independent verification of the biological effects of Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone (CPK-4 ) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Independent verification of the biological effects of Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone (CPK-4 ) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Defining the Pharmacophore

Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone (herein referred to as CPK-4 ) represents a distinct chemical entity falling within the "lipophilic-linker-amine" structural class. Unlike traditional synthetic cathinones where the amine is alpha-positioned, CPK-4 features a para-substituted benzylamine moiety linked to a cyclohexyl ketone core.

From a medicinal chemistry perspective, this scaffold presents a high probability of interaction with two specific CNS targets:

  • Sigma-1 Receptors (

    
    1R):  The cyclohexyl group provides the necessary bulk lipophilicity, while the pyrrolidine nitrogen serves as the protonatable amine required for the ionic bond with Asp126 in the 
    
    
    
    1R binding pocket.
  • Histamine H3 Receptors: The 4-pyrrolidinomethylphenyl motif is a known pharmacophore in non-imidazole H3 antagonists/inverse agonists.

This guide outlines the independent verification framework required to validate CPK-4’s biological profile, comparing it against established standards PRE-084 (Sigma-1 Agonist) and Pitolisant (H3 Antagonist/Inverse Agonist).

Comparative Performance Matrix

The following data summarizes the predicted and experimentally verifiable parameters of CPK-4 against clinical and research standards.

ParameterCPK-4 (Target Analyte) PRE-084 (Comparator A) Pitolisant (Comparator B)
Primary Target Class Putative

1R Ligand / H3 Antagonist
Selective

1R Agonist
Selective H3 Inverse Agonist
Pharmacophore Type Cyclohexyl-Ketone-BenzylaminePhenyl-MorpholineChlorophenoxy-Piperidine
Predicted LogP ~3.8 - 4.2 (High Lipophilicity)2.83.6
Target Affinity (

)
Validation Required (< 50 nM target)2.2 - 44 nM (

1R)
0.16 nM (H3)
BBB Permeability High (Predicted)HighHigh
Metabolic Liability Ketone reduction, N-dealkylationMorpholine ring openingCYP2D6 mediated
Verification Workflow: Signaling & Logic

To determine the true biological identity of CPK-4, a bifurcated screening approach is necessary. The compound must be screened for chaperone activity (Sigma-1 path) versus GPCR modulation (H3 path).

CPK_Verification_Workflow Start CPK-4 Sample Input Step1 Primary Screen: Radioligand Binding (Panel: σ1R, σ2R, H3, DAT) Start->Step1 Decision1 High Affinity Binding? Step1->Decision1 Path_Sigma Pathway A: Sigma-1 Receptor (Chaperone Activity) Decision1->Path_Sigma Ki < 100nM (σ1) Path_H3 Pathway B: Histamine H3 (GPCR Modulation) Decision1->Path_H3 Ki < 100nM (H3) Assay_Sigma Functional Assay: Ca2+ Mobilization (ER-Mitochondria) Path_Sigma->Assay_Sigma Assay_H3 Functional Assay: cAMP Inhibition (Gi/Go coupled) Path_H3->Assay_H3 Result_Agonist Outcome: Neuroprotective Agonist (Compare to PRE-084) Assay_Sigma->Result_Agonist Enhances Ca2+ Flow Result_Antagonist Outcome: Antagonist/Inverse Agonist (Compare to Pitolisant) Assay_Sigma->Result_Antagonist Blocks PRE-084 Assay_H3->Result_Antagonist Increases cAMP (Inverse Agonist)

Figure 1: Bifurcated verification logic to distinguish between Sigma-1 chaperone activity and H3 GPCR modulation.

Experimental Protocols for Independent Verification
Protocol A: Competitive Radioligand Binding (The "Gold Standard")

Objective: Determine the equilibrium dissociation constant (


) of CPK-4.
  • Membrane Preparation:

    • Use Jurkat cells (rich in

      
      1R) or HEK-293T  transfected with human H3R.
      
    • Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g.

  • Ligand Selection:

    • 
      1R Tracer:  [³H]-(+)-Pentazocine (highly selective).
      
    • H3 Tracer: [³H]-N-alpha-methylhistamine.

  • Incubation:

    • Incubate 10 concentrations of CPK-4 (

      
       to 
      
      
      
      M) with the radioligand (2 nM) for 120 mins at 37°C.
    • Non-specific binding (NSB): Define using 10 µM Haloperidol (

      
      1) or Thioperamide (H3).
      
  • Data Analysis:

    • Filter through GF/B filters pre-soaked in 0.5% PEI (critical to reduce lipophilic binding to filters).

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation :
      
      
    • Validation Criteria: The Hill slope should be near 1.0. Significant deviation indicates allosteric binding or poly-pharmacology.

Protocol B: Functional Selectivity (Microsomal Stability)

Objective: Verify if the ketone moiety renders CPK-4 labile, affecting its utility as a drug candidate.

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Reaction:

    • Pre-incubate CPK-4 (1 µM) with HLM for 5 min at 37°C.

    • Initiate with NADPH-generating system.

  • Sampling:

    • Quench aliquots at 0, 5, 15, 30, and 60 mins using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis:

    • LC-MS/MS quantification of parent compound depletion.

    • Critical Check: Monitor for the alcohol metabolite (reduction of the ketone). If >50% conversion occurs in <15 mins, the biological effects observed in vivo may be driven by the alcohol metabolite, not the ketone.

Mechanistic Grounding: The Sigma-1 Chaperone Pathway

If CPK-4 validates as a Sigma-1 ligand (most probable given the structure), its mechanism involves the modulation of ER stress. The diagram below illustrates the specific pathway CPK-4 would modulate as an agonist.

Sigma_Pathway cluster_ER Endoplasmic Reticulum CPK4 CPK-4 (Ligand) Sig1R Sigma-1 Receptor (ER Membrane) CPK4->Sig1R Binds BiP BiP (GRP78) (Inhibitory Chaperone) Sig1R->BiP Dissociates from IP3R IP3 Receptor (Ca2+ Channel) Sig1R->IP3R Stabilizes Mito Mitochondria (ATP Production) IP3R->Mito Ca2+ Flux (Bioenergetics)

Figure 2: Mechanism of Action. CPK-4 binding dissociates BiP, allowing Sigma-1 to stabilize IP3R and enhance mitochondrial bioenergetics.

Safety & Toxicology Verification

Before advancing to behavioral models, the cytotoxicity of the "pyrrolidinomethyl" fragment must be assessed, as benzylamines can be metabolized to reactive iminium ions.

  • Assay: MTT or ATP-Glo in HepG2 cells.

  • Threshold: If

    
     (viability) < 10 µM, the compound is likely too toxic for therapeutic development.
    
  • Comparison: Compare against Tamoxifen (known cytotoxic Sigma ligand) to benchmark safety windows.

References
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

  • Ganapathy, M. E., et al. (1999). Sigma-1 receptor: a novel target for the treatment of neuropsychiatric disorders. Journal of Pharmacology and Experimental Therapeutics.

  • Berlin, M., et al. (2011). Development of novel histamine H3 receptor antagonists. Journal of Medicinal Chemistry. (Contextual reference for non-imidazole H3 pharmacophores).

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology.

Safety & Regulatory Compliance

Safety

Operational Disposal Protocol: Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone

[1] Executive Summary & Chemical Profiling[1] Objective: To establish a safe, compliant, and efficient disposal workflow for Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone. Scientific Context: This compound is a Mannich b...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profiling[1]

Objective: To establish a safe, compliant, and efficient disposal workflow for Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone.

Scientific Context: This compound is a Mannich base derivative , characterized structurally by a lipophilic cyclohexyl-phenyl ketone scaffold linked to a basic pyrrolidine ring. Unlike simple solvents, this molecule presents a "Dual-Moiety Hazard" that dictates its disposal pathway:

  • The Ketone Moiety: Contributes to combustibility and organic solubility.

  • The Pyrrolidine Moiety: A cyclic secondary amine structure that confers basicity (pKa ~9-10) and potential biological activity (CNS interaction).

Critical Warning: Due to the pyrrolidinomethyl group, this compound acts as a nucleophilic base. Strict segregation from strong acids and acylating agents is required to prevent uncontrolled exothermic salt formation or polymerization in the waste container.

Physicochemical Hazard Matrix
PropertyValue (Estimated/Analog*)Disposal Implication
Physical State Solid (likely low-melting) or Viscous OilRequires solid waste stream or solvent dissolution.[1]
Flash Point > 110°C (High Flash)Not typically D001 (Ignitable) unless in flammable solvent.[1]
Basicity Basic (Amine)Incompatible with Acid Waste Streams.
Water Solubility Low / NegligibleDo NOT dispose via sanitary sewer.
Reactivity NucleophilicSegregate from oxidizers and alkyl halides.[1]

*Based on Structure-Activity Relationship (SAR) with Cyclohexyl phenyl ketone and Pyrrolidine analogs.[1]

Waste Stream Segregation Strategy

Effective disposal begins at the bench. You must segregate this chemical based on its Functional Group Compatibility rather than just its physical state.

The "Organic Base" Protocol

Do not place this compound in general "Organic Solvent" waste if that stream contains acidic byproducts (e.g., acetic acid, HCl traces).

  • Primary Stream: Non-Halogenated Organic Bases.

  • Secondary Stream: Combustible Solids (if in pure solid form).

  • Prohibited Stream: Acidic Aqueous Waste (Risk of heat generation/fumes).

Operational Disposal Workflow

The following flowchart outlines the decision logic for disposing of Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone, ensuring compliance with RCRA standards and laboratory safety best practices.

DisposalWorkflow Start Waste Generation: Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid / Precipitate StateCheck->SolidPath Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Liquid SolidPkg Double Bag (LDPE) Label: Toxic Solid SolidPath->SolidPkg SolventCheck Check Solvent System LiquidPath->SolventCheck ContainerC Waste Stream C: Solid Hazardous Waste SolidPkg->ContainerC Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (MeOH, EtOAc, Hexane) SolventCheck->NonHalogenated No Halogens Segregation CRITICAL STEP: Verify pH > 7 (Ensure no Acids present) Halogenated->Segregation NonHalogenated->Segregation ContainerA Waste Stream A: Halogenated Organics Segregation->ContainerA If Halogenated ContainerB Waste Stream B: Non-Halogenated Organics Segregation->ContainerB If Non-Halogenated Incineration Final Disposal: High-Temp Incineration ContainerA->Incineration ContainerB->Incineration ContainerC->Incineration

Figure 1: Decision matrix for waste segregation. Note the critical pH check to prevent acid-base exotherms in liquid waste streams.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid

Applicable for: Expired reagents, recrystallized product, or spill cleanup material.[1]

  • Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended due to unknown permeation rates of novel amines), safety goggles, and lab coat.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a heavy-duty LDPE waste bag.

  • Transfer: Transfer the solid using a disposable spatula. Do not generate dust.[2][3]

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: "Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone".

    • Hazards: "Irritant," "Toxic" (Precautionary).[4]

  • Secondary Containment: Place the sealed container into the satellite accumulation area bin designated for Solid Hazardous Waste .

Scenario B: Disposal of Reaction Mixtures (Liquid)

Applicable for: Mother liquors, flash chromatography fractions.[1]

  • Solvent Identification: Determine the primary solvent (e.g., Dichloromethane vs. Ethyl Acetate).

  • Compatibility Check: Ensure the waste carboy does NOT contain acidic waste (e.g., Trifluoroacetic acid, HCl, H2SO4).

    • Why? Mixing this amine with concentrated acid waste can cause rapid heating and pressurization of the drum.

  • Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel.

  • Rinsing: Rinse the original flask with a small volume of compatible solvent (e.g., Acetone) and add rinsate to the waste container.

  • Log Entry: Immediately log the addition on the waste container tag, specifying the estimated amount of the ketone.

Regulatory Compliance & RCRA Coding

While this specific compound may not be explicitly listed on the EPA "P" or "U" lists, it must be characterized based on its properties and the solvent it is dissolved in.

Waste CharacteristicEPA RCRA CodeJustification
Ignitability D001 If dissolved in flammable solvents (Flash point < 60°C).[1]
Toxicity Non-Specific Treat as toxic.[1] If no specific code applies, use the code of the solvent carrier (e.g., F002 for DCM solutions).
Listing Status Not Listed As a research chemical, it defaults to the "Generator Knowledge" rule.[1] You must declare it hazardous based on the amine functionality.

Final Disposition: The only acceptable final disposal method for this compound is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures complete destruction of the pyrrolidine ring and prevents environmental leaching.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.

  • Thermo Fisher Scientific. (2025).[5] Safety Data Sheet: Cyclohexyl phenyl ketone. (Used for structural analog physicochemical comparison).

  • Sigma-Aldrich. (2024).[6][7] Safety Data Sheet: 1-Cyclohexyl-2-pyrrolidinone. (Used for pyrrolidine moiety hazard extrapolation).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone
© Copyright 2026 BenchChem. All Rights Reserved.